molecular formula C8H8O2 B1590290 3-Hydroxy-5-methylbenzaldehyde CAS No. 60549-26-0

3-Hydroxy-5-methylbenzaldehyde

Cat. No.: B1590290
CAS No.: 60549-26-0
M. Wt: 136.15 g/mol
InChI Key: BTLHCFVCIGAAPF-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLHCFVCIGAAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485187
Record name 3-Hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60549-26-0
Record name 3-Hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-methylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. Its unique substitution pattern, featuring hydroxyl, methyl, and aldehyde functionalities, provides a versatile scaffold for molecular elaboration. This guide offers a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

Introduction and Strategic Importance

The strategic importance of this compound lies in its role as a versatile building block. The phenolic hydroxyl group offers a site for etherification or esterification, the aldehyde group is reactive towards nucleophiles and condensation reactions, and the methyl group can influence steric and electronic properties or serve as a site for further functionalization. This combination makes it a sought-after precursor in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of functional polymers and dyes.

Retrosynthetic Analysis: Conceptual Pathways

A retrosynthetic approach to this compound reveals several logical disconnections. The primary challenge is the regioselective introduction of a formyl group (-CHO) onto the m-cresol (3-methylphenol) backbone. The directing effects of the hydroxyl and methyl groups are crucial considerations in devising a successful synthesis. The main strategies involve:

  • Direct Formylation of m-Cresol: Introducing the aldehyde group directly onto the m-cresol ring.

  • Oxidation of a Precursor: Oxidizing a corresponding benzyl alcohol or methyl group.

  • Modification of a Related Benzaldehyde: Starting from a pre-functionalized benzaldehyde and introducing the necessary substituents.

This guide will focus on the most prevalent and practical of these approaches: the direct formylation of m-cresol.

Key Synthesis Pathways from m-Cresol

The direct formylation of phenols is a cornerstone of aromatic chemistry.[1] For m-cresol, several named reactions are applicable, each with distinct mechanisms, advantages, and limitations.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2][3] It utilizes chloroform (CHCl₃) in a strong basic solution to generate a highly reactive dichlorocarbene (:CCl₂) intermediate.[4][5]

Reaction Principle and Mechanism: The reaction proceeds through an electrophilic aromatic substitution mechanism.[3]

  • Carbene Formation: The hydroxide base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to yield dichlorocarbene.[2]

  • Electrophilic Attack: The electron-rich phenoxide, formed by the deprotonation of m-cresol, attacks the electrophilic dichlorocarbene.[2] Due to the directing effects of the hydroxyl group, the attack occurs primarily at the ortho positions.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the aldehyde.[2][6]

In the case of m-cresol, formylation can occur at the two available ortho positions (C2 and C6) and the para position (C4). The steric hindrance from the methyl group at C3 generally disfavors substitution at the C2 position, leading to a mixture of 2-hydroxy-4-methylbenzaldehyde and the desired 4-hydroxy-3-methylbenzaldehyde (an isomer of the target compound). Achieving selectivity for the desired this compound via this method is challenging and often results in low yields of the specific isomer.

Generalized Experimental Protocol (Illustrative):

  • A solution of m-cresol and a significant excess of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.[4]

  • The mixture is heated to approximately 60-70°C.

  • Chloroform is added dropwise to the vigorously stirred solution over several hours. The reaction is typically exothermic.[2]

  • After the addition is complete, the mixture is stirred at the same temperature for an additional period to ensure complete reaction.

  • The reaction mixture is cooled, and the excess chloroform is removed by distillation.

  • The remaining aqueous solution is acidified (e.g., with dilute sulfuric acid) to precipitate the crude product.

  • The product mixture is then subjected to purification, typically steam distillation or column chromatography, to isolate the various isomers.

The Duff Reaction (Hexamethylenetetramine Formylation)

The Duff reaction provides an alternative route for the formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or glycerol/boric acid.[7][8] This method is noted for its preference for ortho-formylation.[7]

Reaction Principle and Mechanism: The mechanism involves the reaction of the phenol with protonated HMTA, which acts as an electrophile.[7] The initial addition to the aromatic ring forms a benzylamine-type intermediate. Subsequent intramolecular redox reactions and hydrolysis upon acidic workup generate the aldehyde.[7] For m-cresol, the reaction would be expected to yield a mixture of isomers, with formylation occurring ortho and para to the powerful hydroxyl directing group.

Generalized Experimental Protocol:

  • m-Cresol and hexamethylenetetramine are dissolved in a suitable acidic medium (e.g., glacial acetic acid).[9]

  • The mixture is heated to reflux (around 110-120°C) for several hours.[8][9]

  • The reaction mixture is cooled and then hydrolyzed by adding a dilute aqueous acid solution (e.g., HCl or H₂SO₄) and heating.[7]

  • The product is typically isolated by steam distillation or solvent extraction from the acidified reaction mixture.

  • Purification by recrystallization or chromatography is necessary to separate the isomeric products.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[10][11] It employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11][12]

Reaction Principle and Mechanism:

  • Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[11][13]

  • Electrophilic Aromatic Substitution: The electron-rich m-cresol attacks the Vilsmeier reagent.[11] The hydroxyl group strongly activates the ring, directing the substitution to the ortho and para positions.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[10]

The Vilsmeier-Haack reagent is a milder electrophile compared to the intermediates in the Reimer-Tiemann reaction, which can sometimes lead to better selectivity.[13] However, with m-cresol, a mixture of isomers is still expected.

Detailed Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining a low temperature.

  • Reaction with m-Cresol: After the addition of POCl₃ is complete, add a solution of m-cresol in DMF to the prepared Vilsmeier reagent.

  • Heating: The reaction mixture is then heated (e.g., 60-80°C) for several hours to drive the reaction to completion.

  • Hydrolysis: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize the mixture with a base (e.g., sodium hydroxide or sodium acetate solution) until it is alkaline.[11]

  • Workup: Heat the neutralized mixture for a short period to complete the hydrolysis of the intermediate.

  • Isolation and Purification: Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alternative and Modern Approaches

While direct formylation of m-cresol is common, other routes exist, often providing better regioselectivity.

Synthesis from 3,5-Dimethylphenol

A more controlled approach involves the selective oxidation of one methyl group of 3,5-dimethylphenol. This avoids the isomeric mixture issues inherent in formylating m-cresol.

Reaction Principle: This pathway relies on the selective oxidation of a benzylic methyl group to an aldehyde. Various oxidizing agents can be employed, and catalytic methods are often preferred for their efficiency and selectivity. For instance, cobalt-catalyzed aerobic oxidation has been reported for similar transformations.[14] Another approach uses copper-mediated oxidation.[15]

Generalized Experimental Protocol (Based on Analogy):

  • A mixture of 3,5-dimethylphenol, a suitable catalyst (e.g., a cobalt or copper salt), and a base (e.g., NaOH) is prepared in a solvent like ethylene glycol/water.[14]

  • Oxygen is bubbled through the stirred reaction mixture at an elevated temperature (e.g., 50°C) for several hours.[14]

  • Upon completion, the reaction is quenched, acidified, and the product is extracted with an organic solvent.[14]

  • The crude product is purified by column chromatography to yield this compound.[14]

Comparative Analysis of Synthesis Pathways

Method Starting Material Key Reagents Typical Yield Selectivity Advantages Disadvantages
Reimer-Tiemann m-CresolCHCl₃, NaOHLow to ModeratePoor (isomer mixture)Uses readily available reagents.[4]Harsh basic conditions, use of toxic chloroform, poor selectivity.[2]
Duff Reaction m-CresolHexamethylenetetramine, AcidLow to ModerateModerate (mainly ortho)Avoids chlorinated solvents.Often low yields, requires high temperatures.[7]
Vilsmeier-Haack m-CresolDMF, POCl₃Moderate to GoodModerate (ortho/para)Milder conditions than Reimer-Tiemann.[13]Use of corrosive POCl₃, isomeric mixtures.
Oxidation 3,5-DimethylphenolO₂, Metal CatalystGood to ExcellentExcellentHigh regioselectivity, potentially greener methods.[14][15]Requires a more advanced starting material.

Experimental Workflow and Visualization

A representative workflow for the synthesis via the Vilsmeier-Haack reaction, a common and relatively high-yielding method, is depicted below.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix m_Cresol m-Cresol m_Cresol->Reaction_Mix Iminium_Intermediate Iminium Intermediate Reaction_Mix->Iminium_Intermediate Heat (60-80°C) Hydrolysis Hydrolysis (Ice, NaOH) Iminium_Intermediate->Hydrolysis Extraction Solvent Extraction (EtOAc) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product 3-Hydroxy-5- methylbenzaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Conclusion

The synthesis of this compound can be achieved through several established formylation reactions. The choice of pathway represents a trade-off between starting material availability, reagent cost and toxicity, and the desired regioselectivity. While classical methods like the Reimer-Tiemann and Duff reactions are well-documented, they often suffer from low yields and the formation of isomeric byproducts when applied to m-cresol. The Vilsmeier-Haack reaction offers a more controlled alternative. For applications demanding high purity and regiochemical integrity, multi-step sequences starting from precursors like 3,5-dimethylphenol, followed by selective oxidation, present a superior strategy despite the increased step count. Future research may focus on developing more selective and environmentally benign catalytic systems for the direct formylation of substituted phenols.

References

  • Duff reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Duff_reaction]
  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. [URL: https://www.nrochemistry.com/reimer-tiemann-reaction/]
  • Reimer–Tiemann reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • Vilsmeier-Haack Reaction - NROChemistry. [URL: https://www.nrochemistry.com/vilsmeier-haack-reaction/]
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. [URL: https://www.allen.ac.in/inspiration/reimer-tiemann-reaction-mechanism/]
  • Duff Reaction - SynArchive. [URL: https://www.synarchive.com/named-reactions/duff-reaction]
  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-hydroxy-5-isopropyl-2-methylbenzaldehyde-thymol-aldehyde_fig1_349470712]
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. [URL: https://jocpr.com/vol4-iss1-2012/JCPR-2012-4-1-499-509.pdf]
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions - Scirp.org. [URL: https://www.scirp.
  • Vilsmeier-Haack Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
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  • Reimer Tiemann Reaction Mechanism - BYJU'S. [URL: https://byjus.com/chemistry/reimer-tiemann-reaction-mechanism/]
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  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. [URL: https://www.benchchem.com/synthesis/2-hydroxy-5-methyl-3-nitrobenzaldehyde]
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3-Hydroxy-5-methylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy-5-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 60549-26-0) is a substituted aromatic aldehyde that serves as a versatile intermediate in synthetic organic chemistry.[1][2] Its unique arrangement of hydroxyl, methyl, and aldehyde functional groups on the benzene ring provides a platform for diverse chemical transformations, making it a valuable building block in the synthesis of complex molecules and fine chemicals. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, prominent synthetic methodologies, and key reactivity patterns. Furthermore, it details established safety and handling protocols to ensure its proper use in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 5-hydroxy-m-tolualdehyde, is a solid at room temperature.[1][3] Its core structure consists of a benzaldehyde scaffold with a hydroxyl group at position 3 and a methyl group at position 5. This substitution pattern dictates its reactivity and physical characteristics.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 60549-26-0[1][2][3]
Molecular Formula C₈H₈O₂[1][2]
Molecular Weight 136.15 g/mol [1]
Canonical SMILES CC1=CC(=CC(=C1)O)C=O[1]
InChIKey BTLHCFVCIGAAPF-UHFFFAOYSA-N[1][3]
Physical Form Solid[3]
Topological Polar Surface Area 37.3 Ų[1]
Predicted pKa 9.35 ± 0.10[2]

Spectroscopic Profile for Structural Elucidation

The unambiguous characterization of this compound relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is limited, its structural features allow for a precise prediction of its spectroscopic signature.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show:

  • Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically between δ 9.8 and 10.1 ppm.

  • Phenolic Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often observed between δ 5.0 and 9.5 ppm.

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring, appearing as distinct singlets or finely coupled multiplets in the range of δ 6.8 to 7.5 ppm.

  • Methyl Protons (CH₃): A sharp singlet around δ 2.3 ppm.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework:

  • Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190 to 195 ppm.[4]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 110 and 160 ppm. The carbons attached to the oxygen (C-OH) and the methyl group (C-CH₃) will have characteristic shifts.

  • Methyl Carbon (CH₃): A signal in the aliphatic region, typically around δ 20-22 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum is defined by the vibrational frequencies of its functional groups:

  • O-H Stretch: A prominent, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the aldehyde carbonyl group.

  • C=C Stretches: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would show:

  • Molecular Ion Peak (M⁺): A clear peak at an m/z ratio of 136, corresponding to the molecular weight of the compound.[1]

  • Key Fragmentation: A significant fragment at m/z 135 ([M-H]⁺) due to the loss of a hydrogen atom from the aldehyde is expected. Another characteristic fragment would be observed at m/z 107 ([M-CHO]⁺) from the loss of the formyl group.

Synthesis and Manufacturing Insights

The synthesis of this compound hinges on the regioselective formylation of 3-methylphenol (m-cresol). The challenge lies in directing the aldehyde group to the C1 position, navigating the directing effects of the existing hydroxyl and methyl groups. Several classical and modern organic reactions can be employed.

Ortho-Formylation of Phenols

Formylation reactions that introduce an aldehyde group ortho to a phenolic hydroxyl are the most direct routes.

The Duff Reaction: This method utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[5][6] The reaction proceeds via the formation of an iminium ion intermediate that acts as the electrophile.[7] While it strongly favors ortho-formylation, the Duff reaction is often noted for being inefficient and can result in low yields.[5][8]

Duff_Reaction_Workflow mCresol 3-Methylphenol (m-Cresol) Intermediate Iminium Ion Intermediate (Electrophilic Attack) mCresol->Intermediate Formylation Reagents Hexamine (HMTA) Acid (AcOH or TFA) Reagents->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Acidic Hydrolysis Hydrolysis->Product

Caption: General workflow of the Duff Reaction for synthesizing this compound.

The Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform in the presence of a strong base like sodium hydroxide.[9][10] The electrophilic species is dichlorocarbene, which attacks the electron-rich aromatic ring, primarily at the ortho position, to form a dichloromethyl intermediate that is subsequently hydrolyzed to the aldehyde.[11]

Magnesium-Mediated Formylation: More contemporary and efficient methods achieve ortho-specific formylation using paraformaldehyde in the presence of magnesium chloride and a non-nucleophilic base like triethylamine.[12][13] This approach often provides excellent yields and high regioselectivity.[13] The magnesium ion is believed to be crucial, coordinating with both the phenoxide and formaldehyde to facilitate a directed electrophilic attack on the ortho position.[14]

Chemical Reactivity and Derivatization Potential

The trifunctional nature of this compound makes it a highly useful synthetic intermediate. Its reactivity is centered around the aldehyde, the phenolic hydroxyl, and the activated aromatic ring.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding 3-hydroxy-5-methylbenzoic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent).

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, (3-hydroxy-5-methylphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄).

  • Condensation Reactions: The aldehyde is an excellent electrophile for condensation with primary amines to form Schiff bases (imines). This reactivity is a cornerstone of its application in building more complex molecules for drug discovery.[15]

Reactions of the Phenolic Hydroxyl Group
  • Alkylation/Acylation: The hydroxyl group can be converted to an ether or an ester through Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively. This is often done to protect the hydroxyl group during subsequent reactions.

  • Acidity: As a phenol, the hydroxyl proton is acidic and can be removed by bases to form a phenoxide, which is a potent nucleophile.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards further electrophilic substitution by the strong ortho, para-directing hydroxyl group and the weaker ortho, para-directing methyl group. The positions ortho and para to the hydroxyl group (C2, C4, and C6) are the most activated sites for reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions cluster_ring Ring Reactions Core This compound CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Oxidation PrimaryAlcohol Primary Alcohol Core->PrimaryAlcohol Reduction SchiffBase Schiff Base (Imine) Core->SchiffBase Condensation w/ R-NH₂ Ether Ether Core->Ether Alkylation Ester Ester Core->Ester Acylation Nitration Nitration Product Core->Nitration Nitration Halogenation Halogenation Product Core->Halogenation Halogenation

Caption: Key reactive pathways of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. According to the Globally Harmonized System (GHS), this compound is classified with several hazards.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Some suppliers also note H302 (Harmful if swallowed) and H332 (Harmful if inhaled).[3]

  • Signal Word: Warning[1][3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or NIOSH standards.[16][17]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[18]

  • Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[16] If inhaled, move to fresh air.[18]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature.[3]

References

  • Duff, J. C.; Bills, E. J. (1932). "273. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids". J. Chem. Soc.: 1987. ()
  • Klumpp, D. A. et al. "ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances". Synthesis. ()
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  • "Convenient Method for the ortho-Formylation of Phenols". Acta Chemica Scandinavica. ()
  • "New Opportunities with the Duff Reaction". The Journal of Organic Chemistry. ()
  • "Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols". Sciencemadness.org. ()
  • "Riemer – Tiemann Reaction| Salicylaldehyde | Reaction of phenol with chloroform| Class-12". YouTube. ()
  • "what happens when phenol reacts with chloroform and NAOH followed by hydrolysis??". askIITians. ()
  • "this compound 60549-26-0 wiki". Guidechem. ()
  • "SAFETY D
  • "Safety D
  • "material safety data sheet sds/msds". CDH Fine Chemical. ()
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An In-depth Technical Guide to 3-Hydroxy-5-methylbenzaldehyde (CAS: 60549-26-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis

3-Hydroxy-5-methylbenzaldehyde, with the CAS number 60549-26-0, is a substituted aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique trifunctional arrangement—a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-donating methyl group on a benzene ring—renders it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development. The strategic positioning of its functional groups allows for a diverse array of chemical transformations, making it a sought-after precursor for fine chemicals, pharmaceuticals, and other specialty materials.[3][4]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

PropertyValueSource
CAS Number 60549-26-0[1][5]
Molecular Formula C₈H₈O₂[1][2][5]
Molecular Weight 136.15 g/mol [2][5]
Appearance Solid
pKa (Predicted) 9.35 ± 0.10[1]
InChI Key BTLHCFVCIGAAPF-UHFFFAOYSA-N[2]

Safety and Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Strategic Synthesis: Pathways to a Key Intermediate

The synthesis of this compound is not as extensively documented as that of some of its isomers. However, established methods for the formylation of phenols provide reliable and adaptable routes. The choice of synthetic strategy often depends on the desired regioselectivity and the availability of starting materials. The most plausible and industrially scalable approach involves the direct formylation of m-cresol (3-methylphenol).

The Reimer-Tiemann Reaction: A Classic Approach

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[6][7][8][9] When applied to m-cresol, this reaction is expected to yield a mixture of isomers, including 2-hydroxy-4-methylbenzaldehyde and 4-hydroxy-2-methylbenzaldehyde, with the desired this compound potentially being a minor product due to steric and electronic factors. The reaction proceeds through the formation of a dichlorocarbene intermediate.[7][10]

Reimer_Tiemann_Mechanism

Mechanism of the Reimer-Tiemann Reaction on m-Cresol.
The Duff Reaction: Ortho-Formylation with Hexamethylenetetramine

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[9][11][12][13][14] This method also predominantly yields the ortho-formylated product.[9] For m-cresol, the major product is reported to be 2-hydroxy-4-methylbenzaldehyde.[11] While not ideal for producing the target molecule as the primary product, it is a viable, albeit often low-yielding, alternative.[14]

Magnesium Chloride-Mediated Formylation: A High-Yield, Regioselective Method

A more contemporary and highly efficient method for the ortho-formylation of phenols employs paraformaldehyde in the presence of magnesium chloride and triethylamine.[15][16][17] This reaction is known for its high regioselectivity for the ortho position and generally provides good to excellent yields. While direct application to m-cresol would favor formylation at the 2- and 6-positions, careful optimization of reaction conditions could potentially influence the isomeric ratio.

Proposed Optimized Protocol for the Synthesis of this compound:

This protocol is adapted from the general procedure for the ortho-formylation of phenols using magnesium chloride and paraformaldehyde, with modifications to potentially favor the formation of the desired isomer through kinetic control at lower temperatures.[15][17]

Materials:

  • m-Cresol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (CH₃CN)

  • Hydrochloric Acid (1 M)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add anhydrous MgCl₂ (1.5 equivalents) and paraformaldehyde (3 equivalents).

  • Add anhydrous acetonitrile to the flask, followed by the dropwise addition of triethylamine (2.5 equivalents) under an argon atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add m-cresol (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.

Synthesis_Workflow

General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

  • A singlet for the aldehydic proton (~9.9 ppm).

  • A singlet for the phenolic hydroxyl proton (variable, ~5-7 ppm, exchangeable with D₂O).

  • Three aromatic protons appearing as singlets or narrow multiplets in the range of 7.0-7.5 ppm.

  • A singlet for the methyl protons (~2.4 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted ¹³C NMR spectrum in CDCl₃ would show eight distinct signals:

  • The aldehydic carbon (~192 ppm).

  • Aromatic carbons attached to the hydroxyl and aldehyde groups (~156 ppm and ~138 ppm, respectively).

  • The aromatic carbon attached to the methyl group (~140 ppm).

  • Three other aromatic carbons (~115-130 ppm).

  • The methyl carbon (~21 ppm).

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands:

  • A broad O-H stretching band for the hydroxyl group (~3300 cm⁻¹).

  • A strong C=O stretching band for the aldehyde group (~1680 cm⁻¹).

  • C-H stretching bands for the aromatic and methyl groups (~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively).

  • C=C stretching bands for the aromatic ring (~1600 and ~1470 cm⁻¹).

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 136, corresponding to the molecular weight of the compound.[2][20] Common fragmentation patterns would include the loss of the aldehydic proton (M-1) and the formyl group (M-29).

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

  • The Aldehyde Group: This is the primary site for nucleophilic addition and condensation reactions. It readily reacts with amines to form Schiff bases (imines), with alcohols to form acetals, and undergoes Wittig and Horner-Wadsworth-Emmons reactions to form alkenes. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

  • The Hydroxyl Group: As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated with a suitable base. It can undergo O-alkylation, O-acylation, and other derivatization reactions. The hydroxyl group also acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, although the positions are sterically hindered.

  • The Methyl Group: This electron-donating group further activates the aromatic ring towards electrophilic substitution.

Reactivity_Map

Reactivity map of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Hydroxybenzaldehydes are valuable precursors in the synthesis of a wide range of biologically active compounds.[4][21] Their ability to participate in multi-component reactions and serve as scaffolds for building molecular diversity makes them attractive starting materials in drug discovery programs.

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not abundant in the public domain, its structural motifs are present in numerous bioactive molecules. For instance, substituted hydroxybenzaldehydes are key intermediates in the synthesis of:

  • Chalcones and Flavonoids: These classes of compounds exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

  • Schiff Bases: Many Schiff base derivatives of hydroxybenzaldehydes have been investigated for their antibacterial, antifungal, and antitumor activities.[4]

  • Coumarins: These heterocyclic compounds are known for their anticoagulant, anti-inflammatory, and antiviral properties.

The unique substitution pattern of this compound offers a distinct advantage in tailoring the steric and electronic properties of target molecules, which can significantly impact their biological activity and pharmacokinetic profiles. Its utility as a building block for creating libraries of novel compounds for high-throughput screening is a key area of interest for medicinal chemists.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery and development. While its direct synthesis requires careful control of regioselectivity, established formylation methodologies can be adapted to produce this compound. Its rich reactivity, stemming from the aldehyde, hydroxyl, and methyl functionalities, provides a gateway to a diverse range of complex molecular structures. For researchers and scientists, a thorough understanding of its synthesis, characterization, and reactivity is essential for unlocking its full potential as a strategic building block in the quest for novel therapeutic agents and functional materials.

References

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Hydroxy-5-methylbenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, supported by established principles of NMR spectroscopy.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules.[1] ¹H NMR, specifically, provides detailed information about the hydrogen atoms (protons) in a molecule, including their chemical environment, proximity to other protons, and their quantitative ratios. This information is critical for confirming the identity and purity of synthesized compounds, such as this compound, a key intermediate in various chemical syntheses.

The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[1][2] The splitting of a proton's signal, or its multiplicity, is determined by the number of neighboring, non-equivalent protons, following the n+1 rule. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons and is dependent on the number of bonds and the geometry separating them.[3][4][5]

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum of this compound, we must first analyze its molecular structure and identify the distinct proton environments.

Figure 1: Structure of this compound with proton labeling.

The molecule possesses five distinct proton environments:

  • Hₐ (Aldehyde Proton): The proton attached to the carbonyl carbon.

  • H₂ (Aromatic Proton): The proton at position 2 of the benzene ring.

  • H₄ (Aromatic Proton): The proton at position 4 of the benzene ring.

  • H₆ (Aromatic Proton): The proton at position 6 of the benzene ring.

  • -CH₃ (Methyl Protons): The three equivalent protons of the methyl group.

  • -OH (Hydroxyl Proton): The proton of the hydroxyl group.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum is based on the analysis of substituent effects, coupling interactions, and typical chemical shift ranges for similar compounds.[6][7]

Chemical Shifts (δ)
  • Aldehyde Proton (Hₐ): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and the anisotropic effect of the benzene ring. Its signal is expected to appear far downfield, typically in the range of δ 9.8 - 10.0 ppm .[8][9]

  • Aromatic Protons (H₂, H₄, H₆):

    • The hydroxyl (-OH) group is an activating, electron-donating group, which shields the ortho and para positions.

    • The aldehyde (-CHO) group is a deactivating, electron-withdrawing group, deshielding the ortho and para positions.[1]

    • The methyl (-CH₃) group is a weakly activating, electron-donating group.

    • H₂: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl and methyl groups. The deshielding effect of the aldehyde group will be dominant, placing its signal downfield.

    • H₄: This proton is para to the aldehyde group and ortho to both the hydroxyl and methyl groups. The shielding effects of the hydroxyl and methyl groups will counteract the deshielding from the aldehyde, shifting this proton upfield relative to H₂ and H₆.

    • H₆: This proton is ortho to the aldehyde group and meta to the hydroxyl and methyl groups, similar to H₂.

    • Therefore, the expected order of chemical shifts for the aromatic protons is H₂ ≈ H₆ > H₄ . These protons will typically resonate in the range of δ 7.0 - 7.8 ppm .[2][10]

  • Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring and will appear in the typical range for aryl methyl groups, around δ 2.3 - 2.5 ppm .

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[10][11][12] In a non-protic solvent like CDCl₃, it is expected to appear as a broad singlet in the range of δ 4.0 - 7.0 ppm .[13]

Multiplicity and Coupling Constants (J)
  • Aldehyde Proton (Hₐ): This proton has no adjacent non-equivalent protons, so it will appear as a singlet (s) .

  • Aromatic Protons (H₂, H₄, H₆):

    • These protons will exhibit meta-coupling. Meta-coupling constants (⁴J) in aromatic systems are typically small, in the range of 2-3 Hz .[3][5]

    • H₂ is coupled to H₄ and H₆. It will appear as a triplet (t) or a more complex multiplet if the coupling constants are different.

    • H₄ is coupled to H₂ and H₆. It will also appear as a triplet (t) or a multiplet.

    • H₆ is coupled to H₂ and H₄. It will appear as a triplet (t) or a multiplet.

  • Methyl Protons (-CH₃): These protons have no adjacent non-equivalent protons, so they will appear as a singlet (s) .

  • Hydroxyl Proton (-OH): Due to rapid chemical exchange, the hydroxyl proton typically does not couple with other protons and appears as a broad singlet (br s) .[10][13] This can be confirmed by a D₂O shake experiment, where the -OH peak disappears.[10][13]

Integration

The relative areas under each peak correspond to the number of protons giving rise to the signal. For this compound, the expected integration ratio is: Hₐ : H₂ : H₄ : H₆ : -CH₃ : -OH = 1 : 1 : 1 : 1 : 3 : 1

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound.

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₐ (CHO)9.8 - 10.0Singlet (s)-1H
H₂, H₆ (Aromatic)~7.3 - 7.6Multiplet (m)⁴J ≈ 2-32H
H₄ (Aromatic)~7.0 - 7.2Multiplet (m)⁴J ≈ 2-31H
-OH4.0 - 7.0 (variable)Broad Singlet (br s)-1H
-CH₃2.3 - 2.5Singlet (s)-3H

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

  • Shimming: Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. By analyzing the chemical shifts, multiplicities, and integration of the signals, one can confidently assign each proton to its specific location within the molecule. The characteristic downfield singlet of the aldehyde proton, the distinct signals of the aromatic protons influenced by the substituents, and the upfield singlet of the methyl group provide a unique spectral fingerprint for this compound. This guide serves as a comprehensive resource for researchers in the accurate interpretation of this important analytical data.

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, Oxford Academic.
  • Chemistry LibreTexts. (2020, April 29). 20.
  • (n.d.).
  • American Chemical Society. (n.d.).
  • AIP Publishing. (n.d.). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics.
  • NIH. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
  • (2023, May 15). NMR 5: Coupling Constants. YouTube.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.
  • (2021, October 6).
  • (2016, January 14).
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • NIH. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).
  • MDPI. (n.d.).
  • SpectraBase. (n.d.). Benzaldehyde - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 3-Hydroxymethyl-benzaldehyde.
  • ChemicalBook. (n.d.). Benzaldehyde(100-52-7) 1H NMR spectrum.
  • IQ-USP. (n.d.). Chemical Shifts 1H-NMR.
  • NIH PubChem. (n.d.). This compound.
  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). This compound (C8H8O2).
  • NIH PubChem. (n.d.). 3-(2-Hydroxy-5-methylbenzoyl)-5-methylbenzaldehyde.
  • NIH PubChem. (n.d.). Benzaldehyde, 2-hydroxy-5-methyl-.
  • NIH PubChem. (n.d.). 3-Hydroxy-4-methylbenzaldehyde.
  • NIH PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

Sources

13C NMR chemical shifts of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Hydroxy-5-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS No: 60549-26-0).[1] Intended for researchers, chemists, and professionals in drug development, this document delves into the assignment of chemical shifts, the underlying electronic factors governing these shifts, and a standardized protocol for spectral acquisition. By integrating theoretical principles with practical insights, this guide serves as an essential reference for the structural elucidation and characterization of this and related substituted aromatic compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

This compound is a substituted aromatic aldehyde whose utility spans organic synthesis and materials science. The precise arrangement of its functional groups—hydroxyl, methyl, and aldehyde—on the benzene ring dictates its chemical reactivity and physical properties. Unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose.

Unlike ¹H NMR, which provides information on the proton environment, ¹³C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to factors such as hybridization, substituent effects, and resonance, providing a detailed fingerprint of the molecule's structure.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are numbered systematically as shown in the diagram below. This numbering convention will be used for all spectral assignments throughout this guide.

Figure 1: Molecular Structure and Carbon Numbering of this compound.

Predicted ¹³C NMR Spectral Data

While experimental spectral data for every compound is not always available in public databases, chemical shifts can be accurately predicted using computational algorithms and databases of known substituent effects.[2][3][4] The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃, a common NMR solvent.

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeKey Influences
C7 (CHO)192.5Aldehyde CarbonylHighly deshielded by double-bonded oxygen.
C3 (-OH)156.0Aromatic (ipso- to -OH)Deshielded by electronegative oxygen atom.
C5 (-CH₃)140.1Aromatic (ipso- to -CH₃)Quaternary carbon, deshielded by substitution.
C1 (-CHO)138.0Aromatic (ipso- to -CHO)Deshielded by electron-withdrawing CHO group.
C4123.5Aromatic (CH)Influenced by -OH and -CH₃ groups.
C6122.0Aromatic (CH)Influenced by -CHO and -OH groups.
C2112.8Aromatic (CH)Shielded by resonance effect of -OH group.
C8 (-CH₃)21.0Methyl (sp³)Typical upfield shift for alkyl carbons.
Disclaimer: These values are predicted using established algorithms from NMRDB.org and may vary slightly from experimental results.[2]

Scientific Interpretation of the Spectrum: Causality of Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom. The interplay of inductive and resonance effects from the three different substituents provides a logical and self-validating assignment system.

The Downfield Region: Carbonyl and Oxygen-Bearing Carbons
  • C7 (Aldehyde Carbonyl, δ ≈ 192.5 ppm): The resonance for the aldehyde carbon is the furthest downfield, a characteristic feature for carbonyl groups in aldehydes (typically 190-200 ppm).[5] This significant deshielding is caused by two factors: the high electronegativity of the double-bonded oxygen atom, which withdraws electron density (inductive effect), and the sp² hybridization of the carbon.

  • C3 (Phenolic Carbon, δ ≈ 156.0 ppm): The carbon directly attached to the hydroxyl group (ipso-carbon) is significantly deshielded. The primary cause is the strong inductive effect of the highly electronegative oxygen atom, which pulls electron density away from C3.

The Aromatic Region: A Study in Substituent Effects

The chemical shifts of the remaining aromatic carbons (C1, C2, C4, C5, C6) are determined by the combined electronic effects of the aldehyde (-CHO), hydroxyl (-OH), and methyl (-CH₃) groups.

  • Inductive Effects: An atom's electronegativity pulls electron density away from adjacent atoms through sigma bonds, causing a deshielding (downfield) effect. The aldehyde and hydroxyl groups both exert an inductive pull on the ring.

  • Resonance Effects: Electron density is delocalized through the π-system of the aromatic ring. The -OH group is a strong resonance donor (activating), increasing electron density at the ortho and para positions (C2, C4, C6), causing a shielding (upfield) effect. Conversely, the -CHO group is a strong resonance withdrawer (deactivating), decreasing electron density at the ortho and para positions (C2, C6), causing a deshielding (downfield) effect.

Assignment Rationale:

  • C5 (δ ≈ 140.1 ppm) & C1 (δ ≈ 138.0 ppm): These are the two quaternary aromatic carbons not attached to oxygen. Their downfield shifts are characteristic of substituted carbons within an aromatic ring. C5 is ipso to the weakly electron-donating methyl group, while C1 is ipso to the strongly electron-withdrawing aldehyde group.

  • C4 (δ ≈ 123.5 ppm), C6 (δ ≈ 122.0 ppm), C2 (δ ≈ 112.8 ppm): These are the three aromatic carbons bonded to hydrogen. Their relative shifts are explained by their positions relative to the functional groups:

    • C2 is ortho to the aldehyde and ortho to the hydroxyl group. The strong shielding resonance effect from the -OH group dominates, pushing this signal significantly upfield.

    • C6 is also ortho to the aldehyde and para to the methyl group. It is primarily influenced by the deshielding effect of the aldehyde.

    • C4 is para to the aldehyde and ortho to both the hydroxyl and methyl groups. Its shift is a complex balance of these competing effects.

The Upfield Region: The Methyl Carbon
  • C8 (Methyl Carbon, δ ≈ 21.0 ppm): This sp³-hybridized carbon appears in the typical upfield alkyl region (10-30 ppm).[5] Being shielded by its attached hydrogen atoms and removed from the direct influence of the ring's π-system and electronegative atoms, it has the lowest chemical shift.

Experimental Protocol for ¹³C NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following workflow represents a field-proven methodology.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Calibration:

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters (for a 500 MHz Spectrometer):

    • Experiment: Standard ¹³C observation with proton decoupling (e.g., zgpg30).

    • Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: ~240 ppm (from -10 to 230 ppm) to cover the entire expected range of chemical shifts.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. This delay is crucial for allowing carbons to relax, although quantitative analysis would require a much longer delay.

    • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The low natural abundance of ¹³C (1.1%) necessitates signal averaging over many scans.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into a frequency-domain spectrum.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Identify and label the peak positions.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (15-25 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS Reference prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Parameters & Acquire Data (NS scans) acq2->acq3 proc1 Fourier Transform (FT) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS & Analyze proc2->proc3

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Hydroxy-5-methylbenzaldehyde (C₈H₈O₂). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation and compound identification. We will delve into the theoretical principles governing the vibrational modes of this molecule, provide detailed experimental protocols for sample analysis, and offer a thorough interpretation of its expected IR spectrum.

Introduction: The Vibrational Signature of a Multifunctional Aromatic

This compound is a fascinating molecule for spectroscopic analysis, presenting a unique combination of functional groups that each contribute distinct features to its infrared spectrum. The molecule, with a molecular weight of 136.15 g/mol , incorporates a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and an aldehyde (-CHO) group.[1] This trisubstituted aromatic structure gives rise to a complex and highly characteristic IR spectrum, which serves as a unique molecular "fingerprint."[2][3]

Understanding the IR spectrum of this compound is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. The spectrum is fundamentally a plot of absorbed infrared radiation versus wavenumber (cm⁻¹) and reveals the specific vibrational frequencies of the bonds within the molecule. These frequencies are determined by the bond strength, the mass of the bonded atoms, and the overall molecular geometry.

This guide will systematically deconstruct the expected IR spectrum by examining the contributions of each functional moiety: the phenolic hydroxyl group, the aromatic aldehyde, the methyl group, and the substitution pattern of the benzene ring itself.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of this compound can be logically dissected into several key regions, each dominated by the vibrations of specific functional groups. The interplay of electronic effects—such as resonance and induction—and intermolecular forces, particularly hydrogen bonding, significantly influences the precise position and shape of the absorption bands.

The Hydroxyl (-OH) Group Vibrations

The phenolic -OH group is one of the most prominent reporters in the IR spectrum. Its primary vibration is the O-H stretching mode.

  • O-H Stretch (Broadband, ~3550-3200 cm⁻¹): In a condensed phase (solid or pure liquid), the hydroxyl group of this compound will participate in intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber and the absorption band to become exceptionally broad.[4][5][6] The broadness is a direct consequence of the diverse population of hydrogen-bonded states within the sample.[7] A free, non-hydrogen-bonded O-H stretch, which might be observed in a very dilute solution in a non-polar solvent, would appear as a sharp, weaker peak around 3600 cm⁻¹.[4]

  • C-O Stretch (~1260-1140 cm⁻¹): The stretching vibration of the carbon-oxygen single bond in the phenol moiety gives rise to a strong absorption band. For phenols, this peak typically appears at a higher wavenumber compared to aliphatic alcohols due to the increased bond strength from resonance with the aromatic ring.[5][6]

The Aromatic Aldehyde (-CHO) Group Vibrations

The aldehyde group provides several highly diagnostic peaks that are crucial for identification.

  • C=O Stretch (~1705-1685 cm⁻¹): The carbonyl (C=O) stretching vibration is one of the most intense peaks in the spectrum. For an aromatic aldehyde, this peak is found at a lower frequency than in saturated aliphatic aldehydes (which appear around 1730 cm⁻¹).[8][9] This shift is due to the conjugation of the carbonyl group with the π-system of the benzene ring, which delocalizes electron density and slightly weakens the C=O double bond.[10][11]

  • Aldehydic C-H Stretch (Fermi Doublet, ~2850 cm⁻¹ and ~2750 cm⁻¹): A hallmark of the aldehyde functional group is the presence of two medium-intensity C-H stretching bands for the hydrogen attached to the carbonyl carbon.[12][13] These peaks appear at unusually low wavenumbers, just to the right of the main aliphatic and aromatic C-H stretching region. The lower frequency band, typically around 2720-2750 cm⁻¹, is particularly diagnostic as it appears in a relatively uncluttered region of the spectrum and its presence is a strong indicator of an aldehyde.[12][14] This splitting into a doublet is often the result of Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[15]

The Aromatic Ring and Methyl Group Vibrations

The core aromatic structure and the methyl substituent also contribute a series of characteristic absorptions.

  • Aromatic C-H Stretch (>3000 cm⁻¹): The stretching vibrations of the C-H bonds on the benzene ring typically appear as weaker, sharp peaks at wavenumbers just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[16][17][18]

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The methyl group's C-H bonds will exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ region.[18]

  • Aromatic C=C Stretches (~1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of sharp, medium-to-strong intensity peaks.[19][20] Commonly, two or three bands are observed in this region, with prominent peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹.[16][17]

  • C-H Bending Vibrations:

    • In-plane bending vibrations for the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ region, but these are often weak and can be difficult to assign definitively amidst other stronger absorptions.[18]

    • Out-of-plane (OOP) C-H bending vibrations are found in the 900-675 cm⁻¹ region and are highly diagnostic of the substitution pattern on the benzene ring.[17][19] For a 1,3,5-trisubstituted (meta-substituted) pattern like in this compound, one would expect strong bands in this region. Specifically, meta-disubstituted rings often show bands near 780 cm⁻¹ and 690 cm⁻¹, with a third possible band around 880 cm⁻¹.[19]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a high-quality, reproducible IR spectrum is paramount. As this compound is a solid at room temperature, several sampling techniques are viable.[21] The choice of method depends on the available equipment, the quantity of the sample, and the desired spectral quality.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples, as KBr is transparent to infrared radiation over a broad range (4000-400 cm⁻¹).[22][23]

Step-by-Step Protocol:

  • Drying: Gently dry approximately 100-200 mg of spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Also, ensure the sample of this compound is thoroughly dry.[24]

  • Grinding: In an agate mortar and pestle, place 1-2 mg of the this compound sample. Add the dried KBr powder.

  • Mixing & Grinding: Thoroughly grind the mixture for several minutes until a fine, homogeneous powder is obtained.[22] The particle size of the sample should be reduced to less than the wavelength of the IR radiation to minimize scattering effects.[24]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[22]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Before running the sample, run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

KBr_Pellet_Workflow

Caption: A logical decision workflow for interpreting the IR spectrum.

Conclusion: A Cohesive Spectroscopic Portrait

The infrared spectrum of this compound provides a wealth of structural information, with each functional group contributing clear and predictable absorption bands. The definitive presence of a broad hydroxyl stretch around 3400 cm⁻¹, a very strong conjugated carbonyl peak near 1695 cm⁻¹, and the characteristic aldehydic C-H doublet around 2830/2730 cm⁻¹ collectively provide unequivocal evidence for the compound's core structure. Further confirmation is derived from the aromatic C-H and C=C stretching bands and the specific pattern of out-of-plane bending vibrations in the fingerprint region, which corroborates the trisubstituted aromatic ring. This guide provides the foundational knowledge for scientists to confidently acquire, interpret, and utilize the infrared spectrum of this and structurally related compounds in their research and development endeavors.

References

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Mass Spectrometric Analysis of 3-Hydroxy-5-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 3-Hydroxy-5-methylbenzaldehyde, a key aromatic aldehyde with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals who are looking to understand and apply mass spectrometry for the characterization of this and similar phenolic compounds. We will delve into the foundational principles of its fragmentation, provide detailed experimental protocols, and offer insights into data interpretation.

Introduction to this compound and its Mass Spectrometric Interrogation

This compound (C₈H₈O₂) is a substituted aromatic aldehyde of significant interest due to its structural motifs—a hydroxyl group, a methyl group, and an aldehyde functional group on a benzene ring. These features make it a versatile building block in the synthesis of more complex molecules. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such compounds, providing precise information on molecular weight and fragmentation patterns that act as a molecular fingerprint.

The presence of the phenolic hydroxyl group and the aldehyde functionality dictates the molecule's behavior in the mass spectrometer, influencing the choice of ionization technique and the resulting fragmentation pathways. Understanding these intricacies is paramount for accurate and reliable analysis.

Fundamental Chemical Properties

A thorough understanding of the analyte's chemical properties is the bedrock of any successful analytical method development.

PropertyValueSource
Molecular Formula C₈H₈O₂PubChem[1]
Molecular Weight 136.15 g/mol PubChem[1]
Monoisotopic Mass 136.052429494 DaPubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 5-hydroxy-m-tolualdehyde, Benzaldehyde, 3-hydroxy-5-methyl-PubChem[1]
Structure SMILES: CC1=CC(=CC(=C1)O)C=OPubChem[1]

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound. The choice between "hard" and "soft" ionization methods will depend on the analytical goal.

  • Electron Ionization (EI): As a "hard" ionization technique, EI is well-suited for structural elucidation due to the extensive fragmentation it induces. For this compound, EI is expected to produce a rich fragmentation spectrum, providing detailed structural information. This is often the method of choice for GC-MS analysis.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for determining the molecular weight of the analyte with minimal fragmentation. It is particularly useful when analyzing samples from liquid chromatography (LC-MS). For phenolic compounds like this compound, ESI is typically performed in negative ion mode, which readily deprotonates the acidic phenolic hydroxyl group to form the [M-H]⁻ ion.[2] Positive ion mode can also be used, which may yield the [M+H]⁺ adduct.

Predicted Mass Spectrum and Fragmentation Pathways

While an experimental spectrum for this compound is not publicly available in the searched databases, we can predict its Electron Ionization (EI) mass spectrum with a high degree of confidence based on the known fragmentation patterns of structurally similar compounds, such as benzaldehyde, hydroxybenzaldehydes, and methylbenzaldehydes.

Aromatic aldehydes are known to exhibit a prominent molecular ion peak.[3] The primary fragmentation pathways for benzaldehyde involve the loss of a hydrogen radical (H•) to form the [M-1]⁺ ion, and the loss of the formyl radical (•CHO) to form the phenyl cation [M-29]⁺.[3][4] The subsequent loss of carbon monoxide (CO) from the [M-1]⁺ ion is also a characteristic fragmentation.[3]

For this compound, we anticipate the following key fragmentation events under EI conditions:

  • Molecular Ion (M⁺): The molecular ion will be observed at an m/z corresponding to the molecule's exact mass, approximately 136.05.

  • Loss of a Hydrogen Radical ([M-H]⁺): This is expected to be a significant peak, resulting from the cleavage of the aldehydic C-H bond, leading to a stable acylium ion at m/z 135.

  • Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the methyl group from the aromatic ring would result in a fragment at m/z 121.

  • Loss of Carbon Monoxide ([M-CO]⁺): This can occur from the molecular ion or after the initial loss of a hydrogen atom, leading to a fragment at m/z 108.

  • Loss of the Formyl Radical ([M-CHO]⁺): This will result in a hydroxy-methylphenyl cation at m/z 107.

  • Further Fragmentation: The initial fragments can undergo further losses of CO or other small neutral molecules to produce a series of smaller ions.

Predicted Fragmentation Diagram

Fragmentation_Pathway M [C₈H₈O₂]⁺ m/z = 136 M_minus_H [C₈H₇O₂]⁺ m/z = 135 M->M_minus_H - H• M_minus_CHO [C₇H₇O]⁺ m/z = 107 M->M_minus_CHO - •CHO M_minus_H_minus_CO [C₇H₇O]⁺ m/z = 107 M_minus_H->M_minus_H_minus_CO - CO Fragment_79 [C₆H₇]⁺ m/z = 79 M_minus_CHO->Fragment_79 - CO Fragment_77 [C₆H₅]⁺ m/z = 77 Fragment_79->Fragment_77 - H₂

Caption: Predicted EI fragmentation pathway for this compound.

Tabulated Predicted Mass Fragments
m/zProposed Fragment IonFormulaNotes
136[M]⁺ [C₈H₈O₂]⁺Molecular Ion
135[M-H]⁺ [C₈H₇O₂]⁺Loss of aldehydic hydrogen
107[M-CHO]⁺ [C₇H₇O]⁺Loss of formyl radical
108[M-CO]⁺ [C₇H₈O]⁺Loss of carbon monoxide
79[C₆H₇]⁺ [C₆H₇]⁺Loss of CO from m/z 107
77[C₆H₅]⁺ [C₆H₅]⁺Loss of H₂ from m/z 79

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Derivatization (Optional): For enhanced volatility and improved chromatographic peak shape, derivatization of the hydroxyl group can be performed. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • To 100 µL of the sample solution, add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Gas Chromatograph (GC)

  • Injection Port: Split/Splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

Mass Spectrometer (MS)

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

Data Acquisition and Analysis Workflow

Data_Workflow cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Sample_Prep Sample Preparation GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis TIC Total Ion Chromatogram (TIC) GC_MS_Analysis->TIC Peak_Integration Peak Integration & Deconvolution TIC->Peak_Integration Mass_Spectrum Mass Spectrum Extraction Peak_Integration->Mass_Spectrum Library_Search NIST Library Search Mass_Spectrum->Library_Search Fragmentation_Analysis Fragmentation Pathway Analysis Mass_Spectrum->Fragmentation_Analysis

Caption: A typical workflow for GC-MS data acquisition and analysis.

Challenges and Troubleshooting

  • Peak Tailing: The phenolic hydroxyl group can cause peak tailing on standard non-polar GC columns. Derivatization, as mentioned above, can mitigate this issue. Alternatively, using a column with a more polar stationary phase can improve peak shape.

  • Isomeric Differentiation: Distinguishing between isomers (e.g., 2-hydroxy-5-methylbenzaldehyde) can be challenging based on mass spectra alone, as they may exhibit similar fragmentation patterns. In such cases, chromatographic separation is key, and retention time data becomes crucial for positive identification.

  • Matrix Effects: When analyzing complex samples, co-eluting matrix components can interfere with the ionization and detection of the analyte. Employing appropriate sample cleanup techniques, such as solid-phase extraction (SPE), can minimize these effects.

Conclusion

The mass spectrometric analysis of this compound is a powerful technique for its unequivocal identification and structural characterization. A judicious choice of ionization method, coupled with a systematic approach to data interpretation, allows for a comprehensive understanding of its gas-phase chemistry. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling them to develop and validate their own analytical methods for this and other related phenolic compounds.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12293123, this compound.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions...
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Nagy, L., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 27(14), 4581.

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An In-depth Technical Guide to the Physical Properties of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, represents a molecule of significant interest in various fields of chemical research, including synthetic organic chemistry and drug discovery. Its unique substitution pattern on the benzene ring—a hydroxyl group, a methyl group, and a formyl group—imparts a distinct set of physical and chemical properties that are crucial for its application and handling. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Molecular Structure and Identification

A thorough understanding of a molecule's identity is the foundation of any scientific investigation. The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 60549-26-0[1]
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Canonical SMILES CC1=CC(=CC(=C1)O)C=O[1]
InChI Key BTLHCFVCIGAAPF-UHFFFAOYSA-N[1]

digraph "3-Hydroxy-5-methylbenzaldehyde_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7; C3 -- O1; C5 -- C8; C7 -- O2; C7 -- H5; O1 -- H6; C8 -- H1; C8 -- H2; C8 -- H3;

// Ring hydrogens C2 -- H4; C4 -- H7; C6 -- H8;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,2.5!"]; O2 [pos="0.87,3!"]; H5[pos="-0.87,3!"]; O1 [pos="-1.73,-1!"]; H6[pos="-2.2,-0.6!"]; C8 [pos="1.73,-1!"]; H1[pos="2.2,-0.6!"]; H2[pos="1.73,-1.8!"]; H3[pos="2.5,-1!"]; H4[pos="-1.73,1!"]; H7 [pos="0,-1.8!"]; H8 [pos="1.73,1!"]; }

Figure 1: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its behavior in various experimental setups and are critical for process design and development. While comprehensive experimental data for this compound is not widely available, the following table summarizes the known and predicted values.

PropertyValueRemarksSource
Physical State SolidAt room temperature[1]
Melting Point 107 - 108 °CExperimental
Boiling Point 259.2 ± 20.0 °CPredicted
Density 1.175 ± 0.06 g/cm³Predicted
pKa 9.35 ± 0.10Predicted
Solubility No experimental data available. Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and DMSO. Solubility in water is expected to be low.-
XLogP3 1.4Predicted[1]

Spectral Data (Predicted)

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a compound. In the absence of experimentally acquired spectra for this compound, predicted data serves as a useful reference.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum:

  • Aldehyde Proton (-CHO): A singlet peak is expected around 9.8-10.0 ppm.

  • Aromatic Protons (Ar-H): Three distinct signals are anticipated in the aromatic region (6.5-8.0 ppm). The protons ortho and para to the hydroxyl group will likely be the most shielded (upfield), while the proton between the aldehyde and methyl groups will be the most deshielded (downfield).

  • Hydroxyl Proton (-OH): A broad singlet is expected, with its chemical shift being highly dependent on the solvent and concentration.

  • Methyl Protons (-CH₃): A singlet peak is expected around 2.2-2.5 ppm.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum:

  • Aldehyde Carbonyl Carbon (-CHO): A signal is expected in the range of 190-200 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are anticipated in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group will be the most shielded, while the carbon of the aldehyde group will be the most deshielded.

  • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around 20-25 ppm.

Predicted IR (Infrared) Spectroscopy:

  • O-H Stretch (hydroxyl group): A broad absorption band is expected in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic and aldehyde): Absorptions are anticipated around 3000-3100 cm⁻¹ (aromatic) and 2700-2900 cm⁻¹ (aldehyde C-H).

  • C=O Stretch (aldehyde carbonyl): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

  • C=C Stretch (aromatic ring): Multiple absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (hydroxyl group): An absorption band is expected in the 1200-1300 cm⁻¹ region.

Predicted Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 136.05) is expected.

  • Fragmentation Pattern: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO, M-29) and the loss of carbon monoxide (-CO, M-28).

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the core physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

Causality: The melting point is a fundamental physical property used for the identification and purity assessment of a solid compound. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Melting_Point_Workflow start Start prep Sample Preparation: - Finely powder the solid sample. - Pack into a capillary tube (2-3 mm height). start->prep setup Apparatus Setup: - Place the capillary tube in the melting point apparatus. - Ensure the thermometer is correctly positioned. prep->setup heat_fast Rapid Heating: - Heat rapidly to determine an approximate melting range. setup->heat_fast cool Cool Down: - Allow the apparatus to cool below the approximate melting point. heat_fast->cool heat_slow Slow Heating: - Heat slowly (1-2 °C/min) through the approximate range. cool->heat_slow observe Observation: - Record the temperature at which the first liquid appears (T1). - Record the temperature at which the solid completely melts (T2). heat_slow->observe result Result: - Report the melting point as a range (T1 - T2). observe->result end End result->end

Figure 2: Workflow for melting point determination.

Methodology:

  • Sample Preparation: A small amount of this compound is finely ground to a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus. A calibrated thermometer is positioned so that the bulb is level with the sample.

  • Approximate Melting Point: The sample is heated rapidly, and the temperature at which it melts is noted. This provides a rough estimate of the melting point.

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination

Causality: The boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is a characteristic property that provides insights into the volatility and intermolecular forces of a compound.

Boiling_Point_Workflow start Start prep Sample Preparation: - Place a small amount of the liquid in a Thiele tube or a small test tube. start->prep setup Apparatus Setup: - Insert an inverted capillary tube. - Attach to a thermometer and immerse in a heating bath. prep->setup heat Heating: - Heat the bath gently and uniformly. setup->heat observe_bubbles Observation (Bubbles): - Note the temperature at which a steady stream of bubbles emerges from the capillary. heat->observe_bubbles cool Cooling: - Remove the heat source and allow the bath to cool slowly. observe_bubbles->cool observe_liquid Observation (Liquid Rise): - Record the temperature at which the liquid just begins to enter the capillary tube. cool->observe_liquid result Result: - This temperature is the boiling point. observe_liquid->result end End result->end

Sources

The Solubility Profile of 3-Hydroxy-5-methylbenzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility of 3-Hydroxy-5-methylbenzaldehyde, a key aromatic aldehyde with significant potential in pharmaceutical synthesis and material science. In the absence of extensive direct experimental data, this document synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and presents robust experimental protocols to empower researchers in their formulation and development endeavors. This guide is structured to provide not just data, but a causal understanding of the molecular interactions governing the dissolution of this compound in various organic media.

Introduction: The Significance of this compound

This compound (C₈H₈O₂) is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl group, a methyl group, and a formyl group.[1][2] This unique trifunctional substitution pattern imparts a distinct chemical reactivity and potential for diverse applications, including as a crucial intermediate in the synthesis of novel pharmaceutical agents and specialized polymers. A comprehensive understanding of its solubility in a range of organic solvents is a critical prerequisite for its effective utilization in these fields, directly impacting reaction kinetics, purification strategies, and formulation design.

Physicochemical Properties of this compound

A thorough understanding of the intrinsic properties of this compound is fundamental to predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₈O₂[1][2]
Molecular Weight 136.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 60549-26-0[2]
Melting Point 107-108 °C (in chloroform)[2]
Predicted Boiling Point 259.2 ± 20.0 °C[2]
Predicted pKa 9.35 ± 0.10[2]

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen of the aldehyde) suggests that this compound can participate in complex intermolecular interactions.[3] The aromatic ring and the methyl group contribute to its nonpolar character.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Diagram: The Dissolution Process

Figure 1: Thermodynamic Cycle of Dissolution cluster_0 Initial State cluster_1 Intermediate Steps cluster_2 Final State Solute (Crystal) Solute (Crystal) Separated Solute Molecules Separated Solute Molecules Solute (Crystal)->Separated Solute Molecules ΔH_lattice (endothermic) Solvent Solvent Solvent with Cavities Solvent with Cavities Solvent->Solvent with Cavities ΔH_cavity (endothermic) Solution Solution Separated Solute Molecules->Solution Solvent with Cavities->Solution ΔH_solvation (exothermic)

Caption: A depiction of the energy changes during dissolution.

Estimated Solubility Profile based on Analogue Data

While specific quantitative solubility data for this compound is scarce, extensive data exists for its isomer, 4-hydroxybenzaldehyde. This data can serve as a valuable proxy to anticipate the solubility behavior of the target molecule. The primary structural difference is the position of the methyl group, which is expected to have a minor, yet noticeable, impact on the solubility profile. The meta-position of the methyl group in this compound may slightly alter the molecule's polarity and steric hindrance compared to the para-substituted analogue.

The following table presents the mole fraction solubility of 4-hydroxybenzaldehyde in various organic solvents at different temperatures. It is anticipated that this compound will exhibit a similar trend, with good solubility in polar aprotic and protic solvents, and lower solubility in nonpolar solvents.

Table 1: Mole Fraction Solubility (x₁) of 4-Hydroxybenzaldehyde in Various Organic Solvents at Different Temperatures (K) [4]

Solvent278.15 K283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K
Methanol0.08830.10450.12310.14460.16930.19790.23080.26880.3129
Ethanol0.07690.09050.10640.12500.14670.17190.20120.23520.2748
n-Propanol0.06520.07680.09030.10610.12450.14600.17090.19990.2341
Isopropanol0.06110.07220.08510.10010.11770.13810.16180.18960.2221
1-Butanol0.05490.06480.07630.08980.10560.12410.14560.17080.1999
Ethyl acetate0.09170.10880.12880.15240.18020.21300.25170.29760.3523
Acetone0.12930.15310.18090.21360.25200.29720.35060.41410.4901
2-Butanone0.14020.16640.19690.23270.27480.32410.38190.45000.5309
Acetonitrile0.04680.05580.06660.07920.09410.11190.13310.15820.1880
Toluene0.00340.00420.00530.00660.00830.01040.01300.01630.0205
N,N-Dimethylformamide0.21450.25050.29170.33890.39310.45540.52720.60990.7055
1,4-Dioxane0.13890.16270.19010.22170.25850.30140.35160.41040.4796

Analysis of Analogue Data:

  • High Solubility: 4-hydroxybenzaldehyde exhibits high solubility in polar aprotic solvents like N,N-dimethylformamide, acetone, and 2-butanone, as well as in 1,4-dioxane and ethyl acetate. This is attributed to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.

  • Moderate Solubility: Alcohols (methanol, ethanol, propanols, butanol) are also effective solvents, with solubility generally decreasing as the alkyl chain length of the alcohol increases. This is due to the decreasing polarity of the longer-chain alcohols.

  • Low Solubility: The solubility is significantly lower in the less polar solvent acetonitrile and extremely low in the nonpolar aromatic solvent toluene.

It is reasonable to hypothesize that this compound will follow a similar trend, with the methyl group in the meta position potentially leading to slightly higher solubility in nonpolar solvents and slightly lower solubility in highly polar solvents compared to its 4-hydroxy counterpart, due to a subtle shift in the overall molecular polarity and steric environment.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a robust experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique.

Diagram: Experimental Workflow for Solubility Determination

Figure 2: Isothermal Shake-Flask Solubility Determination Workflow Start Start Equilibrate Equilibrate solvent and excess solute in a sealed vial at constant temperature Start->Equilibrate Agitate Agitate the mixture for an extended period (e.g., 24-72 hours) to ensure equilibrium Equilibrate->Agitate Settle Allow the suspension to settle Agitate->Settle Filter Filter the supernatant through a microporous filter (e.g., 0.45 µm) Settle->Filter Dilute Accurately dilute a known volume of the filtrate with a suitable solvent Filter->Dilute Analyze Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) Dilute->Analyze Calculate Calculate the solubility from the concentration and dilution factor Analyze->Calculate End End Calculate->End

Caption: A step-by-step workflow for the isothermal shake-flask method.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature water bath or incubator shaker set to the desired temperature.

    • Agitate the vials for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to maintain the temperature.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. The filter should also be at the experimental temperature.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dissolved solid is obtained.

    • Alternatively, and for higher accuracy, a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection can be used to determine the concentration of this compound in the filtered solution. A calibration curve with known concentrations should be prepared beforehand.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mole fraction).

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound. While direct experimental data remains limited, a strong predictive framework can be established through the understanding of its physicochemical properties, the application of solubility theories like Hansen Solubility Parameters, and the analysis of data from the structurally similar 4-hydroxybenzaldehyde. The provided experimental protocol offers a robust methodology for researchers to generate precise and reliable solubility data.

Future research should focus on the experimental determination of the solubility of this compound in a wide array of pharmaceutically and industrially relevant organic solvents. Furthermore, the determination of its Hansen Solubility Parameters would provide a valuable tool for predicting its miscibility with other compounds and polymers, thereby accelerating its application in drug delivery systems and advanced material formulations.

References

  • Solubility of 4-Hydroxybenzaldehyde (C7H6O2). (n.d.). Solubility of Things.
  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. National Center for Biotechnology Information.
  • Wang, J., Xu, A., & Xu, R. (2017). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. The Journal of Chemical Thermodynamics, 111, 133-140.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.

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An In-depth Technical Guide to 3-Hydroxy-5-methylbenzaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylbenzaldehyde, a valuable substituted aromatic aldehyde. While not as extensively documented as some of its isomers, this compound holds significance as a versatile intermediate in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document delves into the historical context of its probable first synthesis through classical formylation reactions of phenols, details various synthetic methodologies from historical to modern, and explores its applications as a molecular building block. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to offer a thorough and practical resource for researchers and professionals.

Introduction and Chemical Profile

This compound (IUPAC name: this compound) is an organic compound with the chemical formula C₈H₈O₂.[1] It is a derivative of benzaldehyde with a hydroxyl group at the meta-position and a methyl group at the 5-position. This substitution pattern influences its reactivity, making it a useful precursor for a variety of more complex molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on the same aromatic ring allows for a diverse range of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 60549-26-0[1]
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance Solid[2]
pKa (Predicted) 9.35 ± 0.10[3]
InChIKey BTLHCFVCIGAAPF-UHFFFAOYSA-N[1]
SMILES CC1=CC(=CC(=C1)O)C=O[1]

Historical Context and Discovery

While a definitive "discovery" paper for this compound is not readily apparent in modern databases, its synthesis can be placed within the broader historical context of the late 19th and early 20th-century exploration of aromatic chemistry. The development of formylation reactions for phenols by chemists of that era provided the foundational methods for preparing a wide range of hydroxybenzaldehydes.[4]

The logical precursor for this compound is m-cresol (3-methylphenol). The hydroxyl group of m-cresol is an activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. Therefore, electrophilic formylation of m-cresol would be expected to yield a mixture of isomers, including 2-hydroxy-4-methylbenzaldehyde, 4-hydroxy-2-methylbenzaldehyde, and the less sterically hindered this compound. The pioneering work on reactions such as the Reimer-Tiemann, Gattermann, and Duff reactions would have been the first to enable the synthesis of such cresolic aldehydes.[4][5]

Synthetic Methodologies

The synthesis of this compound can be approached through several routes, ranging from classical named reactions to more modern, selective oxidation methods. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Classical Formylation Reactions of m-Cresol

These methods, while historically significant, often suffer from moderate yields and the formation of isomeric mixtures, necessitating careful purification.

The Reimer-Tiemann reaction, discovered in 1876, involves the ortho-formylation of phenols using chloroform in a basic solution.[4] When applied to m-cresol, this reaction would likely produce a mixture of hydroxy-methylbenzaldehyde isomers. The reaction proceeds through the generation of dichlorocarbene (:CCl₂) as the electrophile.

Causality Behind Experimental Choices: The strongly basic conditions are necessary to deprotonate the phenol to the more nucleophilic phenoxide and to generate the dichlorocarbene from chloroform. The reaction temperature is typically elevated to promote the reaction, but careful control is needed to avoid side reactions and decomposition.

Experimental Protocol: Reimer-Tiemann Reaction of m-Cresol (Representative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve m-cresol in an aqueous solution of sodium hydroxide.

  • Addition of Chloroform: Heat the mixture and add chloroform dropwise while maintaining a gentle reflux. The reaction is often exothermic.

  • Reaction Work-up: After the reaction is complete, the excess chloroform is removed, and the reaction mixture is acidified.

  • Isolation and Purification: The product mixture is then extracted with an organic solvent. The separation of this compound from its isomers would typically be achieved by fractional distillation or chromatography.

Diagram 1: Reimer-Tiemann Reaction Mechanism

G cluster_carbene Carbene Formation cluster_formylation Phenoxide Formylation CHCl3 Chloroform CCl3- Trichloromethyl anion CHCl3->CCl3- + OH- OH- Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl- m-Cresol m-Cresol Phenoxide m-Cresolate (Phenoxide) m-Cresol->Phenoxide + OH- Intermediate Dichloromethyl phenoxide Phenoxide->Intermediate + :CCl2 Aldehyde 3-Hydroxy-5-methyl- benzaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann reaction on m-cresol.

The Gattermann reaction utilizes hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds.[4] This method, when applied to m-cresol, would also be expected to yield a mixture of isomers. The reaction proceeds via the in-situ formation of formimidoyl chloride, which acts as the electrophile.[4]

Causality Behind Experimental Choices: The Lewis acid (e.g., AlCl₃) is crucial for activating the formimidoyl chloride, making it a more potent electrophile to attack the activated aromatic ring of m-cresol. Anhydrous conditions are essential to prevent the decomposition of the Lewis acid and the reactive intermediates.

The Duff reaction employs hexamethylenetetramine as the formylating agent in the presence of an acid, typically in a glycerol or acetic acid medium.[5] While generally favoring ortho-formylation, the regioselectivity can be influenced by the substrate and reaction conditions. Notably, a study on the Duff reaction of various phenols reported that the reaction with m-cresol yields 2-hydroxy-4-methylbenzaldehyde, suggesting this may not be a direct route to this compound.[6]

Oxidation of 3-Hydroxy-5-methylbenzyl Alcohol

A more modern and often more selective approach involves the oxidation of the corresponding benzyl alcohol. This two-step process begins with the reduction of 3-hydroxy-5-methylbenzoic acid or the hydroxymethylation of m-cresol to produce 3-hydroxy-5-methylbenzyl alcohol, which is then oxidized to the aldehyde. A variety of oxidizing agents can be employed for the second step.[7]

Causality Behind Experimental Choices: The choice of oxidizing agent is critical to selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Milder oxidizing agents are generally preferred. The reaction conditions (solvent, temperature, and reaction time) are optimized to maximize the yield and purity of the aldehyde.

Experimental Protocol: Oxidation of 3-Hydroxy-5-methylbenzyl Alcohol (Representative)

  • Dissolution: Dissolve 3-hydroxy-5-methylbenzyl alcohol in a suitable organic solvent (e.g., dichloromethane).

  • Addition of Oxidant: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), to the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the reaction mixture is worked up to remove the oxidant and any byproducts. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Diagram 2: Synthesis via Oxidation of the Corresponding Alcohol

G Start 3-Hydroxy-5-methyl- benzoic acid Alcohol 3-Hydroxy-5-methyl- benzyl alcohol Start->Alcohol Reduction (e.g., LiAlH4) Aldehyde 3-Hydroxy-5-methyl- benzaldehyde Alcohol->Aldehyde Oxidation (e.g., PCC, DMP)

Caption: A modern synthetic route to this compound.

Applications in Research and Drug Development

Substituted hydroxybenzaldehydes are important intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. The unique arrangement of functional groups in this compound makes it a valuable building block for creating more complex molecular architectures.

While specific, large-scale applications of this compound are not as widely documented as for some other isomers, its structural motifs are found in various compounds explored for their potential biological activities.[8] For instance, it can serve as a precursor for the synthesis of Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[8] The aldehyde group provides a reactive site for condensation reactions with primary amines to form these Schiff bases.

Furthermore, substituted benzaldehydes are utilized in the synthesis of chalcones and other flavonoids, many of which possess interesting pharmacological properties. The hydroxyl and methyl groups on the aromatic ring of this compound can be further modified to fine-tune the biological activity of the resulting molecules.

Safety and Handling

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while not a household name in the world of chemistry, represents a valuable and versatile chemical intermediate. Its history is rooted in the classical formylation reactions that were pivotal in the development of aromatic chemistry. Modern synthetic methods offer more selective and higher-yielding routes to this compound. For researchers and professionals in drug development and organic synthesis, this compound provides a useful building block for the creation of novel molecules with potential biological and material applications. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in these fields.

References

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
  • Wikipedia. (n.d.). Duff reaction.
  • Google Patents. (1968). Hydroxybenzaldehyde process. US3365500A.
  • Google Patents. (1978). Process for the preparation of hydroxybenzaldehydes. US4119671A.
  • Google Patents. (1984). Preparation of p-hydroxybenzaldehyde derivatives. US4429163A.
  • Google Patents. (2009). Synthetic method of hydroxybenzaldehyde. CN101417929A.
  • Google Patents. (1987). Process for preparing 3-hydroxy-5-methylisoxazole. CA1218660A.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Semantic Scholar. (2018). Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • PrepChem. (n.d.). Preparation of 3,5-dimethylphenol.
  • ResearchGate. (2019). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
  • Google Patents. (2013). Method for preparing p-hydroxybenzaldehyde and m-hydroxybenzaldehyde from mixed cresol. CN103265415A.
  • Google Patents. (2011). The method for preparing p-hydroxybenzaldehyde by Reimer-Tiemann reaction. CN101270037B.
  • PubChemLite. (n.d.). This compound (C8H8O2).
  • PubChem. (n.d.). 3,5-Dimethylphenol. National Institutes of Health.
  • Google Patents. (1989). Process for the preparation of aromatic aldehydes. EP0323290A1.
  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Dakin Reaction.
  • Scribd. (n.d.). Dakin Reaction Mechanism Overview.

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A Comprehensive Technical Guide to the Positional Isomers of Hydroxy Methyl Benzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the positional isomers of hydroxy methyl benzaldehyde, with a primary focus on 3-Hydroxy-5-methylbenzaldehyde and its structural counterparts. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced differences in the synthesis, physicochemical properties, and biological relevance of these closely related aromatic aldehydes. The strategic placement of hydroxyl, methyl, and formyl groups on the benzene ring dictates the molecule's reactivity, spectroscopic signature, and potential as a scaffold in medicinal chemistry.

Isomeric Landscape and Physicochemical Properties

The molecular formula C₈H₈O₂ encompasses several positional isomers where a hydroxyl, a methyl, and a formyl group are attached to a benzene ring. The parent compound, this compound, serves as our reference point.[1] However, altering the substitution pattern yields a variety of isomers, each with unique properties. Understanding these differences is critical for synthetic planning and for predicting biological activity.

The primary positional isomers are presented below. Their distinct structures, arising from the varied positions of the three functional groups, lead to significant differences in properties such as melting point, boiling point, and reactivity, which are crucial considerations for laboratory applications.

Caption: Key positional isomers of hydroxy methyl benzaldehyde.

Table 1: Physicochemical Properties of Key Isomers

PropertyThis compound2-Hydroxy-3-methylbenzaldehyde2-Hydroxy-5-methylbenzaldehyde4-Hydroxy-3-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde
IUPAC Name This compound2-hydroxy-3-methylbenzaldehyde2-hydroxy-5-methylbenzaldehyde[2]4-hydroxy-3-methylbenzaldehyde[3]3-hydroxy-4-methylbenzaldehyde[4]
CAS Number 60549-26-0[1]824-42-0[5]613-84-3[2][6]15174-69-3[3]57295-30-4[4]
Molecular Formula C₈H₈O₂[1]C₈H₈O₂[5]C₈H₈O₂[2]C₈H₈O₂[3]C₈H₈O₂[4]
Molecular Weight 136.15 g/mol [1]136.15 g/mol [5]136.15 g/mol [2]136.15 g/mol [3]136.15 g/mol [4]
Physical Form SolidLiquid[5]Solid[6]SolidSolid
Melting Point Not specifiedNot applicable54-57 °C[6]Not specifiedNot specified
Boiling Point Not specifiedNot specified217 °C[6]Not specifiedNot specified

Strategic Synthesis of Hydroxy Methyl Benzaldehyde Isomers

The synthesis of a specific isomer requires a carefully chosen strategy, as the directing effects of the substituents on the aromatic ring heavily influence the outcome. Phenolic compounds are activated towards electrophilic aromatic substitution, and the choice of formylation method is paramount for achieving regioselectivity.

Common Synthetic Approaches:

  • Reimer-Tiemann Reaction: This method is effective for introducing a formyl group ortho to a hydroxyl group. It involves the reaction of a phenol with chloroform in a basic solution. For instance, reacting o-cresol under these conditions can yield 4-hydroxy-3-methylbenzaldehyde.[7] The electrophile is dichlorocarbene, which preferentially attacks the electron-rich ortho and para positions of the phenoxide ion.[7]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to formylate electron-rich aromatic rings.[8] It is a versatile method for producing various hydroxybenzaldehyde derivatives.[8] The choice of starting material and reaction conditions can be tuned to favor a specific isomer.

  • Oxidation of Cresols: Direct oxidation of the methyl group of a substituted cresol can yield the corresponding aldehyde. For example, p-cresol derivatives can be oxidized to 4-hydroxybenzaldehyde derivatives using oxygen in the presence of a base and a cobalt catalyst.[9] This method is particularly useful for industrial-scale production.[9]

ReimerTiemann start o-Cresol + CHCl3 + NaOH intermediate1 Formation of Phenoxide Ion start->intermediate1 Base intermediate2 Generation of Dichlorocarbene (:CCl2) start->intermediate2 Base intermediate3 Electrophilic attack of :CCl2 on Phenoxide Ring intermediate1->intermediate3 intermediate2->intermediate3 intermediate4 Formation of Dichloromethyl Intermediate intermediate3->intermediate4 hydrolysis Hydrolysis intermediate4->hydrolysis Aqueous workup product 4-Hydroxy-3-methylbenzaldehyde hydrolysis->product

Caption: Simplified workflow for the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of 4-Hydroxy-3-methylbenzaldehyde via Reimer-Tiemann Reaction

This protocol is adapted from established procedures for the formylation of phenols.[7]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve o-cresol in an aqueous solution of sodium hydroxide.

  • Reaction Setup: Heat the mixture to 60-70°C with vigorous stirring.

  • Addition of Chloroform: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature. The reaction is exothermic and care must be taken to control the rate of addition.

  • Reflux: After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. Acidify the mixture carefully with dilute hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude product.

  • Isolation: The resulting mixture is subjected to steam distillation to remove unreacted o-cresol and other volatile impurities. The desired product, 4-hydroxy-3-methylbenzaldehyde, remains in the distillation flask.

  • Purification: The crude product can be isolated by filtration and further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aldehyde.

Spectroscopic Characterization: Differentiating the Isomers

Unambiguous identification of each isomer relies on a combination of spectroscopic techniques. The electronic environment of each proton and carbon atom is unique, leading to distinct signatures in NMR, IR, and MS analyses.

  • ¹H NMR Spectroscopy: The chemical shift and coupling constants of the aromatic protons are highly informative. For example, in 2-hydroxy-5-methylbenzaldehyde, the protons on the aromatic ring will appear as distinct signals whose splitting patterns reveal their positions relative to the three functional groups. The aldehyde proton typically appears as a singlet far downfield (~9.5-10.5 ppm), while the methyl protons resonate as a singlet around 2.2-2.5 ppm. The phenolic proton's chemical shift is variable and depends on the solvent and concentration.

  • IR Spectroscopy: All isomers will exhibit characteristic stretches for the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the aldehyde C=O group (a strong, sharp peak around 1650-1700 cm⁻¹), and aromatic C-H and C=C bonds. Intramolecular hydrogen bonding, possible in isomers like 2-hydroxy-3-methylbenzaldehyde, can cause a shift and sharpening of the O-H peak.

  • Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z = 136 for all isomers.[2] The fragmentation patterns, however, can provide structural clues. A common fragmentation is the loss of the formyl radical (•CHO) resulting in a peak at m/z = 107, or the loss of CO to give a peak at m/z = 108.

Table 2: Predicted Spectroscopic Data for Isomer Differentiation

IsomerExpected ¹H NMR Aromatic SignalsKey IR Bands (cm⁻¹)
This compound Three distinct signals in the aromatic region, likely appearing as singlets or narrow multiplets.O-H (broad, ~3300), C=O (~1680), Aromatic C=C (~1600, 1450)
2-Hydroxy-3-methylbenzaldehyde Three distinct signals, likely doublets or doublet of doublets, showing ortho and meta coupling.O-H (may be sharper due to H-bonding), C=O (~1660), Aromatic C=C
2-Hydroxy-5-methylbenzaldehyde Three distinct signals in the aromatic region, patterns dictated by ortho, meta, and para relationships.O-H (may be sharper due to H-bonding), C=O (~1665), Aromatic C=C
4-Hydroxy-3-methylbenzaldehyde Three signals in an ABX-type system, with characteristic ortho and meta couplings.O-H (broad, ~3300), C=O (~1675), Aromatic C=C

Utility in Medicinal Chemistry and Drug Development

The hydroxy methyl benzaldehyde scaffold is a valuable building block in the synthesis of complex heterocyclic compounds and pharmacologically active agents.[10][11] The presence of three reactive sites—the hydroxyl, aldehyde, and the activated aromatic ring—allows for diverse chemical modifications.

  • Schiff Base Formation: The aldehyde group readily condenses with primary amines to form Schiff bases (imines).[10] These compounds are widely investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific isomer used determines the steric and electronic properties of the resulting Schiff base, directly impacting its interaction with biological targets.

  • Inhibitors of Cholinesterases: Substituted benzaldehyde derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[11] Studies have shown that the position of the hydroxyl group is critical for activity, with ortho- and para-hydroxy substitutions often being the most potent.[11]

  • Precursors to Natural Products and Bioactive Molecules: These isomers serve as starting materials for synthesizing more complex structures that mimic natural products or are designed to interact with specific biological pathways.[7] Their derivatives have shown potential as antioxidant and anti-proliferative agents.[7]

DrugDiscovery Isomer Hydroxy Methyl Benzaldehyde Isomer SchiffBase Schiff Base Intermediate Isomer->SchiffBase Condensation Amine Primary Amine (R-NH2) Amine->SchiffBase Modification Further Chemical Modification SchiffBase->Modification BioTarget Biological Target (e.g., Enzyme, Receptor) LeadCompound Lead Compound for Drug Development BioTarget->LeadCompound Demonstrates Efficacy Modification->BioTarget Binding/ Inhibition

Caption: Role of isomers in Schiff base synthesis for drug discovery.

Conclusion

The positional isomers of hydroxy methyl benzaldehyde represent more than a simple academic curiosity. They are a compelling case study in how subtle changes in molecular architecture can profoundly impact chemical and biological properties. For the synthetic chemist, the challenge lies in the regioselective synthesis of the desired isomer. For the drug development professional, the isomeric diversity offers a rich platform for generating novel molecular entities with tailored pharmacological profiles. A thorough understanding of the synthesis, characterization, and structure-activity relationships of these foundational scaffolds is essential for advancing research in medicinal chemistry and materials science.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12293123, this compound." PubChem, [Link]. Accessed Jan 8, 2026.[1]
  • ResearchGate. "Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69184, 2-Hydroxy-5-methylbenzaldehyde." PubChem, [Link]. Accessed Jan 8, 2026.[2]
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 168341460, 3-(2-Hydroxy-5-methylbenzoyl)-5-methylbenzaldehyde." PubChem, [Link]. Accessed Jan 8, 2026.[14]
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An In-depth Technical Guide to 3-Hydroxy-5-methylbenzaldehyde Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a perpetual endeavor. 3-Hydroxy-5-methylbenzaldehyde, a seemingly simple aromatic aldehyde, represents one such scaffold with untapped potential. Its unique substitution pattern—a hydroxyl group meta to a methyl group and an aldehyde—provides a rich chemical playground for the development of a wide array of derivatives and analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive technical overview of the synthesis, derivatization, and biological evaluation of compounds based on this core structure. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Core Moiety: this compound

This compound is an organic compound with the chemical formula C₈H₈O₂ and a molecular weight of 136.15 g/mol [1][2]. Its structure features a benzene ring substituted with a hydroxyl group at position 3, a methyl group at position 5, and a formyl (aldehyde) group at position 1. This arrangement of functional groups imparts a unique electronic and steric character to the molecule, making it a versatile starting material for chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core molecule is fundamental to its application in synthesis and drug design.

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number60549-26-0[1]
Molecular FormulaC₈H₈O₂[1][2]
Molecular Weight136.15 g/mol [1]
Physical FormSolid
PurityTypically ≥98%
StorageRoom Temperature

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of this compound can be approached through several established formylation reactions of the corresponding phenol, 3-methylphenol (m-cresol). The choice of method is often dictated by factors such as desired regioselectivity, yield, and scalability. Here, we focus on the Duff reaction, a reliable method for the ortho-formylation of phenols.

The Duff Reaction: A Versatile Formylation Method

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically in the presence of glycerol and boric acid, or in glacial acetic acid. The reaction proceeds via the formation of an electrophilic iminium ion intermediate that attacks the electron-rich phenol ring. For phenols with an unsubstituted ortho position, formylation predominantly occurs at this position.

While a specific protocol for the Duff reaction on 3-methylphenol to yield this compound is not extensively detailed in readily available literature, a reliable protocol can be adapted from the successful synthesis of its isomer, 2-Hydroxy-5-methylbenzaldehyde, from p-cresol[3]. The underlying principle of ortho-formylation of a cresol isomer remains the same.

This protocol is adapted from established procedures for the formylation of cresols[3][4].

Materials:

  • 3-Methylphenol (m-cresol)

  • Hexamethylenetetramine (HMTA)

  • Glycerol (anhydrous)

  • Boric acid

  • Concentrated sulfuric acid

  • Water (deionized)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Heating mantle with stirrer

  • Steam distillation apparatus

Procedure:

  • Preparation of the Reaction Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 150 mL of anhydrous glycerol and 15 g of boric acid. Heat the mixture to 150-160°C with stirring to form a clear solution of glyceroboric acid. This step is crucial as it creates the acidic and anhydrous environment necessary for the reaction.

  • Reactant Addition: Cool the glyceroboric acid solution to 150°C. In a separate beaker, prepare an intimate mixture by grinding together 25 g of 3-methylphenol and 35 g of hexamethylenetetramine. Add this mixture to the hot glyceroboric acid solution with vigorous stirring. The temperature should be maintained between 150-165°C. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature within this range.

  • Reaction: Continue stirring the reaction mixture at 150-165°C for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete, allow the mixture to cool to approximately 110°C. Cautiously add a mixture of 50 mL of concentrated sulfuric acid and 150 mL of water. This step hydrolyzes the intermediate Schiff base to the desired aldehyde.

  • Isolation by Steam Distillation: Assemble a steam distillation apparatus and steam distill the reaction mixture. The this compound, being volatile with steam, will co-distill. Collect the distillate until it is no longer cloudy.

  • Extraction: Cool the distillate and extract the product with diethyl ether (3 x 50 mL). The organic layers are combined.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethanol and water) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield for this type of reaction is typically in the range of 20-30%[3].

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup 3-Methylphenol 3-Methylphenol Reaction Mixture Reaction Mixture 3-Methylphenol->Reaction Mixture HMTA HMTA HMTA->Reaction Mixture Glycerol + Boric Acid Glycerol + Boric Acid Glycerol + Boric Acid->Reaction Mixture Heat (150-165°C) Heat (150-165°C) Intermediate Intermediate Acid Hydrolysis Acid Hydrolysis Crude Product Crude Product Steam Distillation Steam Distillation Purified Product This compound Extraction Extraction Purification Purification Reaction Mixture->Intermediate Duff Reaction Intermediate->Crude Product Hydrolysis Crude Product->Purified Product Purification Steps

Caption: Workflow for the synthesis of this compound.

Derivatives and Analogs: Expanding the Chemical Space

The aldehyde and hydroxyl functionalities of this compound serve as versatile handles for the synthesis of a wide range of derivatives. Of particular interest are Schiff bases, which are readily formed by the condensation of the aldehyde with primary amines. These imines have consistently demonstrated a broad spectrum of biological activities.

Schiff Base Derivatives: A Gateway to Bioactivity

Schiff bases are characterized by the presence of an azomethine (-C=N-) group. The formation of this imine linkage is a straightforward and high-yielding reaction, making it an attractive strategy for generating chemical libraries for biological screening.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, amino acids, etc.)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Reflux condenser

Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, the Schiff base product often precipitates from the reaction mixture upon cooling. The solid product is collected by filtration, washed with cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Self-Validation: The structure of the synthesized Schiff bases should be confirmed by spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly Schiff bases, have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Schiff bases are known to exhibit significant antibacterial and antifungal activities. The presence of the imine group is often crucial for their biological action, which is thought to involve the formation of hydrogen bonds with active sites of cellular enzymes, leading to interference with normal cell processes. The lipophilicity of the overall molecule, which can be tuned by the choice of the amine substituent, also plays a critical role in its ability to cross microbial cell membranes.

While specific MIC (Minimum Inhibitory Concentration) values for derivatives of this compound are not extensively reported, data from structurally similar Schiff bases provide valuable insights into their potential efficacy.

Table of Antimicrobial Activity for Structurally Related Schiff Bases:

Compound TypeTest OrganismMIC (µg/mL)Reference
Isatin Schiff BasesStaphylococcus aureus625[5]
Isatin Schiff BasesKlebsiella pneumoniae625[5]
Pyrazole Schiff BasesStaphylococcus epidermidis7.81[6]
Pyrazole Schiff BasesEnterococcus faecalis7.81[6]
Pyrene-based Schiff BasesPseudomonas aeruginosa7.81 - 15.625[6]
Schiff Base of 3,3′-diaminodipropylamine and 4-chlorobenzaldehydeCandida albicans24[7]
Cobalt (II) Schiff Base ComplexesVarious BacteriaLower than some antibiotics[8]

These data suggest that Schiff bases derived from this compound are promising candidates for the development of new antimicrobial agents. The presence of the phenolic hydroxyl group may also contribute to the overall activity.

Anticancer Activity

Emerging research has highlighted the potential of benzaldehyde derivatives as anticancer agents[9]. The proposed mechanisms of action are often multifactorial, involving the modulation of key cellular signaling pathways. Benzaldehyde itself has been shown to suppress major cancer-related signaling pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK[9]. This is thought to occur through the regulation of 14-3-3 family proteins, which are crucial hubs in various signaling cascades[9].

While specific IC₅₀ (half-maximal inhibitory concentration) values for this compound derivatives are not widely available, studies on similar compounds demonstrate their potential. For instance, certain bromophenol derivatives have shown significant cytotoxicity against cancer cell lines[10], and various Schiff base metal complexes have been evaluated for their anticancer properties[11].

Table of Anticancer Activity for Structurally Related Compounds:

Compound TypeCell LineIC₅₀ (µM)Reference
Manganese (II) Schiff Base ComplexA549 (Lung Cancer)794.37[11]
Manganese (II) Schiff Base ComplexHT29 (Colon Cancer)654.31[11]
Nickel (II) Schiff Base ComplexHT29 (Colon Cancer)1064.05[11]
Pyrrolidone DerivativesVarious Cancer Cell LinesPromising GI values[12]

These findings underscore the potential of developing novel anticancer agents based on the this compound scaffold.

Mechanistic Insights: Signaling Pathways and Molecular Interactions

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design.

Modulation of Cellular Signaling Pathways

As mentioned, benzaldehyde and its derivatives can influence a network of interconnected signaling pathways that are often dysregulated in cancer.

G cluster_pathways Cancer-Related Signaling Pathways This compound Derivatives This compound Derivatives 14-3-3 Proteins 14-3-3 Proteins This compound Derivatives->14-3-3 Proteins Regulates PI3K/AKT/mTOR PI3K/AKT/mTOR Cell Proliferation, Survival Cell Proliferation, Survival PI3K/AKT/mTOR->Cell Proliferation, Survival STAT3 STAT3 STAT3->Cell Proliferation, Survival NFκB NFκB Inflammation, Cell Survival Inflammation, Cell Survival NFκB->Inflammation, Cell Survival ERK ERK Cell Proliferation, Differentiation Cell Proliferation, Differentiation ERK->Cell Proliferation, Differentiation 14-3-3 Proteins->PI3K/AKT/mTOR Inhibits 14-3-3 Proteins->STAT3 Inhibits 14-3-3 Proteins->NFκB Inhibits 14-3-3 Proteins->ERK Inhibits

Caption: Proposed mechanism of anticancer activity via signaling pathway modulation.

Furthermore, some hydroxybenzaldehyde analogs have been shown to protect cells from oxidative damage by activating the Nrf2/HO-1 pathway[13]. This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1)[13]. This dual action of inducing apoptosis in cancer cells while protecting normal cells from oxidative stress is a highly desirable characteristic for a therapeutic agent.

Future Directions and Conclusion

This compound presents a promising and synthetically tractable scaffold for the development of novel therapeutic agents. The ease of derivatization, particularly through the formation of Schiff bases, allows for the rapid generation of diverse chemical libraries. The preliminary data on the antimicrobial and anticancer activities of related compounds are encouraging and warrant further investigation.

Future research should focus on:

  • Systematic Synthesis and Screening: A comprehensive library of this compound derivatives, especially Schiff bases with a wide range of amine substituents, should be synthesized and screened against a panel of microbial strains and cancer cell lines to establish clear structure-activity relationships.

  • Quantitative Biological Evaluation: Rigorous determination of MIC and IC₅₀ values is essential for a quantitative comparison of the potency of new derivatives.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds will be crucial for their further development.

  • In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.

References

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  • Al-Ostath, A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1165-1170. [Link]
  • Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1165-1170. [Link]
  • Kim, J. H., et al. (2018). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 16(11), 441. [Link]
  • Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Semantic Scholar. [Link]
  • Lee, J. H., et al. (2014). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 74(19 Supplement), 4758. [Link]
  • Sprague, J. M., & Johnson, T. B. (1941). Studies on the Duff Reaction for the Preparation of O-Hydroxyaldehydes. UNI ScholarWorks. [Link]
  • Kumar, S., & Kumar, A. (2014). MIC values of the antimicrobial activity of Schiff base ligands, their Co (II) complexes and existing antibiotics.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • PubChemLite. (n.d.). This compound (C8H8O2). PubChemLite. [Link]
  • U.S. Patent No. 4,009,210. (1977). Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol.
  • Al-Hamdani, A. A., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 27(19), 6537. [Link]
  • Fita, M. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. [Link]
  • Rahman, M. H., et al. (2024). Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery.

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An In-depth Technical Guide to the Potential Biological Activity of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 3-Hydroxy-5-methylbenzaldehyde, a phenolic aldehyde with a chemical structure suggestive of therapeutic promise. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related compounds and the broader class of phenolic aldehydes to build a strong case for its investigation as an antioxidant and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols for the systematic evaluation of its biological potential. We will delve into the rationale behind experimental design, data interpretation, and the potential signaling pathways that may be involved, providing a solid foundation for future research and development.

Introduction: The Therapeutic Potential of Phenolic Aldehydes

Phenolic aldehydes are a class of organic compounds characterized by a benzene ring substituted with both a formyl group (-CHO) and a hydroxyl group (-OH)[1][2]. This unique combination of functional groups imparts a range of biological activities, with antioxidant and antimicrobial properties being the most prominent[2]. Vanillin, a well-known phenolic aldehyde, is widely used not only as a flavoring agent but also for its biological activities[1][2]. The therapeutic potential of phenolic aldehydes stems from their ability to donate a hydrogen atom from the phenolic hydroxyl group, thereby neutralizing free radicals, and their capacity to interact with microbial cell structures and metabolic pathways.

This compound (C8H8O2) is a member of this promising class of compounds. Its structure, featuring a hydroxyl group at the meta position relative to the aldehyde and a methyl group, suggests a reactivity profile that is ripe for biological investigation. While direct literature on the biological activities of this compound is limited, the known activities of its isomers and other substituted hydroxybenzaldehydes provide a strong impetus for its exploration. For instance, various di- and tri-hydroxybenzaldehydes have demonstrated significant antioxidant and cytotoxic effects on tumor cells[3]. A study on a sulfonic acid-based imine compound synthesized from 2-hydroxy-5-methylbenzaldehyde reported notable antimicrobial and antioxidant activities[4]. This underscores the potential of the core hydroxy-methylbenzaldehyde scaffold in medicinal chemistry.

This guide will, therefore, serve as a roadmap for the systematic investigation of this compound, focusing on its potential as an antioxidant and antimicrobial agent. We will provide detailed, step-by-step protocols for the most relevant in vitro assays, along with the scientific principles that underpin them.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its biological evaluation. These properties influence its solubility, stability, and interaction with biological systems.

PropertyValueSource
Molecular Formula C8H8O2PubChem CID 12293123[5]
Molecular Weight 136.15 g/mol PubChem CID 12293123[5]
IUPAC Name This compoundPubChem CID 12293123[5]
SMILES CC1=CC(=CC(=C1)O)C=OPubChem CID 12293123[5]
InChIKey BTLHCFVCIGAAPF-UHFFFAOYSA-NPubChem CID 12293123[5]

Potential Antioxidant Activity and its Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Phenolic compounds are well-established as potent antioxidants due to their ability to scavenge free radicals.

Mechanism of Action: Radical Scavenging

The primary mechanism by which phenolic aldehydes exert their antioxidant effect is through hydrogen atom donation from the phenolic hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring, which makes it less reactive.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging activity of a compound[6][7]. The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow or colorless[6][8]. The degree of discoloration is proportional to the antioxidant activity of the compound and is measured spectrophotometrically[6].

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_compound Prepare stock solution of This compound (e.g., 1 mg/mL in methanol) start->prep_compound prep_standard Prepare stock solution of positive control (e.g., Ascorbic Acid) (1 mg/mL in methanol) start->prep_standard prep_dpph Prepare DPPH working solution (e.g., 0.1 mM in methanol) start->prep_dpph serial_dilutions Perform serial dilutions of compound and standard to obtain a range of concentrations prep_compound->serial_dilutions prep_standard->serial_dilutions mix Mix test compound/standard dilutions with DPPH solution in a 96-well plate prep_dpph->mix serial_dilutions->mix incubate Incubate in the dark at room temperature (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm using a microplate reader incubate->measure calculate Calculate % Radical Scavenging Activity measure->calculate plot Plot % Scavenging Activity vs. Concentration calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Detailed Steps:

  • Preparation of Reagents:

    • Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

    • Standard (Ascorbic Acid) Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of ascorbic acid in methanol. This will serve as a positive control[6].

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Assay Procedure:

    • Perform serial dilutions of the test compound and ascorbic acid stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL)[6].

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH working solution.

    • For the blank well, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula[6]: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the control (methanol + DPPH).

      • A_sample is the absorbance of the test sample (compound + DPPH).

    • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Potential Antimicrobial Activity and its Evaluation

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties, which are generally attributed to their ability to disrupt microbial cell membranes, inhibit enzymes, and interfere with nucleic acid synthesis.

Mechanism of Action: Multi-target Inhibition

The antimicrobial activity of phenolic aldehydes is likely multifactorial. The aldehyde group can react with and cross-link cellular macromolecules such as proteins and nucleic acids. The hydroxyl group and the overall lipophilicity of the molecule can facilitate its partitioning into the microbial cell membrane, leading to a loss of integrity and function.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[9][10]. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period[10]. This method is advantageous due to its accuracy, reproducibility, and the small volumes of reagents required[9][10].

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_compound Prepare stock solution of This compound (e.g., 10 mg/mL in DMSO) start->prep_compound prep_media Prepare sterile bacterial growth medium (e.g., Mueller-Hinton Broth) start->prep_media prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum serial_dilute Perform 2-fold serial dilutions of the test compound across the plate prep_compound->serial_dilute dispense_media Dispense growth medium into a 96-well plate prep_media->dispense_media inoculate Inoculate each well with the standardized bacterial suspension prep_inoculum->inoculate dispense_media->serial_dilute serial_dilute->inoculate incubate Incubate the plate at 37°C for 16-20 hours inoculate->incubate read_plate Visually inspect the plate for bacterial growth (turbidity) incubate->read_plate determine_mic Determine the MIC as the lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Materials:

    • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Bacterial Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).

    • Growth Medium: Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Assay Procedure:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations of the test compound.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Potential Cytotoxicity and Future Directions

While evaluating the therapeutic potential of this compound, it is crucial to assess its cytotoxicity against mammalian cell lines to determine its therapeutic index. Compounds with high antimicrobial or antioxidant activity but also high cytotoxicity may have limited clinical utility. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to evaluate the effect of the compound on cell viability[3].

Future research should focus on:

  • Synthesis and Characterization: If not commercially available, a robust and scalable synthesis protocol for this compound needs to be established.

  • In-depth Mechanistic Studies: Should the initial screens show promising activity, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in identifying the key structural features required for optimal activity and can guide the design of more potent and selective compounds.

  • In vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.

Conclusion

This compound represents a promising, yet underexplored, molecule within the therapeutically relevant class of phenolic aldehydes. Based on the established biological activities of structurally similar compounds, there is a strong scientific rationale for investigating its potential as an antioxidant and antimicrobial agent. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to embark on a systematic evaluation of this compound. The methodologies outlined herein are robust, well-validated, and will enable the generation of high-quality data to ascertain the true biological potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. BenchChem.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online.
  • Grokipedia. (n.d.). Broth microdilution. Grokipedia.
  • Wikipedia. (n.d.). Broth microdilution. Wikipedia.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Benkhaira, S., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
  • Ak, U., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.
  • Taylor & Francis. (n.d.). Phenolic aldehydes – Knowledge and References. Taylor & Francis.
  • Taylor & Francis. (n.d.). Phenolic aldehydes – Knowledge and References. Taylor & Francis.
  • Tseng, T. H., Tsheng, Y. M., & Lee, Y. J. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. PubMed.

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Chapter 1: The Supplier Landscape: From Boutique Labs to Bulk Manufacturers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Procurement and Quality Assessment of 3-Hydroxy-5-methylbenzaldehyde

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This compound (CAS No. 60549-26-0), a key aromatic aldehyde, serves as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients. The selection of a reliable supplier and the rigorous verification of material quality are critical first steps that influence the entire discovery and development pipeline. This guide provides a comprehensive framework for navigating the supplier landscape, understanding the compound's critical quality attributes, and implementing robust analytical verification protocols.

Sourcing this compound requires a clear understanding of the different tiers of suppliers available. The choice of supplier often depends on the scale of research, purity requirements, and the need for regulatory documentation.

1.1. Categories of Suppliers

  • Global Chemical Catalogs: Large distributors like Sigma-Aldrich (Merck) , Thermo Fisher Scientific (Alfa Aesar) , and VWR are often the first port of call for research quantities. They offer convenience, a broad range of products, and well-documented materials, though typically at a premium price.

  • Fine Chemical Specialists: Companies such as TCI America , Key Organics , and SynQuest Laboratories specialize in manufacturing and supplying complex organic molecules for research and development.[1][2] They often provide detailed analytical data and can be a source for less common intermediates.

  • Manufacturing and Bulk Suppliers: For process development and larger-scale needs, manufacturers and suppliers listed on platforms like ECHEMI and ChemicalBook can be valuable.[3][4][5] These platforms connect buyers with producers, often based in China and India, offering cost advantages for bulk quantities.[4][5] Companies like HANGZHOU LEAP CHEM CO., LTD. position themselves as suppliers for both R&D and bulk manufacturing.[3]

  • Custom Synthesis Houses: For specific purity grades, isotopic labeling, or related derivatives not commercially available, contract research organizations (CROs) and custom synthesis companies like BOC Sciences are the appropriate choice.[6]

1.2. Critical Criteria for Supplier Evaluation

Choosing a supplier should be a systematic process based on the following criteria:

  • Purity Specification: Suppliers typically offer grades from >95% to >99%. For sensitive applications like drug discovery, the highest available purity is recommended to avoid confounding results from impurities. Sigma-Aldrich, for instance, offers a purity of 98%.

  • Documentation and Transparency: A reputable supplier must provide a comprehensive Certificate of Analysis (CoA) with each batch. The CoA should detail the specific analytical tests performed (e.g., NMR, HPLC, Mass Spec), the results, and the purity determination method. A Safety Data Sheet (SDS) is also mandatory for outlining handling and safety protocols.[2][7][8]

  • Lot-to-Lot Consistency: For long-term projects, consistency between batches is crucial. Inquire about the supplier's quality management system (e.g., ISO 9001 certification) and their ability to provide data demonstrating batch consistency.

  • Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and obtaining further information about the product's properties or stability.

Supplier CategoryRepresentative CompaniesBest ForKey Considerations
Global Catalogs Sigma-Aldrich, Thermo Fisher ScientificSmall-scale research, quick deliveryHigher cost, standard purity grades
Fine Chemical Specialists Key Organics, TCI AmericaR&D, specific intermediatesMay have longer lead times for non-stock items
Bulk Marketplaces ECHEMI, ChemicalBookProcess scale-up, cost savingsRequires thorough vetting of individual manufacturers
Custom Synthesis BOC SciencesNovel derivatives, high-spec materialsHighest cost, project-based timeline

Chapter 2: Chemical Profile and Critical Quality Attributes

A deep understanding of the molecule's properties is essential for its effective use and quality assessment.

2.1. Core Chemical Identity

  • IUPAC Name: this compound[9]

  • CAS Number: 60549-26-0[1][9]

  • Molecular Formula: C₈H₈O₂[1][9]

  • Molecular Weight: 136.15 g/mol [9]

  • Synonyms: 3-isovanillin (less common), 5-Methyl-3-hydroxybenzaldehyde

2.2. Physicochemical Properties

These properties are fundamental indicators of sample identity and purity.

PropertyValueSource
Appearance White to light yellow solid[10]
Melting Point 107-108 °C[10]
Boiling Point 259.2 ± 20.0 °C (Predicted)[10]
pKa 9.35 ± 0.10 (Predicted)[10][11]
Storage Temperature Room Temperature or 2-8°C under inert gas[10]

A significant deviation from the reported melting point is a strong indicator of impurities or the presence of an incorrect isomer.

Chapter 3: Synthesis Routes and Potential Impurities

The manufacturing process directly impacts the impurity profile of the final product. While specific proprietary synthesis routes are often undisclosed, common organic chemistry principles can predict likely contaminants. A plausible route involves the formylation of 3-methylphenol (m-cresol).

Potential impurities could include:

  • Unreacted Starting Materials: Residual m-cresol.

  • Isomeric Byproducts: Formylation at other positions on the aromatic ring, leading to isomers like 4-hydroxy-2-methylbenzaldehyde or 2-hydroxy-4-methylbenzaldehyde.

  • Over-oxidation Products: Conversion of the aldehyde to a carboxylic acid (3-hydroxy-5-methylbenzoic acid).

  • Residual Solvents and Reagents: Traces of solvents or chemicals used during synthesis and purification.

A supplier's CoA should ideally provide information on the levels of such impurities.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 3-Methylphenol (m-cresol) reagents Formylating Agent (e.g., Duff or Reimer-Tiemann reaction) reaction Electrophilic Aromatic Substitution start->reaction reagents->reaction crude Crude Product Mixture (Isomers, Starting Material) reaction->crude chromatography Column Chromatography crude->chromatography Separation recrystallization Recrystallization chromatography->recrystallization Final Polishing final_product Pure this compound recrystallization->final_product

Caption: Generalized workflow for the synthesis and purification of this compound.

Chapter 4: In-House Quality Control and Analytical Verification

Even when sourced from a reputable supplier, independent verification of identity and purity is a cornerstone of good scientific practice.

4.1. The QC Verification Workflow

Upon receiving a new batch of this compound, a systematic approach to verification ensures its suitability for research.

QC Verification Workflow Diagram

QC_Workflow receive Receive Compound doc_review Review Supplier CoA & SDS receive->doc_review nmr ¹H NMR Spectroscopy (Structural Confirmation) doc_review->nmr hplc HPLC-UV (Purity Assessment) nmr->hplc decision Accept or Reject Batch hplc->decision storage Store Appropriately (Per SDS) decision->storage Accept reject Contact Supplier/ Return Material decision->reject Reject

Caption: A step-by-step workflow for the in-house quality control of incoming chemical reagents.

4.2. Recommended Analytical Protocols

Protocol 1: Structural Verification by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and identify any major organic impurities.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts (δ) in DMSO-d₆:

      • ~9.9 ppm (singlet, 1H, -CHO)

      • ~9.8 ppm (singlet, 1H, Ar-OH)

      • ~7.2-7.4 ppm (multiplet, 2H, Ar-H)

      • ~7.0 ppm (singlet, 1H, Ar-H)

      • ~2.3 ppm (singlet, 3H, -CH₃)

  • Trustworthiness Check: The integration of the peaks should correspond to the number of protons (1:1:2:1:3). The presence of significant unexpected peaks indicates impurities.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the compound and detect non-volatile impurities.

  • Methodology:

    • System: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[12]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is commonly used. A typical starting point could be a 30:70 mixture of acetonitrile:water.

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or methanol at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

    • Analysis: Inject 10 µL of the sample and monitor the elution profile at a wavelength where the compound absorbs strongly (e.g., 254 nm or its λmax).[12][13]

    • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Trustworthiness Check: A sharp, symmetrical main peak should be observed. The presence of multiple smaller peaks indicates impurities. For rigorous quantification, a calibration curve with a certified reference standard should be used.

Chapter 5: Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining the integrity of the compound.

  • Hazards: this compound is classified as a skin, eye, and respiratory irritant.[9] The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][14]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[2][7][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[8] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent potential oxidation of the aldehyde and phenol groups over long periods.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves collection by a licensed chemical waste disposal company.

By implementing this comprehensive guide, researchers can confidently source high-quality this compound, verify its integrity, and ensure its proper handling, thereby building a solid foundation for successful and reproducible scientific outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12293123, this compound.
  • LookChem. (n.d.). Cas 60549-26-0, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 585182, 3-Hydroxy-4-methylbenzaldehyde.
  • Loba Chemie. (2019). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).
  • PubChemLite. (n.d.). This compound (C8H8O2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168341460, 3-(2-Hydroxy-5-methylbenzoyl)-5-methylbenzaldehyde.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
  • Chemical Synthesis Database. (2025). 2-hydroxy-5-iodo-3-methylbenzaldehyde.
  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde.
  • The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde.

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Methodological & Application

Application Notes & Protocols: A Guide to the Duff Reaction and the Synthesis of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Duff reaction for the synthesis of ortho-hydroxybenzaldehydes. Furthermore, it addresses the specific synthetic challenges associated with isomers that are not directly accessible through this method, such as 3-Hydroxy-5-methylbenzaldehyde, and proposes a viable synthetic strategy.

Part 1: The Duff Reaction - A Classic Approach to Ortho-Formylation

Introduction and Significance

The Duff reaction, first described by James Cooper Duff, is a cornerstone of organic chemistry for the formylation of highly activated aromatic compounds, particularly phenols.[1][2][3] It facilitates the introduction of an aldehyde (-CHO) group, primarily at the ortho position relative to a strong electron-donating group like a hydroxyl substituent.[2][4] The reaction employs hexamethylenetetramine (HMTA, also known as hexamine or urotropine) as the formylating agent in an acidic medium.[1][5]

While alternative formylation methods exist, such as the Reimer-Tiemann or Vilsmeier-Haack reactions, the Duff reaction is often favored for its relatively mild conditions and avoidance of toxic reagents like chloroform.[2][5] However, yields can be moderate and are highly dependent on the substrate and reaction conditions.[5][6] The primary utility of the Duff reaction lies in its high regioselectivity for the ortho position in phenols, a selectivity driven by interactions with the phenolic hydroxyl group.[5]

Reaction Mechanism: The Role of Hexamethylenetetramine

The mechanism of the Duff reaction is a multi-step process involving electrophilic aromatic substitution.[2]

  • Activation of HMTA : In an acidic environment, hexamethylenetetramine is protonated. This protonated species undergoes ring-opening to form a reactive electrophilic iminium ion (CH₂=NR₂⁺).

  • Electrophilic Attack : The electron-rich phenol ring attacks the iminium ion. For phenols, this attack is preferentially directed to the ortho position, a process believed to be stabilized by hydrogen bonding with the hydroxyl group, leading to a cyclohexa-2,4-dienone intermediate.[7]

  • Intermediate Formation : This addition results in a benzylamine-type intermediate.

  • Oxidation & Hydrolysis : An intramolecular redox reaction occurs, which oxidizes the benzylic carbon. The final step involves acidic hydrolysis of the resulting imine to yield the desired aldehyde and ammonia.[2]

Duff_Mechanism Figure 1: Generalized Mechanism of the Duff Reaction cluster_activation Activation cluster_substitution Electrophilic Substitution cluster_hydrolysis Oxidation & Hydrolysis Phenol Phenol Intermediate Benzylamine Intermediate Phenol->Intermediate Attack HMTA HMTA (C₆H₁₂N₄) Iminium Electrophilic Iminium Ion HMTA->Iminium Ring Opening H_plus H⁺ (Acid) Iminium->Intermediate Imine Final Imine Intermediate->Imine Intramolecular Redox Aldehyde ortho-Hydroxy- benzaldehyde Imine->Aldehyde H2O H₂O (Hydrolysis) H2O->Imine

Caption: Figure 1: Generalized Mechanism of the Duff Reaction

Exemplary Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde

This protocol details the synthesis of 3,5-di-tert-butylsalicylaldehyde from 2,4-di-tert-butylphenol, a classic example demonstrating the Duff reaction's utility.[2]

Reagent Table

ReagentFormulaMW ( g/mol )AmountMolesRole
2,4-Di-tert-butylphenolC₁₄H₂₂O206.3220.6 g0.10Substrate
HexamethylenetetramineC₆H₁₂N₄140.1928.0 g0.20Formylating Agent
Glacial Acetic AcidCH₃COOH60.05200 mL-Solvent/Catalyst
Hydrochloric Acid (conc.)HCl36.4650 mL-Hydrolysis Agent

Experimental Workflow

Duff_Workflow Figure 2: Experimental Workflow for Duff Reaction start Start: Assemble Glassware (3-neck RBF, condenser, stirrer) dissolve 1. Dissolve 2,4-di-tert-butylphenol and HMTA in glacial acetic acid. start->dissolve reflux 2. Heat mixture to reflux (approx. 118°C) for 4-6 hours. dissolve->reflux cool 3. Cool reaction mixture to room temperature. reflux->cool hydrolyze 4. Add conc. HCl and reheat to 100°C for 30 min. cool->hydrolyze quench 5. Quench by pouring mixture into ice-water. hydrolyze->quench extract 6. Extract product with diethyl ether or ethyl acetate. quench->extract wash 7. Wash organic layer with brine, dry over Na₂SO₄. extract->wash concentrate 8. Remove solvent via rotary evaporation. wash->concentrate purify 9. Purify crude product by recrystallization (e.g., from hexane). concentrate->purify end End: Characterize Product (NMR, IR, MP) purify->end

Caption: Figure 2: Experimental Workflow for Duff Reaction

Step-by-Step Procedure

  • Reaction Setup : In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 2,4-di-tert-butylphenol (20.6 g, 0.10 mol) and hexamethylenetetramine (28.0 g, 0.20 mol).

  • Dissolution and Heating : Add 200 mL of glacial acetic acid to the flask. Stir the mixture and begin heating using a heating mantle.

  • Reflux : Bring the reaction mixture to a gentle reflux (approximately 118°C) and maintain this temperature for 4-6 hours. The solution will typically turn a dark brown or reddish color. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis : After the reaction is deemed complete, remove the heating mantle and allow the mixture to cool to below 100°C. Carefully add 50 mL of concentrated hydrochloric acid. An exothermic reaction may occur. Re-heat the mixture to 100°C for an additional 30 minutes to ensure complete hydrolysis of the imine intermediate.

  • Workup : Allow the mixture to cool to room temperature, then pour it into a beaker containing 500 g of crushed ice. A solid precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol/water to yield pale yellow crystals of 3,5-di-tert-butylsalicylaldehyde.

Part 2: Synthesis of this compound

Synthetic Strategy and a Note on Regioselectivity

The direct synthesis of This compound via the Duff reaction presents a significant regiochemical challenge. The starting material would logically be 3-methylphenol (m-cresol). According to the principles of electrophilic aromatic substitution, the hydroxyl group is a powerful ortho, para-director.[8] Therefore, applying the Duff reaction to m-cresol would yield a mixture of 2-hydroxy-4-methylbenzaldehyde and 2-hydroxy-6-methylbenzaldehyde , not the desired 3-hydroxy-5-methyl isomer.

To synthesize this compound, an alternative strategy that circumvents the directing group conflict is required. A reliable approach involves the functional group manipulation of a precursor that already possesses the desired substitution pattern. One such strategy is the reduction of 3-hydroxy-5-methylbenzoic acid.

Recommended Protocol: Reduction of 3-Hydroxy-5-methylbenzoic Acid

This protocol outlines a two-step process: the conversion of the carboxylic acid to an acid chloride, followed by a Rosenmund reduction to the aldehyde.

Reagent Table

ReagentFormulaMW ( g/mol )Amount (Example)Role
3-Hydroxy-5-methylbenzoic acidC₈H₈O₃152.1515.2 gStarting Material
Thionyl Chloride (SOCl₂)SOCl₂118.971.2 eq.Chlorinating Agent
Palladium on Barium Sulfate (Pd/BaSO₄)--5 mol%Catalyst
Quinoline-Sulfur---Catalyst Poison
Hydrogen Gas (H₂)H₂2.021 atmReducing Agent
TolueneC₇H₈92.14-Solvent

Step-by-Step Procedure

  • Formation of the Acid Chloride :

    • In a fume hood, combine 3-hydroxy-5-methylbenzoic acid with an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture for 1-2 hours until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-hydroxy-5-methylbenzoyl chloride. Caution : Thionyl chloride is highly corrosive and reacts violently with water.

  • Rosenmund Reduction :

    • Set up an apparatus for catalytic hydrogenation.

    • Dissolve the crude acid chloride in dry toluene.

    • Add the Rosenmund catalyst (e.g., 5% Pd on BaSO₄) and a small amount of a catalyst poison (e.g., quinoline-sulfur mixture) to prevent over-reduction to the alcohol.

    • Bubble hydrogen gas through the stirred solution at a controlled temperature.

    • Monitor the reaction by TLC until the starting acid chloride is consumed.

    • Filter off the catalyst and wash the filtrate with sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer, remove the solvent by rotary evaporation, and purify the resulting this compound by vacuum distillation or column chromatography.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield in Duff Reaction Incomplete reaction; Sub-optimal temperature; Presence of moisture.Increase reaction time and monitor via TLC. Ensure the temperature is maintained at reflux. Use anhydrous reagents and solvents.[9]
Formation of Polymeric Byproducts High reaction temperature; Highly activated substrate.Maintain the lowest effective temperature. Consider a milder acid catalyst if polymerization is excessive.[10]
Di-formylation Both ortho positions are available and unhindered.Adjust the stoichiometry of HMTA to favor mono-substitution. This can be challenging to control perfectly.[10]
Difficult Purification Product and starting material have similar polarity; Tar formation.Utilize column chromatography with a carefully selected solvent gradient. An initial acid/base wash can help remove phenolic starting material.

Safety Precautions

  • General : All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Acids : Glacial acetic acid, hydrochloric acid, and especially trifluoroacetic acid (a common alternative catalyst) are highly corrosive.[6][11] Handle with extreme care and avoid inhalation of vapors.

  • Thionyl Chloride : This reagent is toxic and corrosive. It reacts violently with water, releasing toxic gases (HCl and SO₂). Use only in an anhydrous environment within a fume hood.

  • Hydrogen Gas : Hydrogen is extremely flammable. Ensure the hydrogenation setup is leak-proof and free from ignition sources.

Conclusion

The Duff reaction remains a valuable tool for the ortho-formylation of phenols, providing direct access to a wide range of salicylaldehyde derivatives. A thorough understanding of its mechanism and regioselectivity is crucial for its successful application. For target molecules like this compound, where the desired substitution pattern conflicts with the inherent directing effects of the hydroxyl group, alternative multi-step synthetic routes must be employed. The selection of an appropriate strategy, grounded in the fundamental principles of organic chemistry, is paramount to achieving the desired synthetic outcome.

References

  • Grokipedia. Duff reaction.
  • Organic Syntheses.
  • Acta Chemica Scandinavica.
  • Klumpp, D. A. et al. ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances.
  • SynArchive. Duff Reaction.
  • Wikipedia. Duff reaction.
  • ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • Erowid.
  • ScienceDirect.
  • ResearchGate.
  • Google Patents.
  • Cambridge University Press. Duff Reaction.
  • Chem-Station Intern
  • BenchChem. Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
  • BenchChem.
  • Wikipedia. Cresol.

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The Versatile Virtuoso: 3-Hydroxy-5-methylbenzaldehyde as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Phenolic Aldehyde

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Hydroxy-5-methylbenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of bioactive molecules. Its unique trifunctional arrangement—a reactive aldehyde, a nucleophilic hydroxyl group, and a methyl-substituted aromatic ring—provides a powerful handle for medicinal chemists and synthetic organic chemists to craft novel therapeutic agents and natural product analogues. This application note delves into the synthetic utility of this compound, providing detailed protocols and insights into its application as a cornerstone in the development of innovative pharmaceuticals.

The strategic positioning of the hydroxyl and aldehyde groups on the aromatic ring allows for a range of chemical transformations, from classical condensation reactions to modern cross-coupling methodologies. The presence of the methyl group further modulates the electronic and steric properties of the molecule, influencing reactivity and providing a point of recognition for biological targets. This document will explore key synthetic strategies employing this compound, with a focus on the synthesis of chalcones, a class of compounds renowned for their broad spectrum of biological activities.

Core Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is the bedrock of any successful synthetic campaign.

PropertyValueSource
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
CAS Number 60549-26-0[PubChem CID: 12293123]([Link] ov/compound/12293123)[1]
Appearance Solid
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in common organic solvents such as ethanol, methanol, and DMSO.
Purity Typically >98%

Safety Information: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Application in the Synthesis of Bioactive Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of natural and synthetic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone derivative.[3] this compound serves as an ideal aromatic aldehyde component in this reaction, leading to the formation of chalcones with a characteristic 3-hydroxy-5-methylphenyl moiety.

The hydroxyl group on the chalcone scaffold is of particular interest as it can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and efficacy.

General Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation

The following diagram illustrates the general workflow for the synthesis of chalcones using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Dissolve this compound and Acetophenone derivative in Ethanol B Add aqueous NaOH or KOH solution dropwise with stirring at room temperature A->B C Stir at room temperature for 12-24 hours (Monitor by TLC) B->C D Pour reaction mixture into cold water/ice C->D E Acidify with dilute HCl to precipitate the chalcone D->E F Filter the crude product E->F G Wash with cold water F->G H Recrystallize from a suitable solvent (e.g., Ethanol) G->H

Figure 1. General workflow for the synthesis of chalcones.

Protocol: Synthesis of a 3-(3-Hydroxy-5-methylphenyl)-1-phenylprop-2-en-1-one Derivative

This protocol details the synthesis of a chalcone derivative using this compound and acetophenone as starting materials. This specific chalcone can serve as a scaffold for further functionalization in drug discovery programs.

Materials and Reagents
  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution (e.g., 10%)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in a minimal amount of 95% ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq) or potassium hydroxide dropwise. The reaction mixture may change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), pour the reaction mixture into a beaker containing crushed ice and water.

  • Precipitation: Acidify the aqueous mixture by the slow addition of dilute hydrochloric acid with stirring. The chalcone product will precipitate out as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

ParameterValue
Reaction Time 12-24 hours
Reaction Temperature Room Temperature
Typical Yield 60-80% (unoptimized)

Further Synthetic Transformations of the this compound Moiety

Beyond its use in chalcone synthesis, the functional groups of this compound offer multiple avenues for further chemical elaboration, making it a truly versatile building block.

Williamson Ether Synthesis

The phenolic hydroxyl group can be readily alkylated or arylated via the Williamson ether synthesis. This allows for the introduction of diverse substituents, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, etherification with a suitable alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone is a common strategy.

Reductive Amination

The aldehyde functionality is a prime site for the introduction of nitrogen-containing moieties through reductive amination. Reaction with a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), provides a straightforward route to a wide range of substituted benzylamines. These amines are common structural motifs in many pharmaceutical agents.

Heterocycle Formation

The aldehyde group of this compound can participate in condensation reactions with various binucleophiles to construct a wide array of heterocyclic scaffolds.[4] For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to the formation of isoxazoles.[4] These heterocyclic cores are prevalent in many classes of drugs.

The following diagram illustrates the key reactive sites of this compound and potential synthetic transformations.

G cluster_0 This compound cluster_1 Synthetic Transformations mol C(C1=CC(=CC(=C1)C=O)O)=C A Williamson Ether Synthesis (on -OH group) mol->A -OH B Claisen-Schmidt Condensation (on -CHO group) mol->B -CHO C Reductive Amination (on -CHO group) D Heterocycle Formation (on -CHO group)

Figure 2. Key reactive sites and potential synthetic transformations.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of bioactive molecules. Its trifunctional nature allows for a wide range of chemical manipulations, providing access to diverse molecular scaffolds. The application of this compound in the synthesis of chalcones, as detailed in this note, is just one example of its synthetic potential. Researchers and drug development professionals are encouraged to explore the rich chemistry of this compound to accelerate the discovery and development of novel therapeutic agents. The straightforward reactivity and commercial availability of this building block make it an attractive starting point for a multitude of synthetic endeavors.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12293123, this compound.
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  • Dighade, S. R., & Chincholkar, M. M. (2001). Synthesis of Some New 3-(2-Hydroxy-5-Methylphenyl)-5, 5-Dialkyl/5,5-Diaryl/5-Aryl Isoxazolines. Oriental Journal of Chemistry, 17(3).
  • Salehi, B., et al. (2019). Chalcones: A Privileged Scaffold in Drug Discovery. Expert Opinion on Drug Discovery, 14(7), 665-687.
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Application Notes and Protocols: The Utility of 3-Hydroxy-5-methylbenzaldehyde as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-5-methylbenzaldehyde is an aromatic aldehyde that is emerging as a significant building block in the field of medicinal chemistry.[1][2] Its chemical structure, characterized by a benzene ring substituted with a hydroxyl, a methyl, and a formyl group, offers a unique combination of reactive sites and electronic properties. This trifunctional scaffold provides medicinal chemists with a versatile platform for the synthesis of a diverse array of bioactive molecules. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing aldehyde group influences the reactivity of the aromatic ring and the formyl moiety, enabling a wide range of chemical transformations.[3] These notes will provide an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for the synthesis of key derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
Molecular FormulaC₈H₈O₂[1]
Molecular Weight136.15 g/mol [1]
IUPAC NameThis compound[1]
SMILESCC1=CC(=CC(=C1)O)C=O[1][2]
InChIKeyBTLHCFVCIGAAPF-UHFFFAOYSA-N[1][2]

Part 1: Key Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a valuable precursor for several classes of pharmacologically relevant compounds.

Synthesis of Novel Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[4] Hydroxybenzaldehyde derivatives, particularly Schiff bases, have demonstrated significant potential in this area.[5][6] The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases (imines), which are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects.[5][6]

A study on a related compound, 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid, demonstrated notable activity against Staphylococcus aureus and Enterococcus faecalis.[5] This suggests that Schiff bases derived from this compound could also possess potent antimicrobial properties. The lipophilicity of these derivatives, which can be tuned by modifying the amine component, is a critical factor in their ability to penetrate microbial cell membranes.

Development of Enzyme Inhibitors

Enzyme inhibition is a cornerstone of modern drug therapy. The structural framework of this compound can be elaborated to design inhibitors for various enzymes. For instance, methoxy-substituted 3-formyl-2-phenylindoles, which can be synthesized from precursors like 3-hydroxybenzaldehyde, have been shown to inhibit tubulin polymerization, a key target in cancer chemotherapy.[7]

Furthermore, trihydroxybenzaldoximes have been identified as inhibitors of ThDP-dependent DXP synthase, an enzyme in a crucial bacterial metabolic pathway.[8] This highlights the potential of designing oxime derivatives of this compound as novel antibacterial agents targeting specific enzymes.

Precursor for Antioxidant and Anticancer Compounds

Compounds possessing both antioxidant and anticancer properties are of significant interest in drug discovery. Chalcones, which can be synthesized from this compound via Claisen-Schmidt condensation, are known to exhibit such dual activities.[7] The 3-hydroxy-5-methyl substitution pattern can influence the antioxidant capacity and cytotoxic effects of the resulting chalcones and their subsequent cyclized products, such as flavanones.[7]

Part 2: Experimental Protocols

The following protocols are provided as a guide for the synthesis of key derivatives from this compound.

Protocol 2.1: Synthesis of a Schiff Base Derivative

This protocol details the general procedure for the condensation of this compound with a primary amine.

Rationale: The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plate and chamber

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of this compound in 30 mL of absolute ethanol.

  • Add 0.93 g (10 mmol) of aniline to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Protocol 2.2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an acetophenone.

Rationale: The reaction proceeds via the formation of an enolate from the acetophenone in the presence of a base. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily dehydrates to form the α,β-unsaturated ketone, known as a chalcone.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Stirring bar and magnetic stirrer

  • Ice bath

  • Beaker

  • pH paper or meter

Procedure:

  • In a 250 mL beaker, dissolve 1.36 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 50 mL of ethanol.

  • Cool the solution in an ice bath with stirring.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • Slowly add the NaOH solution dropwise to the ethanolic solution of the aldehyde and ketone. Maintain the temperature below 25°C.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified product and characterize it.

Part 3: Data Presentation and Visualization

Table 1: Antimicrobial Activity of a Representative Hydroxybenzaldehyde-derived Schiff Base [5]

The following data is for 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid, a structurally related compound, to illustrate the potential antimicrobial efficacy.

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)64
Enterococcus faecalis (ATCC 29212)64
Candida albicans (ATCC 60193)128
Candida tropicalis (ATCC 13803)128
Pseudomonas aeruginosa (ATCC 27853)256

Diagrams

G cluster_0 Synthesis Workflow cluster_1 Biological Screening This compound This compound Schiff Base Derivatives Schiff Base Derivatives This compound->Schiff Base Derivatives Condensation Chalcone Derivatives Chalcone Derivatives This compound->Chalcone Derivatives Claisen-Schmidt Primary Amine Primary Amine Primary Amine->Schiff Base Derivatives Acetophenone Acetophenone Acetophenone->Chalcone Derivatives Antimicrobial Assays Antimicrobial Assays Schiff Base Derivatives->Antimicrobial Assays Anticancer Assays Anticancer Assays Chalcone Derivatives->Anticancer Assays Enzyme Inhibition Assays Enzyme Inhibition Assays

Caption: Synthetic workflow from this compound.

G Cell_Membrane Bacterial Cell Membrane Target_Enzyme Essential Bacterial Enzyme Cell_Membrane->Target_Enzyme Interaction Inhibition Enzyme Inhibition Target_Enzyme->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Conclusion

This compound is a chemical scaffold with considerable potential in medicinal chemistry. Its facile derivatization into Schiff bases, chalcones, and other heterocyclic systems provides access to a wide range of compounds with potential therapeutic applications, including antimicrobial, enzyme inhibitory, and anticancer activities. The protocols and data presented herein serve as a foundational guide for researchers and drug development professionals to explore the full potential of this versatile building block in the quest for novel therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of Scientific Perspectives, 3(4).
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  • PubMed. (n.d.). Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12.
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  • PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. National Center for Biotechnology Information.
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Introduction: Unveiling the Potential of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3-Hydroxy-5-methylbenzaldehyde in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This compound, a substituted aromatic aldehyde, is a molecule of growing interest in the field of materials science.[1][2][3] Its unique trifunctional nature, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an electron-donating methyl group on a benzene ring, makes it a versatile building block for the synthesis of a wide array of functional materials.[4] This guide provides a comprehensive overview of its applications, from the creation of advanced polymers and metal-organic frameworks to the development of effective corrosion inhibitors and functional Schiff base ligands. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present data to illustrate the potential of this multifaceted compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H8O2[1]
Molecular Weight136.15 g/mol [1]
IUPAC NameThis compound[1]
CAS Number60549-26-0[1]
AppearanceNot specified, typically a solid
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in common organic solvents

Application I: A Versatile Monomer in Polymer Synthesis

The structural features of this compound make it an intriguing candidate for the synthesis of novel polymers. Drawing parallels with its analogue, 3,5-dihydroxybenzaldehyde, which is a cornerstone in the creation of dendrimers and hyperbranched polymers, this compound can be envisioned as a key component in the synthesis of linear and branched polymers with tailored properties.[5] The presence of a single hydroxyl group allows for its incorporation into polyester and polyether chains, while the aldehyde functionality can be utilized for post-polymerization modifications or for the formation of networks through reactions like condensation with amines.

The methyl group, while seemingly simple, imparts increased solubility in organic solvents and can influence the polymer's thermal and mechanical properties through steric and electronic effects. Friedel-Crafts hydroxyalkylation polycondensation is a potential route for synthesizing linear polymers with high molecular weights using activated aldehydes like this compound.[6]

Application II: A Promising Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[7][8] The selection of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. This compound presents itself as a promising, yet underexplored, candidate for a functional organic linker.[9]

General Protocol for Solvothermal Synthesis of a MOF with a Benzaldehyde-Based Linker

This protocol is a generalized starting point and requires optimization for the specific metal salt and this compound linker.

Materials:

  • Metal salt (e.g., Zinc nitrate, Copper acetate)

  • This compound (organic linker)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Modulator (optional, e.g., acetic acid, to control crystal growth)

  • Teflon-lined autoclave

Procedure:

  • In a Teflon-lined autoclave, dissolve the chosen metal salt and this compound in the selected solvent. The molar ratio of metal to linker is a critical parameter that needs to be systematically varied to find the optimal conditions for crystal formation.

  • If desired, add a modulator to the solution. Modulators can influence the crystal size and morphology.

  • Seal the autoclave tightly and place it in a programmable oven.

  • Heat the autoclave to a specific temperature, typically between 80°C and 150°C, and hold for a period ranging from several hours to a few days.[9]

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • The resulting crystals can be collected by filtration, washed with fresh solvent to remove unreacted starting materials, and then dried under vacuum.

Diagram 1: Generalized Workflow for MOF Synthesis

MOF_Synthesis Metal_Salt Metal Salt Dissolution Dissolution in Solvent Metal_Salt->Dissolution Linker This compound Linker->Dissolution Solvent Solvent Solvent->Dissolution Heating Solvothermal Reaction (80-150°C) Dissolution->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration & Washing Cooling->Filtration MOF_Crystals MOF Crystals Filtration->MOF_Crystals

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Application III: High-Performance Corrosion Inhibitors

The corrosion of metals, particularly in acidic environments, is a significant industrial challenge. Organic molecules that can adsorb onto the metal surface and form a protective barrier are effective corrosion inhibitors. Schiff bases, formed by the condensation of an aldehyde with a primary amine, have shown exceptional performance as corrosion inhibitors.[11][12] this compound is an excellent precursor for the synthesis of such inhibitors.

The resulting Schiff base molecules can adsorb onto the metal surface through the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings.[11] This adsorption blocks the active corrosion sites and reduces the rate of both anodic and cathodic reactions. The presence of the hydroxyl group can further enhance the adsorption and inhibition efficiency.[11] Studies on similar compounds have shown inhibition efficiencies exceeding 90% in acidic media.[11][13] The inhibition efficiency is dependent on the inhibitor concentration, temperature, and the nature of the acidic medium.[11][13]

Protocol for the Synthesis of a Schiff Base Corrosion Inhibitor

This protocol describes the synthesis of a Schiff base from this compound and a representative amine, p-toluidine.[14][15]

Materials:

  • This compound

  • p-Toluidine

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with a reflux condenser

  • Stirring hotplate

Procedure:

  • Dissolve equimolar amounts of this compound and p-toluidine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Diagram 2: Synthesis of a Schiff Base from this compound

Schiff_Base_Synthesis Aldehyde This compound Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Aldehyde->Reaction Amine p-Toluidine Amine->Reaction Schiff_Base Schiff Base Product Reaction->Schiff_Base Water Water (byproduct) Reaction->Water

Caption: A schematic representation of the Schiff base synthesis via condensation.

Table 2: Representative Corrosion Inhibition Data for Schiff Base Inhibitors

Inhibitor SystemMediumMax. Inhibition Efficiency (%)Reference
Melamine-benzaldehyde tris-Schiff base0.5 M HCl94.78[11]
Aldehyde-aminotriazole condensation product2 M HCl99.6[12]
3-(2-chloro-5,6-dihydrobenzo[b][5]benzazepin-11-yl)-N,N-dimethylpropan-1-amine1 M HCl88.8[13]

Application IV: Building Blocks for Functional Materials via Schiff Base Ligands

The Schiff bases derived from this compound are not only effective corrosion inhibitors but also versatile ligands for the synthesis of metal complexes.[14][15] These complexes can exhibit a wide range of interesting properties with applications in catalysis, sensing, and the development of novel materials with specific optical or magnetic properties.[16]

The coordination of the Schiff base ligand to a metal ion can significantly alter its electronic and steric properties, leading to enhanced catalytic activity or the emergence of new functionalities. The choice of the metal ion and the specific structure of the Schiff base ligand are key factors in tuning the properties of the resulting metal complex.

Conclusion and Future Outlook

This compound is a chemical entity with significant, yet largely untapped, potential in materials science. Its versatile reactivity allows for its use as a monomer in polymer synthesis, a functional linker in the design of MOFs, and a precursor for high-performance corrosion inhibitors and functional Schiff base ligands. The protocols and data presented in this guide serve as a foundation for researchers to explore and unlock the full potential of this promising molecule. Further research into the synthesis and characterization of materials derived from this compound is warranted and is expected to lead to the development of novel materials with advanced properties and applications.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2023). Melamine-benzaldehyde tris-Schiff base as an efficient corrosion inhibitor for mild steel in 0.5 molar hydrochloric acid solution: Weight loss, electrochemical, theoretical and surface studies.
  • Semantic Scholar. (2020). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Author Manuscript. (n.d.).
  • Royal Society of Chemistry. (n.d.). Metal–Organic Frameworks (MOFs).
  • PubMed. (2010).
  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions.
  • DigitalCommons@URI. (2008).
  • MDPI. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties.
  • Semantic Scholar. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).
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  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • ResearchGate. (2023). Corrosion Inhibition Performance of 5-(3-hydroxyphenyl)-3-carboxyisoxazole for Mild Steel in Acidic Media: Experimental and Theoretical Insights.
  • Royal Society of Chemistry. (2019). Mixed-metal metal–organic frameworks. Chemical Society Reviews.
  • MDPI. (n.d.). Aldehyde–Aminotriazole Condensation Products as Novel Corrosion Inhibitors for Mild Steel in Hydrochloric Acid.
  • ResearchGate. (2023).
  • Journal of King Saud University - Science. (n.d.). Inhibition of X80 steel corrosion in oilfield acidizing environment using 3-(2-chloro-5,6-dihydrobenzo[b][5]benzazepin-11-yl)-N,N-dimethylpropan-1-amine and its blends.

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Application Notes and Protocols for the Formylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the formylation of substituted phenols, a critical transformation in organic synthesis for the preparation of valuable hydroxyaryl aldehydes. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This guide details the mechanisms, applications, and detailed experimental protocols for the most prevalent formylation methods, including the Reimer-Tiemann, Vilsmeier-Haack, Duff, and Gattermann reactions. A comparative analysis of these methods is presented to aid researchers in selecting the optimal conditions for their specific substrates and research goals.

Introduction: The Significance of Hydroxyaryl Aldehydes

The introduction of a formyl group (-CHO) onto a phenol ring is a cornerstone of aromatic chemistry. The resulting hydroxyaryl aldehydes are highly versatile intermediates, serving as precursors for a vast array of more complex molecules. The dual reactivity of the hydroxyl and aldehyde functionalities allows for a wide range of subsequent transformations, including Schiff base formation, Wittig reactions, and various condensations. Salicylaldehyde and its derivatives, for example, are fundamental building blocks in the synthesis of coumarins, pharmaceuticals like aspirin, and various ligands used in coordination chemistry.

The choice of formylation method is dictated by the substitution pattern of the phenol, the desired regioselectivity (ortho- vs. para-formylation), and the sensitivity of the functional groups present on the substrate. This guide provides the theoretical basis and practical protocols to navigate these choices effectively.

Key Methodologies for Phenol Formylation

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. It typically employs chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH), to generate dichlorocarbene (:CCl₂) as the electrophilic species.

Mechanism: The reaction proceeds through the deprotonation of the phenol to form a phenoxide ion, which is a more potent nucleophile. The highly reactive dichlorocarbene is generated in situ and preferentially attacks the electron-rich ortho-position of the phenoxide. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the ortho-hydroxybenzaldehyde.

Diagram of the Reimer-Tiemann Reaction Workflow:

G cluster_1 Reagent Preparation cluster_2 Reaction cluster_3 Work-up & Purification A Phenol in aq. NaOH C Heat mixture to 60-70 °C (Formation of Dichlorocarbene) A->C B Chloroform (CHCl3) B->C D Electrophilic attack at ortho-position C->D E Hydrolysis of intermediate D->E F Acidify with HCl E->F G Steam Distillation or Column Chromatography F->G H Product: o-Hydroxybenzaldehyde G->H

Caption: Workflow for the Reimer-Tiemann Reaction.

Advantages:

  • Effective for ortho-formylation.

  • Utilizes relatively inexpensive reagents.

Limitations:

  • Often results in low to moderate yields.

  • The generation of dichlorocarbene can lead to side products.

  • The harsh basic conditions may not be suitable for sensitive substrates.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, including phenols and their ethers. It employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Mechanism: The Vilsmeier reagent, a chloroiminium ion ([Me₂N=CHCl]⁺), acts as the electrophile. For phenols, it is often necessary to first convert the hydroxyl group to a more stable ether to prevent side reactions, although direct formylation is sometimes possible. The electron-rich aromatic ring attacks the iminium ion, followed by hydrolysis of the resulting intermediate to afford the aldehyde. This reaction typically favors para-formylation.

Diagram of Vilsmeier Reagent Formation and Reaction:

G cluster_1 Vilsmeier Reagent Formation cluster_2 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [Me2N=CHCl]+PO2Cl2- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Phenol Substituted Phenol Phenol->Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product p-Hydroxybenzaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack formylation pathway.

Advantages:

  • Generally provides good to excellent yields.

  • Milder conditions compared to the Reimer-Tiemann reaction.

  • High regioselectivity for the para-position.

Limitations:

  • The Vilsmeier reagent is sensitive to moisture.

  • Direct formylation of phenols can be low-yielding; protection of the hydroxyl group is often required.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, particularly those with electron-donating substituents. It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.

Mechanism: The reaction is believed to proceed through the formation of an iminium ion from HMTA, which then acts as the electrophile. The phenol attacks the iminium ion, leading to a complex series of steps that ultimately result in the formation of the ortho-hydroxybenzaldehyde after acidic hydrolysis.

Advantages:

  • A good method for the synthesis of salicylaldehydes.

  • Avoids the use of chloroform and strong bases.

Limitations:

  • Yields can be variable.

  • The reaction often requires high temperatures.

  • The mechanism is complex and not fully elucidated, which can make optimization challenging.

The Gattermann Reaction

The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A variation, the Gattermann-Koch reaction, uses carbon monoxide (CO) and HCl. Due to the extreme toxicity of HCN, a safer modification developed by Adams uses zinc cyanide (Zn(CN)₂) and HCl.

Mechanism: In the Adams modification, Zn(CN)₂ and HCl react to generate HCN and ZnCl₂ in situ. The HCN is then activated by the Lewis acid to form a formimidoyl cation ([HC=NH₂]⁺), which is the electrophilic species. This attacks the phenol ring, and the resulting aldimine is subsequently hydrolyzed to the aldehyde.

Advantages:

  • Effective for formylating a range of phenols.

  • The Adams modification avoids the direct handling of HCN gas.

Limitations:

  • The use of cyanide salts still poses a significant safety hazard.

  • Requires strongly acidic conditions, which can be incompatible with certain functional groups.

Comparative Analysis of Formylation Methods

Method Reagents Typical Regioselectivity Yields Key Advantages Key Limitations
Reimer-Tiemann CHCl₃, NaOHOrthoLow to ModerateInexpensive reagentsHarsh conditions, side products
Vilsmeier-Haack DMF, POCl₃ParaGood to ExcellentMilder conditions, high yieldMoisture sensitive, may require protection
Duff Hexamethylenetetramine, AcidOrthoVariableAvoids strong bases/CHCl₃High temperatures, complex mechanism
Gattermann (Adams) Zn(CN)₂, HCl, Lewis AcidParaModerate to GoodAvoids direct HCN handlingToxic reagents, strongly acidic

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All manipulations involving hazardous chemicals should be performed in a certified chemical fume hood.

Protocol: Ortho-Formylation of Phenol via the Reimer-Tiemann Reaction

Materials:

  • Phenol (10.0 g, 106 mmol)

  • Sodium hydroxide (40.0 g, 1.0 mol)

  • Chloroform (25 mL, 310 mmol)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (500 mL) with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

Procedure:

  • In the 500 mL round-bottom flask, dissolve sodium hydroxide in 100 mL of deionized water.

  • To the stirred solution, add the phenol. The solution will become warm.

  • Fit the flask with a reflux condenser and heat the mixture to 60 °C in a water bath.

  • Add chloroform dropwise through the top of the condenser over a period of 30 minutes. The reaction is exothermic and the mixture will turn a deep red/brown color.

  • After the addition is complete, continue to heat the mixture at 60-70 °C with vigorous stirring for 1 hour.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is acidic (check with litmus paper).

  • The product, salicylaldehyde, is volatile with steam. Set up for steam distillation and collect the distillate until it is no longer oily.

  • Extract the distillate with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude salicylaldehyde.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol: Para-Formylation of Anisole via the Vilsmeier-Haack Reaction

Materials:

  • N,N-Dimethylformamide (DMF, 20 mL)

  • Phosphorus oxychloride (POCl₃, 10 mL, 107 mmol)

  • Anisole (10.8 g, 100 mmol)

  • Dichloromethane (DCM, 100 mL)

  • Saturated sodium acetate solution

  • Ice bath

  • Round-bottom flask (250 mL) with a dropping funnel and nitrogen inlet

Procedure:

  • Set up a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add DMF to the flask and cool it to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring. This will form the Vilsmeier reagent. The addition should be done carefully as the reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of anisole in 20 mL of DCM dropwise to the Vilsmeier reagent.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture slowly into 200 g of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.

  • Heat the mixture at 100 °C for 15 minutes to complete the hydrolysis of the intermediate.

  • Cool the mixture to room temperature and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude p-anisaldehyde.

  • Purify the product by recrystallization from ethanol/water or by column chromatography.

Troubleshooting and Safety Considerations

  • Reimer-Tiemann: The reaction is sensitive to temperature. Overheating can lead to tar formation and reduced yields. Ensure efficient stirring to maintain a homogeneous mixture.

  • Vilsmeier-Haack: The Vilsmeier reagent is highly reactive and moisture-sensitive. The reaction must be carried out under anhydrous conditions. Quenching the reaction on ice should be done slowly and carefully in a well-ventilated fume hood.

  • General Safety: Phenols are corrosive and toxic. Chloroform is a suspected carcinogen. POCl₃ is highly corrosive and reacts violently with water. Always handle these chemicals with appropriate engineering controls and PPE.

References

  • Reimer, K., Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278. [Link]
  • Vilsmeier, A., Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
  • Duff, J. C., Bills, E. J. (1932). Reactions between hexamethylenetetramine and phenols and phenolic ethers. J. Chem. Soc., 1987-1988. [Link]
  • Gattermann, L., Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624. [Link]
  • Adams, R., Levine, I. (1923). Simplification of the Gattermann Synthesis of Hydroxy Aldehydes. Journal of the American Chemical Society, 45(10), 2373-2377. [Link]

The Pivotal Role of 3-Hydroxy-5-methylbenzaldehyde in the Synthesis of Advanced Schiff Bases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Substituted Benzaldehydes in Medicinal Chemistry

Schiff bases, distinguished by their characteristic azomethine group (-C=N-), represent a versatile and highly significant class of organic compounds. Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, has established them as privileged scaffolds in the landscape of drug discovery and development. The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and a carbonyl compound. The nuanced electronic and structural properties of the resulting Schiff base, however, are profoundly influenced by the choice of the initial aldehyde and amine.

This guide focuses on the strategic use of 3-Hydroxy-5-methylbenzaldehyde as a precursor in Schiff base synthesis. The presence of both a hydroxyl (-OH) and a methyl (-CH₃) group on the aromatic ring introduces a unique combination of electronic and steric factors. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the resulting Schiff base to biological targets. The methyl group, on the other hand, can influence lipophilicity and introduce steric bulk, which can modulate the compound's pharmacokinetic profile and target selectivity. This document provides in-depth application notes and detailed protocols for the synthesis, characterization, and potential applications of Schiff bases derived from this valuable building block.

Mechanistic Insights: The Chemistry of Azomethine Formation

The formation of a Schiff base is a reversible acid-catalyzed nucleophilic addition-elimination reaction. The reaction commences with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This is followed by a proton transfer to form a carbinolamine intermediate. In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.

The hydroxyl group at the meta-position of the benzaldehyde ring can influence the reactivity of the carbonyl group through resonance and inductive effects. While the hydroxyl group is generally considered an activating group, its position relative to the aldehyde can subtly modulate the electrophilicity of the carbonyl carbon. The methyl group, being electron-donating, can slightly increase the electron density on the ring.

Schiff_Base_Formation This compound This compound Carbinolamine Carbinolamine Intermediate This compound->Carbinolamine Nucleophilic Attack Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Carbinolamine Schiff_Base Schiff Base Carbinolamine->Schiff_Base Dehydration Water Water (H₂O) Carbinolamine->Water Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Isolation Precipitation & Filtration Reaction->Isolation Washing Washing with Cold Ethanol Isolation->Washing Drying Drying under Vacuum Washing->Drying Spectroscopy FT-IR & NMR Spectroscopy Drying->Spectroscopy Melting_Point Melting Point Determination Drying->Melting_Point

Application Note: Derivatization of 3-Hydroxy-5-methylbenzaldehyde for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic modification of privileged scaffolds is a cornerstone for generating novel chemical entities with therapeutic potential. 3-Hydroxy-5-methylbenzaldehyde presents itself as an attractive starting point for such endeavors. This molecule features two distinct and highly reactive functional groups: a phenolic hydroxyl and an aromatic aldehyde. This dual functionality allows for targeted and divergent derivatization, enabling the creation of a diverse library of compounds from a single, readily available precursor. The structural modifications aim to explore the chemical space around the core scaffold, which is crucial for establishing Structure-Activity Relationships (SAR) and identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.[1][2][3]

This application note provides a detailed guide for the derivatization of this compound, focusing on robust and scalable reactions suitable for library synthesis. We will explore methodologies to selectively modify the hydroxyl and aldehyde moieties, providing detailed, field-proven protocols. The causality behind experimental choices will be explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Rationale for Derivatization Site Selection

The chemical architecture of this compound offers two primary sites for chemical modification, each with its own distinct reactivity profile.

  • The Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a potent nucleophile, the phenoxide ion. This reactivity is the basis for classic nucleophilic substitution reactions, such as the Williamson ether synthesis, allowing for the introduction of a wide array of alkyl and aryl ether functionalities.[4]

  • The Aldehyde Group: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This property is exploited in reactions like Schiff base formation and reductive amination, which are powerful methods for incorporating diverse amine-containing substituents.[5][6]

The strategic and independent modification of these two sites allows for the generation of a comprehensive library of analogs with varied physicochemical properties.

Caption: Derivatization sites on this compound.

Derivatization Strategies & Protocols

Strategy 1: O-Alkylation of the Phenolic Hydroxyl Group via Williamson Ether Synthesis

Principle and Rationale: The Williamson ether synthesis is a reliable and versatile method for forming ethers.[4] The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenolic hydroxyl group with a base, acts as a nucleophile and attacks a primary alkyl halide.[4][7] The choice of a relatively mild base like potassium carbonate (K₂CO₃) is often sufficient for phenols, minimizing the risk of side reactions. Apolar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they do not solvate the nucleophile excessively, thus accelerating the reaction rate.[7] For library synthesis, a diverse set of primary alkyl halides (e.g., benzyl halides, allyl halides, and simple alkyl bromides or iodides) can be employed to introduce a wide range of substituents. It is crucial to use primary alkyl halides, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction.[7]

Detailed Protocol:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and acetonitrile (ACN, approx. 0.1 M solution).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired primary alkyl halide (1.1-1.2 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-8 hours.[4][7]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel if necessary.

Table of Exemplary Reagents for O-Alkylation:

Alkylating Agent (R-X)R Group IntroducedPotential Biological Relevance
Benzyl bromideBenzylCommon motif in bioactive molecules
Allyl bromideAllylIntroduces an unsaturated handle
Ethyl bromoacetateEthoxycarbonylmethylIncreases polarity and solubility
1-Bromobutanen-ButylIncreases lipophilicity
Strategy 2: Reductive Amination of the Aldehyde Group

Principle and Rationale: Reductive amination is a highly effective method for forming C-N bonds and is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[8][9] The reaction proceeds in two stages: the initial formation of a Schiff base (imine) intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine intermediate.[6] This one-pot procedure is highly efficient for library generation, allowing for the introduction of a vast array of amine-containing fragments.

Detailed Protocol:

  • In a vial, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.2 M).

  • Add the desired primary or secondary amine (1.1 eq.).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA, 1.2 eq.) to liberate the free amine.

  • Add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete in 3-12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or preparative HPLC.

Table of Exemplary Reagents for Reductive Amination:

Amine (R₁R₂NH)R₁R₂N-CH₂- Group IntroducedPotential Biological Relevance
MorpholineMorpholinomethylImproves aqueous solubility and PK properties
PiperidinePiperidinomethylCommon heterocyclic scaffold
BenzylamineDibenzylaminoIntroduces lipophilic aromatic rings
AnilineN-phenylaminomethylIntroduces an aromatic amine functionality
Strategy 3: Synthesis of Schiff Base Derivatives

Principle and Rationale: Schiff bases, or imines, are formed by the condensation of an aldehyde with a primary amine.[5][10] These compounds are of significant interest in medicinal chemistry as the imine functional group is implicated in a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][11][12] The formation of Schiff bases is typically a reversible reaction and is often catalyzed by a small amount of acid.[10] For library synthesis, the reaction can be driven to completion by removing the water formed during the reaction, often by using a dehydrating agent or azeotropic distillation. The synthesis is generally straightforward and high-yielding.

Detailed Protocol:

  • Dissolve this compound (1.0 eq.) in a solvent such as ethanol or methanol (approx. 0.3 M).

  • Add the primary amine (1.0-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature or gently heat to reflux. The product often precipitates from the reaction mixture upon formation.

  • Monitor the reaction by TLC. Reactions are usually complete within 1-4 hours.

  • If a precipitate has formed, cool the mixture, collect the solid by filtration, and wash with cold solvent.

  • If the product is soluble, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Table of Exemplary Reagents for Schiff Base Formation:

Primary Amine (R-NH₂)R-N=CH- Group FormedPotential Biological Relevance
4-FluoroanilineN-(4-fluorophenyl)imineFluorine can enhance metabolic stability
2-AminothiazoleN-(thiazol-2-yl)imineThiazole is a common pharmacophore
Hydrazine hydrateHydrazonePrecursor for further heterocycle synthesis
ThiosemicarbazideThiosemicarbazoneKnown for a wide range of biological activities
Analytical Characterization of Derivatives

The identity and purity of all synthesized derivatives must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product and to assess its purity.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized compound.

Workflow for Library Generation and Screening

The overall process from the starting material to the final biological screening can be visualized as a streamlined workflow.

Caption: Workflow from synthesis to biological screening.

Conclusion

This compound is a versatile and cost-effective starting material for the generation of diverse chemical libraries for biological screening. The protocols outlined in this application note for O-alkylation, reductive amination, and Schiff base formation are robust, scalable, and amenable to high-throughput synthesis. By systematically applying these derivatization strategies, researchers can efficiently explore the chemical space around this phenolic aldehyde scaffold, facilitating the discovery of novel bioactive compounds and the elucidation of structure-activity relationships.

References

  • Williamson Ether Synthesis: General Procedure. (n.d.). Retrieved from https://www.organic-chemistry.org/namedreactions/williamson-ether-synthesis.shtm
  • Williamson Ether Synthesis of Phenolic Compounds. (2025). BenchChem. Retrieved from https://www.benchchem.com/technical-support/williamson-ether-synthesis-phenolic-compounds
  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from https://chem.utahtech.edu/wp-content/uploads/sites/115/2019/07/23_Williamson_Ether.pdf
  • Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences, 21(3), 133-140.
  • Overview of Biological Activities and Synthesis of Schiff Base. (2024). International Journal for Multidisciplinary Research, 6(4).
  • Reductive aminations of benzaldehyde. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Reductive-aminations-of-benzaldehyde-Aq-Fe-NaBH4-CPME-40-C-3-h-and-then-MeOH-rT-30_fig4_331599818
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Williamson_ether_synthesis
  • BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. (2010). Rasayan Journal of Chemistry, 3(3), 385-391.
  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal, 45(2).
  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006).
  • Two-step synthesis of antibacterial Schiff base complexes. (2022). BioTechniques. Retrieved from https://www.biotechniques.com/chemistry/two-step-synthesis-of-antibacterial-schiff-base-complexes/
  • The two most general amine syntheses are the reductive amination... (n.d.). Pearson. Retrieved from https://www.pearson.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2023). The Journal of Organic Chemistry, 88(15), 10584–10594.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). European Journal of Medicinal Chemistry, 235, 114283.
  • DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. (2010).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from https://www.masterorganicchemistry.
  • Synthesis of secondary amines via reductive amination of benzaldehyde with substituted anilines. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Synthesis-of-secondary-amines-via-reductive-amination-of-benzaldehyde-with-substituted_fig10_343999464
  • Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? (2016). ResearchGate. Retrieved from https://www.researchgate.net/post/Derivitization_of_aldehyde_and_ketone_drivatives_of_phenolics_compounds_for_GC_MS_analysis
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 3027-3033.
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999). Free Radical Biology and Medicine, 26(3-4), 285-294.
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2012). ResearchGate. Retrieved from https://www.researchgate.net/publication/287289543_Quantitative_structure-activity_relationships_of_antioxidant_phenolic_compounds
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2012). International Journal of Molecular Sciences, 13(7), 8955-8974.
  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (2015). PLOS ONE, 10(3), e0121276.
  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (2018). Analytical Methods, 10(1), 53-61.
  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma: Via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). (2017). ResearchGate. Retrieved from https://www.researchgate.
  • This compound. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/synthonix/49072
  • This compound. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12293123
  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. (2025). BenchChem. Retrieved from https://www.benchchem.com/product/b1011993/synthesis-2-hydroxy-5-methyl-3-nitrobenzaldehyde
  • 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269.
  • Benzaldehyde, 2-hydroxy-5-methyl-. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/69184

Sources

Experimental procedure for the synthesis of 3-Hydroxy-5-methylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Hydroxy-Methylbenzaldehyde Derivatives via Phenolic Formylation

Abstract: This document provides a detailed guide for the synthesis of hydroxy-methylbenzaldehyde derivatives, focusing on the electrophilic formylation of 3-methylphenol (m-cresol) as a model system. These compounds are valuable intermediates in medicinal chemistry and materials science. We present and contrast two primary synthetic strategies: the Reimer-Tiemann reaction and the Duff reaction. This guide offers field-proven insights into reaction mechanisms, detailed step-by-step protocols, and data interpretation to aid researchers in achieving successful and reproducible outcomes.

Introduction & Strategic Overview

Hydroxybenzaldehydes are a critical class of organic compounds, serving as foundational building blocks for pharmaceuticals, fragrances, and polymers. The strategic introduction of a formyl (-CHO) group onto a phenolic ring is a key transformation in organic synthesis. The substitution pattern of the resulting aldehyde is dictated by the directing effects of the hydroxyl and other ring substituents, as well as the chosen synthetic methodology.

This guide focuses on the formylation of 3-methylphenol. Due to the activating, ortho, para-directing nature of the hydroxyl group and the weaker directing effect of the methyl group, formylation is expected to yield a mixture of isomeric products, primarily 2-hydroxy-4-methylbenzaldehyde and 4-hydroxy-2-methylbenzaldehyde. Understanding and controlling this regioselectivity is a central challenge.

We will explore two canonical methods for this transformation:

  • The Reimer-Tiemann Reaction: Employs chloroform and a strong base to generate dichlorocarbene in situ as the electrophile. It is a classic method for the ortho-formylation of phenols.[1][2]

  • The Duff Reaction: Uses hexamethylenetetramine (hexamine) in an acidic medium as the formylating agent.[3][4] This reaction also preferentially yields the ortho-formylated product.[3]

Mechanistic Insights: The "Why" Behind the Protocols

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The choice between these methods often depends on substrate compatibility, desired regioselectivity, and reaction scale.

The Reimer-Tiemann Reaction Mechanism

The Reimer-Tiemann reaction is an electrophilic aromatic substitution proceeding through a highly reactive carbene intermediate.[5] The mechanism involves three key stages:

  • Generation of Dichlorocarbene: A strong base, typically sodium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (-CCl₃). This anion rapidly undergoes alpha-elimination, expelling a chloride ion to yield the neutral, yet highly electron-deficient, dichlorocarbene (:CCl₂).[1][2] This is the principal reactive species for the reaction.[1]

  • Electrophilic Attack: The phenolic starting material is also deprotonated by the base to form a phenoxide ion. The negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity.[2][6] The electron-rich ring then attacks the electrophilic dichlorocarbene. This attack is favored at the ortho position due to the stabilizing influence of the adjacent oxygen atom.[1][5]

  • Hydrolysis to Aldehyde: The resulting intermediate undergoes a series of steps, including tautomerization and hydrolysis, where the dichloromethyl group is converted to the final aldehyde functionality upon workup.[2]

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_carbene 1. Dichlorocarbene Formation cluster_attack 2. Electrophilic Attack cluster_hydrolysis 3. Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichloromethanide Anion (⁻CCl₃) CHCl3->Carbanion + OH⁻ - H₂O CHCl3->Carbanion Base OH⁻ Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene - Cl⁻ (α-elimination) Carbanion->Carbene Phenoxide Phenoxide Ion Cl_ion Cl⁻ Intermediate Dichloromethyl Phenol Intermediate Phenoxide->Intermediate + :CCl₂ (Ortho Attack) Phenoxide->Intermediate Hydrolysis_step Intermediate Phenol Phenol Phenol->Phenoxide + OH⁻ - H₂O Phenol->Phenoxide Aldehyde Ortho-Hydroxy- benzaldehyde Hydrolysis_step->Aldehyde + 2 OH⁻ + H⁺ (workup) Hydrolysis_step->Aldehyde

Caption: Key stages of the Reimer-Tiemann reaction.

The Duff Reaction Mechanism

The Duff reaction is another method for the ortho-formylation of phenols, proceeding via an iminium ion electrophile.[4][7]

  • Electrophile Formation: Hexamine reacts with an acid (e.g., boric acid/glycerol or trifluoroacetic acid) to generate a reactive electrophilic iminium ion.[3][4]

  • Electrophilic Substitution: The electron-rich phenol attacks the iminium ion, typically at the ortho position, to form a benzylamine-type intermediate.

  • Oxidation and Hydrolysis: A subsequent intramolecular redox step raises the benzylic carbon to the oxidation state of an aldehyde.[3] The final aldehyde product is released upon acidic hydrolysis of the resulting imine.[4]

Duff_Reaction_Mechanism Duff Reaction Mechanism cluster_electrophile 1. Electrophile Formation cluster_substitution 2. Electrophilic Substitution cluster_hydrolysis 3. Oxidation & Hydrolysis Hexamine Hexamine Iminium Iminium Ion Electrophile Hexamine->Iminium + H⁺ Hexamine->Iminium Acid H⁺ Phenol Phenol Benzylamine_Int Benzylamine Intermediate Phenol->Benzylamine_Int + Iminium Ion Phenol->Benzylamine_Int Imine_Int Imine Intermediate Benzylamine_Int->Imine_Int Intramolecular Redox Benzylamine_Int->Imine_Int Aldehyde Ortho-Hydroxy- benzaldehyde Imine_Int->Aldehyde + H₂O / H⁺ Imine_Int->Aldehyde

Caption: Key stages of the Duff reaction.

Experimental Protocols & Data

The following protocols provide detailed procedures for the formylation of 3-methylphenol. Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Chloroform is a suspected carcinogen. Phenols are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: Reimer-Tiemann Formylation of 3-Methylphenol

This protocol is adapted from standard procedures known for their effectiveness with substituted phenols.[8][9] The reaction is performed in a biphasic system, requiring vigorous stirring to ensure contact between the aqueous and organic phases.[2]

Materials & Reagents:

  • 3-Methylphenol (m-cresol)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3-methylphenol (5.41 g, 50 mmol) in a solution of sodium hydroxide (16.0 g, 400 mmol) in 100 mL of an ethanol/water (2:1) mixture.

  • Heating: Heat the mixture to 70°C with vigorous stirring.

  • Reagent Addition: Add chloroform (11.9 g, 8.1 mL, 100 mmol) dropwise from the dropping funnel over 1 hour, maintaining the temperature at 70°C.

  • Reaction: After the addition is complete, continue stirring the resulting mixture for an additional 3 hours at 70°C.

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Workup - Acidification & Extraction: Acidify the remaining aqueous solution to pH 4-5 with dilute HCl. Extract the product into ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomeric products.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )AmountEquivalents
3-Methylphenol108.145.41 g (50 mmol)1.0
Sodium Hydroxide40.0016.0 g (400 mmol)8.0
Chloroform119.3811.9 g (100 mmol)2.0

Expected Outcome: A mixture of isomeric aldehydes. The primary products are 2-hydroxy-4-methylbenzaldehyde and 4-hydroxy-2-methylbenzaldehyde. Yields are highly dependent on conditions but are often moderate.[10]

Protocol 2: Duff Formylation of 3-Methylphenol

The Duff reaction provides an alternative route, often considered milder than the Reimer-Tiemann reaction.[7] This protocol uses trifluoroacetic acid, which has been shown to improve yields over the traditional glyceroboric acid conditions.[11]

Materials & Reagents:

  • 3-Methylphenol (m-cresol)

  • Hexamethylenetetramine (Hexamine)

  • Trifluoroacetic acid (TFA)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methylphenol (5.41 g, 50 mmol) and hexamine (7.01 g, 50 mmol).

  • Solvent Addition: Carefully add trifluoroacetic acid (75 mL) to the flask.

  • Heating: Heat the mixture to reflux (approx. 85-95°C) and maintain for 12 hours.

  • Workup - Concentration: Cool the reaction mixture and concentrate it by removing the bulk of the trifluoroacetic acid at elevated temperature under reduced pressure (use a rotary evaporator with a robust vacuum pump and cold trap).

  • Workup - Hydrolysis: Pour the concentrated residue into 300 mL of ice water and stir for 15-20 minutes to hydrolyze the intermediate.

  • Workup - Basification & Extraction: Make the aqueous mixture basic with sodium carbonate. Extract the product with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to separate the isomers.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )AmountEquivalents
3-Methylphenol108.145.41 g (50 mmol)1.0
Hexamine140.197.01 g (50 mmol)1.0
Trifluoroacetic Acid114.0275 mLSolvent

Expected Outcome: The Duff reaction strongly favors ortho-formylation. The major product is expected to be 2-hydroxy-4-methylbenzaldehyde, with smaller amounts of other isomers. Yields can be low to moderate (15-25%).[11]

General Experimental Workflow

The overall process for synthesizing and isolating these derivatives follows a standard organic chemistry workflow.

Workflow General Synthesis Workflow Start 1. Reaction Setup (Flask, Condenser, Stirrer) Reaction 2. Reagent Addition & Heating (Reimer-Tiemann or Duff) Start->Reaction Workup 3. Quenching & Extraction (Acid/Base wash, Solvent Extraction) Reaction->Workup Purification 4. Isolation of Products (Column Chromatography or Recrystallization) Workup->Purification Analysis 5. Characterization (NMR, IR, MS) Purification->Analysis

Sources

The Strategic Role of 3-Hydroxy-5-methylbenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 3-Hydroxy-5-methylbenzaldehyde (IUPAC Name: this compound, CAS No. 60549-26-0) emerges as a significant building block, offering a unique combination of reactive functional groups that can be strategically manipulated to construct complex molecular architectures.[1] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of this compound as a key intermediate in pharmaceutical synthesis. We will explore its synthesis, key reactions, and provide a detailed protocol for its use in the generation of biologically active compounds.

The structural features of this compound, namely the hydroxyl and aldehyde groups on a substituted benzene ring, make it a valuable precursor for a variety of chemical transformations. The aldehyde functionality serves as a reactive site for nucleophilic attack, enabling the formation of Schiff bases, while the phenolic hydroxyl group can be engaged in ether or ester linkages, or can direct further aromatic substitution reactions.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is crucial for its effective and safe implementation in any synthetic workflow.

PropertyValueSource
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance Solid
Purity >98%
Storage Temperature Room Temperature
InChIKey BTLHCFVCIGAAPF-UHFFFAOYSA-N

Safety Information: this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways to this compound

While commercially available, understanding the synthetic routes to this compound can provide valuable insights for process optimization and cost-effective sourcing. A common approach involves the formylation of m-cresol. One established method is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol ring using chloroform in a basic solution.

G m-Cresol m-Cresol This compound This compound m-Cresol->this compound  Reimer-Tiemann Reaction (CHCl3, NaOH)

Caption: Synthetic route to this compound.

Application in Pharmaceutical Synthesis: The Gateway to Bioactive Scaffolds

The true value of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse range of biologically active molecules. One of the most prominent applications is in the synthesis of Schiff bases, which are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

The condensation reaction between the aldehyde group of this compound and a primary amine leads to the formation of an imine or Schiff base. The resulting compounds can be further modified or used as ligands for the synthesis of metal complexes with enhanced biological activities.[5]

Protocol: Synthesis of a Biologically Active Schiff Base from this compound

This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base derived from this compound and p-toluidine. This class of compounds has been investigated for its potential biological activities.[3]

Objective: To synthesize (E)-4-methyl-N-((5-hydroxy-3-methylphenyl)methylene)aniline.

Materials:

  • This compound (1.0 eq)

  • p-Toluidine (1.0 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers and other standard laboratory glassware

  • Filter paper and Buchner funnel

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Deionized water

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of this compound in 30 mL of ethanol.

  • Addition of Amine: To this solution, add 1.07 g (10 mmol) of p-toluidine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute the plate with a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.

G cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Workup & Purification Dissolve 3-H-5-MB in Ethanol Dissolve 3-H-5-MB in Ethanol Add p-Toluidine Add p-Toluidine Dissolve 3-H-5-MB in Ethanol->Add p-Toluidine Add Acetic Acid (catalyst) Add Acetic Acid (catalyst) Add p-Toluidine->Add Acetic Acid (catalyst) Reflux (2-4h) Reflux (2-4h) Add Acetic Acid (catalyst)->Reflux (2-4h) Monitor by TLC Monitor by TLC Reflux (2-4h)->Monitor by TLC Cool to RT Cool to RT Monitor by TLC->Cool to RT Filter Precipitate Filter Precipitate Cool to RT->Filter Precipitate Wash with Cold Ethanol Wash with Cold Ethanol Filter Precipitate->Wash with Cold Ethanol Dry Product Dry Product Wash with Cold Ethanol->Dry Product

Caption: Experimental workflow for Schiff base synthesis.

Mechanism of Schiff Base Formation

The formation of a Schiff base from an aldehyde and a primary amine proceeds through a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine is then protonated on the oxygen atom, followed by the elimination of a water molecule to form the stable imine (Schiff base).

G Aldehyde + Amine Aldehyde + Amine Carbinolamine Intermediate Carbinolamine Intermediate Aldehyde + Amine->Carbinolamine Intermediate Nucleophilic Addition Schiff Base + Water Schiff Base + Water Carbinolamine Intermediate->Schiff Base + Water Dehydration

Caption: Mechanism of Schiff base formation.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its ability to readily undergo reactions to form biologically active scaffolds, such as Schiff bases, makes it a compound of significant interest for drug discovery and development. The protocol provided herein offers a robust and reproducible method for the synthesis of a representative Schiff base, which can be adapted for the generation of a library of related compounds for biological screening. Further exploration of the reactivity of this compound is likely to unveil new synthetic pathways to novel therapeutic agents, solidifying its importance in the pharmaceutical industry.

References

  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (n.d.). ResearchGate.
  • Mazhar, N., Aftab, M., & Mahmud, T. (2020). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. Revista de Chimie, 71(4), 47-58.
  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal, 45(2), 1-10.
  • Dammu, L. K., Nara, S. K., Nimmagadda, V. V. J., & Kalluru, S. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. Journal of Advanced Scientific Research, 14(1), 35-39.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega, 8(37), 33925-33941.
  • Synthesis, characterization, and antimicrobial evaluation of novel 5-b. (2017). Drug Design, Development and Therapy, 11, 3287-3296.
  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. (2025). BenchChem.
  • This compound. (n.d.). PubChem.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
  • Design and Synthesis of Novel Antimicrobial Agents. (2023). Molecules, 28(6), 2735.
  • Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. (2020). International Journal of Research and Analytical Reviews, 7(4), 564-570.
  • Li, J., Wang, X., & Zhang, J. (2012). Synthesis, Morphology and Thermal Decomposition of Schiff Base Derived from m-Hydroxybenzaldehyde and p-Aminobenzoic Acid. Asian Journal of Chemistry, 24(6), 2619-2621.
  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. (n.d.). PubChem.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2023). European Journal of Medicinal Chemistry, 258, 115598.
  • Couly, F., Harari, M., Dubouilh, C., Bailly, L., Petit, E., Diharce, J., Bonnet, P., Meijer, L., Fruit, C., & Besson, T. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2181.
  • 3-Hydroxy-5-nitrobenzaldehyde. (n.d.). PubChem.

Sources

Synthesis of 3-Hydroxy-5-methylbenzaldehyde: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-5-methylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals. Its bifunctional nature, possessing both a reactive aldehyde and a nucleophilic hydroxyl group, allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. This document provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed reaction conditions, mechanistic insights, and practical laboratory protocols tailored for researchers, scientists, and professionals in drug development.

The strategic placement of the hydroxyl and methyl groups on the benzene ring influences the regioselectivity of its synthesis and subsequent reactions. This guide will explore the most common and effective methods for its preparation, including electrophilic aromatic substitution on 3,5-dimethylphenol and the oxidation of 3-hydroxy-5-methylbenzyl alcohol.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target molecule is essential for its synthesis, purification, and characterization.

PropertyValueSource
Molecular Formula C₈H₈O₂PubChem[1]
Molecular Weight 136.15 g/mol PubChem[1]
Appearance Solid[No specific citation found for appearance]
CAS Number 60549-26-0PubChem[1]
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3PubChem[1]
SMILES CC1=CC(=CC(=C1)O)C=OPubChem[1]

Synthetic Strategies and Mechanisms

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent methods involve the direct formylation of a suitable phenol precursor or a two-step process involving the preparation and subsequent oxidation of a benzyl alcohol intermediate.

Electrophilic Aromatic Substitution: Formylation of 3,5-Dimethylphenol

The introduction of a formyl group (-CHO) onto the aromatic ring of 3,5-dimethylphenol (also known as 3,5-xylenol) is a direct approach to this compound. Several classical named reactions can be employed for this purpose, each with its own set of advantages and limitations. The hydroxyl and methyl groups are ortho-, para-directing activators. In 3,5-dimethylphenol, the positions ortho and para to the hydroxyl group are sterically hindered by the methyl groups, thus directing the formylation to the 4-position.

Figure 1: Synthetic strategies for this compound.

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[2][3] This method is generally ortho-selective for phenols. The reaction proceeds through the formation of an iminium ion from protonated HMTA, which then acts as the electrophile in an electrophilic aromatic substitution.[3] Subsequent hydrolysis of the resulting benzylamine intermediate yields the aldehyde.[3]

Causality Behind Experimental Choices:

  • Acidic Medium: The acid protonates HMTA, facilitating its decomposition to the electrophilic iminium species. Trifluoroacetic acid is often preferred as it can lead to higher yields and regioselectivity.[2]

  • Hexamethylenetetramine (HMTA): Serves as a convenient and solid source of formaldehyde.

  • Hydrolysis: An essential final step to convert the intermediate imine to the desired aldehyde.

Protocol: Duff Reaction of 3,5-Dimethylphenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylphenol (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add hexamethylenetetramine (1.2-1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it into a beaker containing a 1:1 mixture of water and concentrated hydrochloric acid. Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Work-up and Purification: Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4][5][6] The key electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base like sodium hydroxide.[4][6] The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[4] While generally ortho-selective, mixtures of ortho and para isomers can be obtained.[5]

Causality Behind Experimental Choices:

  • Strong Base: Essential for the deprotonation of both the phenol to the more nucleophilic phenoxide and chloroform to generate the dichlorocarbene.

  • Chloroform: The source of the dichlorocarbene electrophile.

  • Biphasic System: Often, the reaction is carried out in a two-phase system (aqueous base and organic chloroform) requiring vigorous stirring or a phase-transfer catalyst to facilitate the reaction.[4]

Protocol: Reimer-Tiemann Reaction of 3,5-Dimethylphenol

  • Reaction Setup: To a solution of 3,5-dimethylphenol (1.0 eq.) in an aqueous solution of sodium hydroxide (3-4 eq.), add a phase-transfer catalyst (e.g., a quaternary ammonium salt) if desired.

  • Reagent Addition: While stirring vigorously, add chloroform (1.5-2.0 eq.) dropwise, maintaining the temperature between 60-70 °C. The reaction is often exothermic.

  • Reaction: After the addition is complete, continue stirring at 60-70 °C for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully acidify with dilute hydrochloric acid. The unreacted chloroform can be removed by steam distillation.

  • Purification: The product can be extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[7][8][9] The Vilsmeier reagent, a chloroiminium ion, is a milder electrophile than those in many other formylation reactions.[7]

Causality Behind Experimental Choices:

  • DMF and POCl₃: These reagents react to form the electrophilic Vilsmeier reagent in situ.

  • Aqueous Work-up: Necessary to hydrolyze the iminium salt intermediate to the final aldehyde.[9]

Figure 2: Simplified workflow of the Vilsmeier-Haack reaction.

Protocol: Vilsmeier-Haack Reaction of 3,5-Dimethylphenol

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (1.2 eq.) to N,N-dimethylformamide (DMF) (used as both reagent and solvent) dropwise with stirring. Stir the mixture for 30-60 minutes at 0-10 °C.

  • Substrate Addition: Add 3,5-dimethylphenol (1.0 eq.) to the prepared Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with an aqueous solution of sodium hydroxide or sodium acetate.

  • Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Oxidation of 3-Hydroxy-5-methylbenzyl alcohol

An alternative strategy involves the synthesis of the corresponding benzyl alcohol, 3-hydroxy-5-methylbenzyl alcohol, followed by its oxidation to the aldehyde. This two-step approach can offer advantages in terms of selectivity and milder reaction conditions for the final oxidation step.

The synthesis of 3-hydroxy-5-methylbenzyl alcohol can be achieved by the reduction of a corresponding carboxylic acid or ester, or potentially through the reaction of 3,5-dimethylphenol with formaldehyde under basic conditions.[10]

Protocol: Synthesis of 3-Hydroxy-5-methylbenzyl alcohol (Conceptual)

A potential route involves the base-catalyzed reaction of 3,5-dimethylphenol with formaldehyde.

  • Reaction Setup: Dissolve 3,5-dimethylphenol (1.0 eq.) in an aqueous solution of a base such as sodium hydroxide.

  • Reagent Addition: Add an aqueous solution of formaldehyde (1.0-1.2 eq.) dropwise at a controlled temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent. The crude product can be purified by column chromatography.

A variety of oxidizing agents can be used for the selective oxidation of the primary alcohol to the aldehyde. Mild oxidants are preferred to avoid over-oxidation to the carboxylic acid.

Common Oxidizing Agents:

  • Manganese Dioxide (MnO₂): A mild and selective reagent for the oxidation of benzylic and allylic alcohols.[11]

  • Pyridinium Chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

  • Dess-Martin Periodinane (DMP): A mild and highly selective oxidizing agent.

Protocol: Oxidation using Activated Manganese Dioxide

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-5-methylbenzyl alcohol (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

  • Reagent Addition: Add activated manganese dioxide (5-10 eq. by weight) in portions to the stirred solution.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), aromatic protons in the region of 6.8-7.5 ppm, a singlet for the hydroxyl proton (chemical shift can vary), and a singlet for the methyl protons (~2.3 ppm).

    • ¹³C NMR: Expected signals would include the aldehyde carbonyl carbon (~190-195 ppm), aromatic carbons (including the carbon attached to the hydroxyl group at ~155-160 ppm), and the methyl carbon (~20-22 ppm).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the hydroxyl group (broad, ~3200-3600 cm⁻¹), the aromatic C-H stretching (~3000-3100 cm⁻¹), the aldehyde C-H stretching (~2720 and ~2820 cm⁻¹), and the carbonyl group of the aldehyde (strong, ~1680-1700 cm⁻¹).[12]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.15 g/mol ).

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory. Direct formylation methods such as the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions offer a convergent approach from 3,5-dimethylphenol, while the oxidation of 3-hydroxy-5-methylbenzyl alcohol provides a reliable alternative. Careful control of reaction conditions is crucial to maximize yield and purity. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3,5-Dimethylbenzaldehyde. BenchChem.
  • Royal Society of Chemistry. (n.d.).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • Duff, J. C. (n.d.). Duff Reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Wikipedia. (n.d.). Duff reaction.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Functional Group Characteristics of 3,5-Dihydroxybenzaldehyde.
  • UNI ScholarWorks. (n.d.).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).
  • Cambridge University Press. (n.d.). Duff Reaction.
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  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • SpectraBase. (n.d.). 3-Hydroxymethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts.
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  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom).

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Topic: Catalytic Methods for the Synthesis of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

3-Hydroxy-5-methylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and specialty materials.[1] Its specific substitution pattern, featuring hydroxyl, methyl, and aldehyde groups, allows for diverse functionalization, making it a strategic precursor for complex molecular architectures. This document provides a detailed guide for researchers, chemists, and drug development professionals on the catalytic synthesis of this compound, focusing on the selective oxidation of 3,5-dimethylphenol. We will explore the mechanistic underpinnings of catalyst choice, provide field-proven protocols, and present data to guide experimental design.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a classic chemoselectivity challenge: the mono-oxidation of one of two equivalent benzylic methyl groups on the 3,5-dimethylphenol precursor without over-oxidation to the carboxylic acid or unwanted oxidation of the electron-rich aromatic ring. The hydroxyl group activates the ring, making it susceptible to oxidative side reactions, which necessitates the use of highly selective catalytic systems under controlled conditions.

Direct C(sp³)–H bond functionalization is a cornerstone of modern synthetic chemistry, offering an atom-economical route that avoids multi-step sequences involving pre-functionalized starting materials.[2][3] Catalytic aerobic oxidation, using molecular oxygen or air as the terminal oxidant, represents a green and economically viable approach, with water as the only theoretical byproduct.[4] This guide focuses on such methods, highlighting metal-based catalysts that have demonstrated high efficacy in similar transformations.

Primary Catalytic Strategy: Selective Oxidation of 3,5-Dimethylphenol

The most direct and industrially relevant route to this compound is the selective catalytic oxidation of 3,5-dimethylphenol (3,5-xylenol).[5][6] The core principle involves a catalyst capable of activating the benzylic C-H bond in the presence of an oxidant, leading to the formation of a benzyl alcohol intermediate which is rapidly oxidized further to the target aldehyde.

Causality of Catalyst Selection: Cobalt and Copper/Manganese Systems

Catalysts based on transition metals like cobalt, copper, and manganese are particularly effective for the selective oxidation of cresols and xylenols.[7][8]

  • Cobalt-Based Catalysts: Cobalt compounds, particularly Co(II) salts or cobalt oxides like Co₃O₄, are widely used for the liquid-phase oxidation of methylarenes.[9][10] The mechanism is generally believed to proceed through a radical pathway. The cobalt catalyst facilitates the decomposition of hydroperoxides formed in situ, generating radical species that abstract a hydrogen atom from the benzylic position of the substrate. The presence of a base is crucial, as it deprotonates the phenolic hydroxyl group, forming a phenoxide. This enhances the electron-donating character of the ring, potentially lowering the C-H bond dissociation energy of the methyl groups and accelerating the reaction.[11][12] However, this increased activation also enhances the risk of ring oxidation, making control of reaction parameters critical.

  • Copper-Manganese Bimetallic Catalysts: Bimetallic systems, such as copper-manganese oxides, have shown synergistic effects, often leading to higher selectivity and conversion rates than their single-metal counterparts.[8] In these systems, manganese species can initiate the radical chain reaction, while copper facilitates the selective oxidation of the intermediate benzyl alcohol to the aldehyde, preventing over-oxidation. This cooperative action allows for milder reaction conditions and superior control over the product distribution.

The workflow for a typical catalytic oxidation process is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with: - 3,5-Dimethylphenol - Solvent (e.g., Methanol) - Base (e.g., NaOH) B Add Heterogeneous Catalyst (e.g., Cu-Mn Oxide) A->B C Seal Reactor & Purge with N₂ then O₂/Air B->C D Heat to Reaction Temp (e.g., 70-100°C) & Pressurize C->D E Stir Vigorously for Required Duration (e.g., 3-14h) D->E F Cool & Depressurize E->F G Filter to Recover Catalyst F->G H Acidify Filtrate to pH 2-3 G->H I Extract with Organic Solvent H->I J Purify by Column Chromatography or Recrystallization I->J

Caption: General Experimental Workflow for Catalytic Oxidation.

Comparative Data for Cresol Oxidation

While specific data for 3,5-dimethylphenol is sparse, extensive research on the analogous oxidation of p-cresol provides a strong foundation for experimental design. The conditions and outcomes are directly translatable and serve as an excellent starting point for optimization.

Catalyst SystemSubstrateBaseSolventTemperature (°C)Pressure (MPa O₂)Conversion (%)Selectivity to Aldehyde (%)Reference
Co₃O₄p-CresolNaOHWater1000.1 - 1.5 (Air)~10095[7][9]
CuMn-Oxide/Carbonp-CresolNaOHMethanol750.39996
CoCl₂ (Homogeneous)p-CresolNaOHMethanol952.8 (Air)9059
CuCl₂2,4,6-TrimethylphenolK₂CO₃i-PrOH65Ambient (using H₂O₂)>95~85[13]

Detailed Experimental Protocol: Cu-Mn Catalyzed Synthesis

This protocol is adapted from highly successful methods developed for p-cresol oxidation and is expected to provide high yield and selectivity for the target compound.

4.1. Materials and Reagents

  • 3,5-Dimethylphenol (≥99%)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

  • Activated Carbon

  • Sodium Hydroxide (NaOH)

  • Methanol (ACS Grade)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • High-Pressure Autoclave/Reactor with magnetic stirring and temperature control

4.2. Catalyst Preparation (CuMn-Oxide/Carbon)

  • Impregnation: Dissolve Cu(NO₃)₂·3H₂O and Mn(NO₃)₂·4H₂O in deionized water to form a solution. Add activated carbon to this solution with stirring. The typical metal loading is 5-10 wt%.

  • Drying: Stir the slurry for 12 hours at room temperature, then evaporate the water under reduced pressure at 60°C.

  • Calcination: Calcine the dried solid in a furnace under a nitrogen atmosphere at 400°C for 3 hours to decompose the nitrate salts to their respective oxides.

  • Characterization: The resulting CuMn-Oxide/Carbon catalyst should be stored in a desiccator until use.

4.3. Catalytic Oxidation Procedure

  • Reactor Charging: To a high-pressure stainless-steel autoclave, add 3,5-dimethylphenol (e.g., 10.0 g), sodium hydroxide (e.g., 1.5-2.0 molar equivalents to the phenol), the prepared CuMn-Oxide/Carbon catalyst (e.g., 0.5 g), and methanol (e.g., 50 mL).

  • Sealing and Purging: Seal the reactor securely. Purge the system three times with nitrogen gas to remove air, followed by three purges with oxygen.

  • Reaction: Pressurize the reactor with oxygen to 0.3 MPa. Begin vigorous stirring (e.g., 700 rpm) and heat the mixture to 75°C. Maintain these conditions for 3-5 hours. The reaction progress can be monitored by withdrawing small aliquots (if the reactor setup permits) and analyzing by TLC or GC.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

4.4. Product Isolation and Purification

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. The catalyst can be washed with methanol, dried, and potentially recycled.

  • Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the residue in water and cool the solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~2-3. The product will precipitate as a solid or oil.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to obtain the final product.

Mechanistic Insights

The catalytic cycle for the oxidation of a methylarene like 3,5-dimethylphenol over a metal oxide catalyst is complex but generally understood to follow a radical pathway.

G R_CH3 Ar-CH₃ (3,5-Dimethylphenol) R_CH2_rad Ar-CH₂• (Benzyl Radical) R_CH3->R_CH2_rad Initiation (H-atom abstraction) R_CH2OO_rad Ar-CH₂OO• (Peroxy Radical) R_CH2_rad->R_CH2OO_rad + O₂ R_CH2OOH Ar-CH₂OOH (Hydroperoxide) R_CH2OO_rad->R_CH2OOH + Ar-CH₃ - Ar-CH₂• R_CH2OH Ar-CH₂OH (Benzyl Alcohol) R_CH2OOH->R_CH2OH Catalyst-mediated Reduction R_CHO Ar-CHO (Target Aldehyde) R_CH2OH->R_CHO Fast Oxidation (e.g., via Cu cycle) Catalyst_ox Mn(n+1)=O (High-valent metal-oxo) Catalyst_red M(n) (Reduced Catalyst) Catalyst_ox->Catalyst_red Substrate Oxidation Catalyst_red->Catalyst_ox O₂ or ROOH

Caption: Proposed Radical Mechanism for Benzylic Oxidation.

Alternative Synthetic Routes: A Note on Formylation

While electrophilic aromatic substitution via formylation is a primary method for producing hydroxybenzaldehydes, it is not a suitable direct route for this compound.[14] Starting from 3-methylphenol (m-cresol), the hydroxyl group is a strong ortho-, para-director. Standard formylation reactions (e.g., Vilsmeier-Haack, Duff, or MgCl₂-mediated methods) would direct the aldehyde group to the 2, 4, or 6 positions, not the required 5-position.[15][16] Therefore, selective oxidation of the appropriately substituted 3,5-dimethylphenol remains the most logical and efficient catalytic strategy.

Conclusion

The catalytic synthesis of this compound is most effectively achieved through the selective aerobic oxidation of 3,5-dimethylphenol. Heterogeneous catalysts, particularly bimetallic systems like copper-manganese oxides supported on carbon, offer high conversion and excellent selectivity under relatively mild conditions. The provided protocol, based on established methodologies for similar substrates, serves as a robust starting point for laboratory-scale synthesis and process development. Careful control of reaction parameters such as temperature, pressure, and base concentration is paramount to maximizing the yield of the desired aldehyde while minimizing side reactions.

References

  • Rode, C. V., Sonar, M. V., Nadgeri, J. M., & Chaudhari, R. V. (2005). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. Organic Process Research & Development, 9(2), 166–172. [Link][7][9]
  • Makhubela, B. C. E., & Darkwa, J. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(4), 747. [Link][2]
  • Rode, C. V., et al. (2005). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol.
  • Aldred, J., et al. (1994). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. [Link]
  • Li, P., et al. (2020). Selective Oxidation of Benzylic C–H Bonds Catalyzed by Cu(II)/{PMo12}. The Journal of Organic Chemistry, 85(4), 2133–2143. [Link][18]
  • García-Reyes, L., et al. (2021). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 26(11), 3128. [Link][16]
  • Rode, C. V., et al. (2005). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol.
  • Huang, G., et al. (2015). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition, 54(18), 5478-5482. [Link][4]
  • Saito, K., et al. (2022). Non-covalent Interaction-Controlled Site-Selective Benzylic C(sp3)
  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Wang, J., et al. (2013). Copper and manganese: two concordant partners in the catalytic oxidation of p-cresol to p-hydroxybenzaldehyde.
  • Wikipedia. (2023).
  • Barton, L. M., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link][17]
  • Scribd. (n.d.).
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of oxygenated phenols.
  • Various Authors. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?
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  • Thieme E-Books. (n.d.).
  • ResearchGate. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link][20]
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  • ResearchGate. (2011). A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. [Link][14]
  • European Patent Office. (1980). Process for the production of 4-hydroxybenzaldehyde derivatives.
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Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxy-5-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Hydroxy-5-methylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.

The synthesis of this compound presents a unique regioselectivity challenge. The starting material, 3-methylphenol (m-cresol), possesses two activating groups—a hydroxyl (-OH) and a methyl (-CH₃)—whose directing effects do not favor the formation of the desired isomer. This guide directly addresses this core issue, offering insights into why common formylation methods underperform and providing structured troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis.

Q1: Why is my yield of this compound consistently low when using standard formylation methods on 3-methylphenol?

A1: This is the most critical challenge. The low yield is a direct consequence of electronic effects during electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-director, strongly activating positions 2, 4, and 6. The methyl group provides weaker activation, also at its ortho and para positions (positions 2, 4, and 6). Therefore, electrophiles, such as the formylating agent, will preferentially attack these electronically rich sites, leading to isomeric byproducts rather than the desired this compound.

Q2: What are the major isomeric byproducts I should expect, and how can I identify them?

A2: When formylating 3-methylphenol, you should anticipate a mixture of isomers. The primary products are typically:

  • 2-Hydroxy-4-methylbenzaldehyde

  • 2-Hydroxy-6-methylbenzaldehyde

  • 4-Hydroxy-2-methylbenzaldehyde

These isomers often have close physical properties, making purification difficult. Identification requires careful analysis, typically using NMR spectroscopy or GC-MS, and comparing the data to known standards.

Table 1: Physical and Spectroscopic Properties of Potential Isomers

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Key ¹H NMR Shifts (δ, ppm in CDCl₃)
This compound (Target) C₈H₈O₂ 136.15 60549-26-0 ~9.8 (CHO), ~7.0-7.2 (ArH), ~2.3 (CH₃)[1]
2-Hydroxy-4-methylbenzaldehyde C₈H₈O₂ 136.15 620-23-5 ~11.0 (OH), ~9.8 (CHO), ~7.3 (d, ArH), ~6.8 (d, ArH), ~2.3 (CH₃)
2-Hydroxy-5-methylbenzaldehyde C₈H₈O₂ 136.15 613-84-3 ~10.8 (OH), ~9.8 (CHO), ~7.3 (s, ArH), ~7.2 (d, ArH), ~6.9 (d, ArH), ~2.3 (CH₃)[2]

| 4-Hydroxy-2-methylbenzaldehyde | C₈H₈O₂ | 136.15 | 697-72-3 | ~10.1 (CHO), ~7.6 (d, ArH), ~6.8 (m, ArH), ~2.5 (CH₃) |

Q3: My reaction mixture turns into a dark, intractable tar. What causes this and how can I prevent it?

A3: Tar or resin formation is a common side reaction in phenol formylations, especially under harsh conditions.[3] It is caused by phenol-formaldehyde polymerization, where the aldehyde product reacts further with the starting phenol.[4] To minimize this:

  • Control Temperature: Avoid excessive heat. High temperatures dramatically accelerate polymerization. For instance, in a Duff reaction, maintaining the temperature around 70°C can be beneficial.[3]

  • Limit Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed or the desired product concentration peaks.

  • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if the reaction mechanism allows.[3]

Q4: I am observing di-formylation in my product mixture. How can this be suppressed?

A4: Di-formylation occurs when the initial mono-formylated product, which is still an activated phenol, undergoes a second formylation. This is more likely if both ortho positions are available.[3] To suppress it, carefully control the stoichiometry. Reducing the molar ratio of the formylating agent (e.g., hexamethylenetetramine or chloroform) relative to the 3-methylphenol substrate can significantly favor the mono-formylated product.[3]

Section 2: Troubleshooting Specific Synthetic Routes

While direct formylation of 3-methylphenol is challenging for this target, many researchers will still attempt these classic methods. This section provides detailed troubleshooting for two common approaches.

The Duff Reaction

The Duff reaction uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium. It is known for its ortho-selectivity, which, in this case, leads to the undesired isomers.[5][6]

Problem: Low yield of the target isomer and a complex product mixture.

Troubleshooting & Optimization Workflow

Duff_Troubleshooting start Start: Low Yield of Target Isomer check_isomers Analyze crude product by ¹H NMR or GC-MS. Are ortho-isomers the major products? start->check_isomers isomers_yes Yes (Expected Outcome) check_isomers->isomers_yes isomers_no No check_isomers->isomers_no optimize_conditions Focus on purification. (See Protocol 3) isomers_yes->optimize_conditions check_tar Significant tar/polymer formation observed? isomers_no->check_tar reconsider Reconsider strategy. Direct formylation is disfavored. Evaluate alternative synthetic routes. optimize_conditions->reconsider tar_yes Yes check_tar->tar_yes tar_no No check_tar->tar_no reduce_temp Reduce reaction temperature. (e.g., from reflux to 70-80°C). Shorten reaction time. tar_yes->reduce_temp check_reagents Review reagent stoichiometry. Is HMTA:Phenol ratio > 1.5:1? tar_no->check_reagents reduce_temp->check_reagents reagents_yes Yes check_reagents->reagents_yes reduce_hmta Reduce HMTA:Phenol ratio to ~1.2:1 to minimize di-formylation. reagents_yes->reduce_hmta reduce_hmta->reconsider

Caption: Troubleshooting workflow for the Duff reaction.

Table 2: Optimization Parameters for the Duff Reaction of Phenols

Parameter Typical Range Rationale & Expert Insights
Acid Catalyst Acetic Acid, Trifluoroacetic Acid (TFA) TFA often gives higher yields than acetic acid but can also promote polymerization. Use with caution and at lower temperatures.[7]
HMTA:Phenol Ratio 1.2:1 to 3:1 A higher ratio can increase conversion but also raises the risk of di-formylation and side reactions.[3][7] Start with a lower ratio (~1.5:1) to favor mono-formylation.
Temperature (°C) 70 - 120 Higher temperatures accelerate the reaction but significantly increase tar formation. The lowest effective temperature should be used. Microwave-assisted synthesis can reduce reaction times but requires careful optimization.[8][9]

| Solvent | Acid acts as solvent; co-solvents rare | The reaction is typically run in the acidic medium itself. Ensure all reagents are anhydrous. |

The Reimer-Tiemann Reaction

This reaction involves chloroform and a strong base, generating dichlorocarbene as the electrophile.[10][11] It is famously ortho-selective due to a favorable interaction between the phenoxide and the carbene, making it unsuitable for producing the desired isomer from m-cresol.[12][13]

Problem: Extremely low to non-existent yield of this compound. High yield of ortho-isomers and significant tar formation.

Mechanistic Insight: Why Ortho-Selectivity Dominates

The reaction proceeds via the deprotonated phenoxide ion. The dichlorocarbene, a potent electrophile, coordinates with the electron-rich phenoxide, directing the subsequent electrophilic attack to the ortho position.[10][12]

Reimer_Tiemann_Mechanism cluster_carbene Carbene Formation cluster_attack Electrophilic Attack CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3:e->Carbanion:w -H₂O Base OH⁻ Carbene :CCl₂ (Electrophile) Carbanion:e->Carbene:w -Cl⁻ Cl_ion Cl⁻ Phenoxide m-Cresol Phenoxide Carbene->Phenoxide Electrophilic Attack Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Ortho attack Product ortho-Hydroxybenzaldehyde (Major Product) Intermediate->Product Hydrolysis

Caption: Simplified Reimer-Tiemann mechanism showing ortho-selectivity.

Troubleshooting & Optimization: Given the inherent ortho-directing nature of this reaction, optimization efforts will not significantly enhance the yield of the desired this compound. Instead, efforts should focus on controlling the significant side reactions.

  • Biphasic System: Since hydroxides are poorly soluble in chloroform, the reaction is run in a biphasic system.[12] Vigorous stirring or the use of a phase-transfer catalyst is essential for bringing the reagents together.

  • Temperature Control: The reaction can be highly exothermic once initiated.[11] Use an ice bath to maintain the temperature, typically between 50-70°C, to prevent thermal runaway and reduce tarring.

  • Solvent Modification: Using aqueous methanol as the solvent has been reported to improve total aldehyde yields and reduce tar formation in some cases, though it may also alter the ortho/para ratio.[14]

Section 3: Detailed Experimental Protocols

The following protocols are provided for reference. For the reasons detailed above, they are expected to yield a mixture of isomers, with the desired product being a minor component.

Protocol 1: Duff Formylation of 3-Methylphenol

This protocol is for illustrative purposes to demonstrate the formation of isomeric products.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylphenol (10.8 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Reagent Addition: Add hexamethylenetetramine (HMTA) (21.0 g, 0.15 mol) to the solution in portions.

  • Reaction: Heat the mixture to 100-110°C and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of 2M sulfuric acid and heat the mixture to 100°C for 30 minutes to hydrolyze the intermediate imine.

  • Extraction: After cooling, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil will contain a mixture of isomers requiring purification by column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Adsorbent: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10) to separate the less polar isomers from the more polar desired product and other byproducts.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product.

Section 4: A Senior Scientist's Perspective on Strategy

Given the electronic mismatch between the starting material and the desired product, a more sophisticated synthetic strategy is required for an efficient synthesis. Direct formylation is unlikely to be a viable route for large-scale or high-purity production. Consider these alternative conceptual approaches:

  • Synthesis from a Different Precursor: The most logical approach is to start with a molecule that already has the desired 1,3,5-substitution pattern. For example, starting with 3,5-dimethylphenol and developing a method for the selective oxidation of one methyl group to an aldehyde would be a more direct route.

  • Use of Blocking Groups: A multi-step synthesis could be devised where the highly reactive 2, 4, and 6 positions of m-cresol are temporarily blocked (e.g., via sulfonation or bromination), forcing formylation to occur at the desired position, followed by removal of the blocking groups. This adds steps but provides crucial regiochemical control.

Researchers are advised to perform a thorough literature search for multi-step syntheses of this compound rather than attempting to optimize a fundamentally disfavored direct formylation.

References

  • Podesto, D. D., & Salurialam, R. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization. Studylib.
  • Cativiela, C., et al. (2013). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules.
  • Skarga, V., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. MDPI.
  • Boruah, M., & Prajapati, D. (2018). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate.
  • Wikipedia contributors. (n.d.). Duff reaction. Wikipedia.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. BYJU'S.
  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen.
  • ResearchGate. (n.d.). Experimental conditions for the microwave-assisted Duff formylation.... ResearchGate.
  • Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses.
  • SynArchive. (n.d.). Duff Reaction. SynArchive.
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  • PubChemLite. (n.d.). This compound (C8H8O2). PubChemLite.
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  • Chemical Synthesis Database. (2025). 2-hydroxy-5-iodo-3-methylbenzaldehyde. Chemical Synthesis Database.
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  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction Guide. NROChemistry.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.
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  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. GeeksforGeeks.
  • Leston, G. (1977). Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol. Google Patents.
  • Zhang, Y., et al. (2015). A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. ResearchGate.
  • ACS Publications. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A.
  • Google Patents. (n.d.). Preparation method of m-hydroxybenzaldehyde. Google Patents.
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Common side products in the synthesis of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-methylbenzaldehyde. Here, we address common challenges and side product formation encountered during its synthesis from 3,5-dimethylphenol, providing in-depth troubleshooting advice and detailed experimental protocols. Our aim is to equip you with the expertise to navigate the nuances of this synthesis, ensuring higher yields and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The synthesis of this compound typically involves the formylation of 3,5-dimethylphenol. The most prevalent methods employed for this transformation are the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. Each method has its own set of advantages and challenges, particularly concerning regioselectivity and the formation of side products.

Q2: Why am I getting a mixture of isomers instead of the desired this compound?

A2: The starting material, 3,5-dimethylphenol, has two equivalent ortho positions and one para position relative to the hydroxyl group that are susceptible to electrophilic attack. Therefore, the formation of isomeric side products is a common challenge. The primary isomers you will likely encounter are 2-hydroxy-4,6-dimethylbenzaldehyde and 4-hydroxy-2,6-dimethylbenzaldehyde. The ratio of these isomers is highly dependent on the chosen synthetic route and reaction conditions.

Q3: How can I distinguish between the desired product and its isomers?

A3: A combination of chromatographic and spectroscopic techniques is essential. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers.[1][2] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. The proton and carbon NMR spectra will show distinct chemical shifts and coupling patterns for each isomer.[3][4][5] Infrared (IR) spectroscopy can confirm the presence of the hydroxyl and aldehyde functional groups.

Q4: What is causing the low yield in my formylation reaction?

A4: Low yields in the synthesis of this compound can be attributed to several factors. In the Reimer-Tiemann and Duff reactions, low yields are an inherent limitation of the methods themselves.[6][7] Additionally, the formation of multiple side products, such as isomers and polymers, consumes the starting material and reduces the yield of the desired product. Reaction conditions such as temperature, reaction time, and stoichiometry of reagents also play a crucial role and need to be carefully optimized.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed guide to identifying and mitigating the formation of common side products during the synthesis of this compound.

Issue 1: Poor Regioselectivity - Formation of Isomeric Aldehydes

The formylation of 3,5-dimethylphenol can lead to a mixture of the desired product and other isomers. The primary side products are:

  • 2-hydroxy-4,6-dimethylbenzaldehyde (ortho-formylation)

  • 4-hydroxy-2,6-dimethylbenzaldehyde (para-formylation)

Underlying Causes and Solutions by Reaction Type:

  • Reimer-Tiemann Reaction: This reaction typically favors ortho-formylation due to the coordination of the dichlorocarbene intermediate with the phenoxide ion.[8][9][10] However, the formation of the para-isomer is a common side reaction.[11][12]

    • Troubleshooting:

      • Temperature Control: Maintain a consistent and moderate temperature (typically around 60-70°C) as higher temperatures can decrease selectivity.[10]

      • Solvent System: The use of a biphasic solvent system is standard, and the choice of a phase-transfer catalyst can influence the ortho/para ratio.[9]

      • Base: The nature of the base (e.g., NaOH vs. KOH) can also have a subtle effect on selectivity.

  • Duff Reaction: The Duff reaction also predominantly yields the ortho-formylated product.[6][13]

    • Troubleshooting:

      • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., acetic acid, trifluoroacetic acid) can influence the regioselectivity.[14]

  • Vilsmeier-Haack Reaction: This reaction's regioselectivity is influenced by both steric and electronic factors. For substituted benzenes, formylation at the less sterically hindered para position is often favored.[15][16]

    • Troubleshooting:

      • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

      • Vilsmeier Reagent: The choice of formamide and activating agent to generate the Vilsmeier reagent can impact the outcome.

Analytical Workflow for Isomer Identification:

Caption: Workflow for the separation and identification of isomeric side products.

Issue 2: Formation of Di-formylated Byproducts

In reactions where both ortho positions are available, such as with 3,5-dimethylphenol, di-formylation can occur, leading to the formation of 2,6-diformyl-3,5-dimethylphenol.

Underlying Cause and Solutions:

  • Duff Reaction: This reaction is particularly prone to di-formylation.[6]

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of hexamethylenetetramine (HMTA) to the phenol. A 1:1 molar ratio or even a slight excess of the phenol is recommended to favor mono-formylation.[17]

      • Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction once the desired mono-formylated product is maximized.[17]

      • Temperature: Avoid excessively high temperatures which can promote further reaction.

Issue 3: Polymer/Resin Formation

The formation of phenol-formaldehyde type resins is a potential side reaction in formylation, especially under harsh acidic or basic conditions.

Underlying Cause and Solutions:

  • General: This can occur in any of the formylation methods if conditions are not well-controlled.

    • Troubleshooting:

      • Temperature Management: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[17]

      • Reaction Time: Minimize the reaction time to what is necessary for the formation of the desired product.

      • Stoichiometry: Use a controlled amount of the formylating agent.

Experimental Protocols

Protocol 1: Reimer-Tiemann Formylation of 3,5-Dimethylphenol

This protocol is a representative method and may require optimization.

Materials:

  • 3,5-Dimethylphenol

  • Chloroform

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Deionized water

  • Round bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • In a round bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) in a 2:1 mixture of ethanol and 20% aqueous sodium hydroxide solution.

  • Heat the mixture to 70°C with stirring.

  • Add chloroform (2.0 eq) dropwise over 1 hour, maintaining the temperature at 70°C.[10]

  • After the addition is complete, continue stirring the reaction mixture at 70°C for 3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 4-5 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Protocol 2: Duff Formylation of 3,5-Dimethylphenol

This protocol is a representative method and may require optimization.

Materials:

  • 3,5-Dimethylphenol

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) and HMTA (1.0-1.2 eq) in glacial acetic acid.[18]

  • Heat the reaction mixture to reflux (around 110-120°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture and pour it into a beaker containing cold water.

  • Acidify the mixture with concentrated hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Vilsmeier-Haack Formylation of 3,5-Dimethylphenol

This protocol is a representative method and may require optimization.

Materials:

  • 3,5-Dimethylphenol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Deionized water

  • Round bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3-5 eq).

  • Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (1.1-1.5 eq) dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains below 10°C.[19]

  • Stir the resulting mixture at 0°C for an additional 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of 3,5-dimethylphenol (1.0 eq) in a minimal amount of anhydrous DCM to the freshly prepared Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-60°C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium acetate.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Side Product NameChemical StructureCommon Method of FormationMitigation Strategies
2-Hydroxy-4,6-dimethylbenzaldehydeReimer-Tiemann, Duff, Vilsmeier-HaackOptimize reaction conditions (temperature, solvent, catalyst) for desired regioselectivity.
4-Hydroxy-2,6-dimethylbenzaldehydeReimer-Tiemann, Vilsmeier-HaackOptimize reaction conditions; may be the major product in some cases.
2,6-Diformyl-3,5-dimethylphenolDuffUse a 1:1 stoichiometry of phenol to HMTA; monitor reaction time.
Phenol-formaldehyde type resinAll methods (under harsh conditions)Control temperature and reaction time; use appropriate stoichiometry.

Visualizations

Caption: Synthetic pathways to this compound and common side products.

References

  • Wikipedia. (2023). Duff reaction. [Link]
  • Wikipedia. (2023). Reimer–Tiemann reaction. [Link]
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  • PSIBERG. (2023).
  • Grokipedia. (n.d.). Duff reaction. [Link]
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  • Chem-Station Int. Ed. (2016). Duff Reaction. [Link]
  • PubChem. (n.d.). 2,6-Dimethyl-4-hydroxybenzaldehyde. [Link]
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  • Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylation of phenols. Organic Syntheses, 89, 220. [Link]
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36. [Link]
  • Chem-Station Int. Ed. (2016). Duff Reaction. [Link]
  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.). 2-Hydroxy-4,6-dimethylbenzaldehyde. [Link]
  • ChemBK. (2024). 4-Hydroxy-2,6-dimethylbenzaldehyde. [Link]
  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. [Link]
  • Chemsrc. (2025). 2-Hydroxy-4,6-dimethylbenzaldehyde. [Link]
  • ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... [Link]
  • SpectraBase. (n.d.). 2-Hydroxy-3,6-dimethyl-benzaldehyde. [Link]
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  • PubChem. (n.d.). This compound. [Link]
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  • ResearchGate. (n.d.). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]
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How to minimize byproduct formation in the Reimer-Tiemann reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in the Reimer-Tiemann reaction, and why do they form?

The Reimer-Tiemann reaction, while effective for the ortho-formylation of phenols, is notorious for producing a mixture of products.[1] Understanding the genesis of these byproducts is the first step toward minimizing them.

The main byproducts include:

  • para-Hydroxybenzaldehyde: The formylation can also occur at the para position. While the ortho position is electronically favored due to coordination effects, the para position is sterically more accessible.[2] The ratio of ortho to para isomers is a critical parameter to control.

  • Dichloromethyl-substituted Phenols (Cyclohexadienones): These are known as "abnormal" Reimer-Tiemann products.[3] They arise from the electrophilic attack of dichlorocarbene at an occupied ortho or para position of a substituted phenol, or when the intermediate from the initial attack does not hydrolyze to the aldehyde.[3]

  • Resinous Tar-like Substances: The highly basic conditions and elevated temperatures required for the reaction can cause the phenolic starting material and the aldehyde product to polymerize or decompose, leading to the formation of intractable tars and a significant reduction in yield.[4]

  • Diaryl Ethers: In some cases, O-alkylation can occur where the phenoxide attacks the chloroform, which can lead to the formation of ether linkages.[5]

  • Ring-Expansion Products: When using electron-rich heterocyclic substrates like pyrroles or indoles, the reaction can lead to ring-expanded products, such as 3-chloropyridines from pyrroles (a Ciamician-Dennstedt rearrangement), instead of the expected formylation.[6][7]

Q2: The reaction mechanism involves a biphasic system. How does this impact byproduct formation and overall yield?

The biphasic nature of the reaction is a significant operational challenge.[8] The hydroxide base is in the aqueous phase, while the phenol and chloroform are in the organic phase. The reaction—specifically the generation of dichlorocarbene from chloroform and its subsequent reaction with the phenoxide—occurs at the interface of these two phases.[4][9]

Causality: Inefficient mixing leads to poor mass transfer between the phases.[7] This has two major consequences:

  • Low Reaction Rate & Yield: If the phenoxide and dichlorocarbene cannot interact efficiently, the overall reaction rate will be slow, resulting in low conversion of the starting material.

  • Increased Byproducts: A slow reaction rate often requires higher temperatures or longer reaction times to achieve reasonable conversion. These prolonged, harsh conditions promote the degradation of reactants and products into resinous tars.[4]

To mitigate this, vigorous stirring is essential. The use of a phase-transfer catalyst (PTC) or an emulsifying agent like 1,4-dioxane can dramatically improve the interfacial contact, leading to higher yields and cleaner reactions.[4][8]

Q3: Why is the ortho-isomer typically the major product, and what factors influence this selectivity?

The preference for ortho-formylation is a key feature of this reaction.[10][11] The accepted mechanism involves the deprotonated phenol (phenoxide) attacking the highly electron-deficient dichlorocarbene.[8][10]

Causality: The selectivity is primarily attributed to an electrostatic interaction or coordination between the alkali metal cation (e.g., Na⁺ or K⁺) associated with the phenoxide oxygen and the dichlorocarbene. This interaction directs the carbene to the proximate ortho position.[2] High concentrations of the base encourage this ion-pair formation, thereby enhancing ortho-selectivity.[2] While there are two ortho positions versus one para position, the product distribution is often greater than the statistical 2:1 ratio, confirming that electronic effects, rather than just probability, are at play.[12]

Troubleshooting Guide
Problem 1: My ortho:para ratio is low. How can I increase the yield of the ortho-isomer?

This is one of the most common optimization challenges. A low ortho:para ratio compromises the efficiency of synthesizing the desired salicylaldehyde derivative.

Solutions & Scientific Rationale:

  • Increase Base Concentration: Using a higher concentration of the alkali hydroxide (e.g., 30-40% aqueous NaOH or KOH) promotes the formation of a tight ion pair between the phenoxide and the metal cation.[6] As explained by Hine and van der Veen, this ion pair favors the attack at the ortho position, reducing the separation of charges in the transition state compared to an attack at the para position.[2]

  • Choice of Cation: The nature of the alkali metal cation can influence selectivity. While both NaOH and KOH are commonly used, the specific substrate may respond differently to the size and coordinating ability of Na⁺ versus K⁺. Experimentation is key.

  • Use of Complexing Agents: Certain additives can physically or electronically block the para position or further enhance the direction to the ortho position. For instance, polyethylene glycol has been shown to complex the phenolate substrate, masking the ortho position and paradoxically increasing para selectivity; this principle can be inverted by choosing agents that favor ortho chelation.[13]

  • Solvent System: While a biphasic water/chloroform system is standard, the addition of a co-solvent can influence selectivity. However, care must be taken as some solvents, like pyridine, can react under these conditions.[5]

Data Summary: Impact of Reaction Parameters on Selectivity

ParameterConditionExpected Effect on ortho:para RatioRationale
Base Concentration High (e.g., 40% NaOH)IncreasePromotes tight ion-pair formation, favoring ortho attack.[2]
Temperature Lower (e.g., 50-60°C)Generally IncreasesHigher temperatures can overcome the activation barrier for para attack, reducing selectivity.
Substrate Bulky ortho-substituentDecreaseSteric hindrance at the ortho position will favor para attack.[6]
Phase Transfer Inefficient MixingDecreasePoor interfacial contact may reduce the influence of the coordinating cation, making the reaction less selective.
Problem 2: The reaction is producing a lot of dark, insoluble tar, and my yield is very low.

Tar formation is a clear sign of product and/or reactant decomposition. This is often caused by excessively harsh reaction conditions.

Solutions & Scientific Rationale:

  • Strict Temperature Control: The Reimer-Tiemann reaction is often initiated with heating but can become highly exothermic.[4][8] This can lead to thermal runaways, causing widespread decomposition. The ideal temperature range is typically 60-70°C.[5] It is crucial to use a well-controlled heating mantle and monitor the internal reaction temperature. For highly reactive substrates, consider adding the chloroform dropwise to manage the exotherm.

  • Minimize Reaction Time: Prolonged exposure to strong base and heat is detrimental. The reaction should be monitored (e.g., by TLC) and quenched as soon as the starting material is consumed.

  • Use an Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored, polymeric byproducts.

  • Improve Mass Transfer: As discussed in FAQ Q2, poor mixing necessitates harsher conditions. By improving mixing or using a phase-transfer catalyst, you can often run the reaction at a lower temperature and for a shorter duration, significantly reducing tar formation.[8][14]

Problem 3: I'm not getting an aldehyde. Instead, I've isolated a carboxylic acid or a chlorinated heterocyclic compound.

This indicates that either a variant of the reaction has occurred or your substrate is undergoing an "abnormal" pathway.

Solutions & Scientific Rationale:

  • Formation of a Carboxylic Acid (e.g., Salicylic Acid): This occurs when carbon tetrachloride (CCl₄) is used instead of chloroform (CHCl₃).[10][15] The mechanism is similar, but the intermediate formed from CCl₄ hydrolyzes to a carboxylic acid group instead of an aldehyde.[15]

    • Troubleshooting Step: Verify the identity of your haloform source. Contamination of chloroform with CCl₄ could lead to a mixture of products.

  • Formation of Ring-Expansion Products: This is a known pathway for electron-rich heterocycles.[7] For example, pyrrole reacts to form 3-chloropyridine.[7]

    • Troubleshooting Step: If your substrate is a heterocycle like pyrrole or indole, you must be aware that this "abnormal" reaction is highly probable.[4][16] The Reimer-Tiemann reaction may be unsuitable for simple formylation of these substrates without specific modifications.[10]

Visualizing the Reaction Pathways

The following diagram illustrates the key decision point in the Reimer-Tiemann reaction: the attack of the phenoxide on dichlorocarbene, leading to the desired ortho-product versus the common para-byproduct.

Reimer_Tiemann_Pathway reagents Phenol + CHCl3 + NaOH phenoxide Phenoxide Ion reagents->phenoxide Deprotonation carbene Dichlorocarbene (:CCl2) reagents->carbene Alpha-elimination intermediate_ortho Ortho-attack Intermediate phenoxide->intermediate_ortho Favored Ortho Attack (Coordination Effect) intermediate_para Para-attack Intermediate phenoxide->intermediate_para Para Attack abnormal_path Abnormal Pathway (e.g., with Substituted Phenols) phenoxide->abnormal_path carbene->intermediate_ortho Favored Ortho Attack (Coordination Effect) carbene->intermediate_para Para Attack carbene->abnormal_path product_ortho Ortho-Hydroxybenzaldehyde (Major Product) intermediate_ortho->product_ortho Hydrolysis product_para Para-Hydroxybenzaldehyde (Byproduct) intermediate_para->product_para Hydrolysis cyclohexadienone Cyclohexadienone Byproduct abnormal_path->cyclohexadienone Rearrangement

Caption: Reaction pathways in the Reimer-Tiemann reaction.

Optimized Experimental Protocol: Synthesis of Salicylaldehyde

This protocol incorporates best practices to maximize the yield of the ortho-isomer and minimize byproduct formation.

Materials:

  • Phenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, thermometer.

Procedure:

  • Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Base Preparation: In the flask, dissolve 20g of NaOH in 50 mL of water. This creates a concentrated basic solution to favor ortho-selectivity.[6]

  • Phenol Addition: To the stirred NaOH solution, add 10g of phenol. The phenol will dissolve to form sodium phenoxide.

  • Temperature Control: Gently heat the mixture to 60-65°C using the heating mantle. Do not overheat, as this promotes tar formation.[4]

  • Chloroform Addition: Add 15 mL of chloroform to the dropping funnel. Add the chloroform dropwise to the reaction mixture over a period of 30-45 minutes. Maintain vigorous stirring to ensure good mixing of the phases.[8] The addition should be slow enough to keep the temperature below 70°C, managing the reaction's exotherm.

  • Reaction: After the addition is complete, continue stirring the mixture at 65°C for an additional 60-90 minutes. Monitor the reaction progress by TLC if possible.

  • Workup - Chloroform Removal: Cool the flask to room temperature. Set up for simple distillation and carefully distill off any excess chloroform.

  • Workup - Acidification: Cool the remaining dark reaction mixture in an ice bath. Slowly and carefully acidify the mixture by adding concentrated HCl until the pH is acidic (pH ~2-3). This step neutralizes the excess NaOH and protonates the phenoxide products.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Separation: The primary products will be a mixture of ortho- and para-hydroxybenzaldehyde. These isomers can typically be separated by fractional distillation or column chromatography. The unreacted phenol and the ortho-isomer are more volatile and will distill first.[17]

References
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • Wikipedia. (2023). Reimer–Tiemann reaction.
  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction.
  • Sasson, Y., & Yonovich, M. (1979). The effect of phase transfer catalysts on the Reimer-Tiemann reaction. Tetrahedron Letters, 20(39), 3753-3756. (Note: The provided link is to the university's repository, not the direct article) [Link]
  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • GeeksforGeeks. (2023). Reimer Tiemann Reaction Mechanism.
  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
  • Chemistry Stack Exchange. (2020). ortho/para-Selectivity in the Reimer-Tiemann Reaction.
  • Neumann, R., & Sasson, Y. (1981). Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent. Tetrahedron Letters, 22(7), 569-570. (Note: The provided link is to the university's repository, not the direct article) [Link]
  • Infinity Learn. (n.d.). If we use carbon tetrachloride in Reimer- Tiemann reaction in place of chloroform, the product formed is.
  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application.
  • Grokipedia. (n.d.). Reimer–Tiemann reaction.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
  • de Mello, A. J., et al. (2003). Precise Control of the Reimer-Tiemann Reaction Using Integrated Heating and Thermochromic Liquid Crystals. 7th International Conference on Miniaturized Chemical and Biochemical Analysis Systems.

Sources

Technical Support Center: Troubleshooting the Formylation of m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of m-cresol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, we address common challenges encountered during the formylation of m-cresol, providing not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

The formylation of m-cresol is a crucial step in the synthesis of various valuable compounds, including fragrances, pharmaceuticals, and other fine chemicals. However, the directing effects of the hydroxyl and methyl groups on the aromatic ring can lead to challenges in achieving desired yields and regioselectivity. This guide offers in-depth troubleshooting advice in a practical question-and-answer format.

General Considerations for Formylation of m-Cresol

Before delving into specific issues, it's important to understand the reactivity of m-cresol. The hydroxyl group is a strong activating, ortho, para-director, while the methyl group is a weaker activating, ortho, para-director. This leads to three possible positions for formylation: C2, C4, and C6. The interplay of steric hindrance and electronic effects will dictate the major product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am attempting an ortho-formylation of m-cresol using the magnesium chloride-triethylamine method with paraformaldehyde, but I am observing no reaction or very low conversion of my starting material. What could be the issue?

Answer: This is a common problem that almost always points to issues with anhydrous conditions and reagent quality. The magnesium chloride-triethylamine method, a variation of the Casnati-Skattebøl formylation, is highly sensitive to moisture.[1][2]

Causality and Troubleshooting Steps:

  • Strict Anhydrous Conditions are Non-Negotiable: The reaction relies on the formation of a magnesium phenoxide.[1] Any moisture present will react with the Grignard-like reagents or the phenoxide itself, quenching the reaction.

    • Actionable Advice: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents; for instance, THF should be freshly distilled from a suitable drying agent like sodium/benzophenone, and acetonitrile should be distilled over calcium hydride.[1][3]

  • Reagent Quality is Paramount: The quality of your reagents, especially magnesium chloride and paraformaldehyde, is critical.

    • Magnesium Chloride: Use anhydrous magnesium chloride beads, not the powder form. Even then, it is highly recommended to dry the beads over phosphorus pentoxide under vacuum for 24 hours prior to use.[4] The use of anhydrous beads is crucial, as little to no reaction is observed with powder, even after drying.[3][4]

    • Paraformaldehyde: Use a high-purity grade and ensure it is thoroughly dried, for example, over P₂O₅ under reduced pressure.[3]

    • Triethylamine: This should be distilled from calcium hydride and stored over molecular sieves.[3]

  • Correct Reagent Stoichiometry: The molar ratios of the reagents are important for driving the reaction to completion.

    • Recommended Ratios: A typical ratio is m-cresol (1 eq), anhydrous MgCl₂ (1.5 eq), paraformaldehyde (6.75 eq), and triethylamine (3.75 eq) in a solvent like acetonitrile.[1] An excess of paraformaldehyde can lead to a faster reaction and higher yield.[3]

  • Reaction Temperature and Time: Ensure the reaction is heated to reflux for a sufficient duration. For m-cresol, a reaction time of 2-4 hours at reflux in acetonitrile is generally sufficient.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Experimental Protocol: Magnesium Chloride-Triethylamine Mediated ortho-Formylation of m-Cresol

  • To a dry, three-necked round-bottom flask purged with argon, add anhydrous magnesium chloride (1.5 equivalents) and dry paraformaldehyde (6.75 equivalents).[1][3]

  • Add anhydrous acetonitrile via syringe.[1]

  • Add dry triethylamine (3.75 equivalents) dropwise via syringe and stir the mixture for 10 minutes.[1][3]

  • Add m-cresol (1 equivalent) dropwise via syringe. The mixture may turn a yellow or orange color.[3]

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours, monitoring by TLC.[1][3]

  • After completion, cool the mixture to room temperature and quench with 5% aqueous HCl.[1]

  • Extract the product with a suitable organic solvent like diethyl ether.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by flash chromatography on silica gel.[1]

Diagram: Troubleshooting Workflow for Low Yield in ortho-Formylation

start Low/No Product Yield check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents) start->check_anhydrous check_reagents Assess Reagent Quality (MgCl2, Paraformaldehyde, Et3N) check_anhydrous->check_reagents If conditions are dry failure Re-evaluate Reaction Strategy check_anhydrous->failure If moisture is present check_stoichiometry Confirm Reagent Ratios check_reagents->check_stoichiometry If reagents are high quality check_reagents->failure If reagents are old/impure check_conditions Review Reaction Time & Temperature check_stoichiometry->check_conditions If ratios are correct check_stoichiometry->failure If ratios are incorrect success Improved Yield check_conditions->success If parameters are optimal check_conditions->failure If time/temp are insufficient

Caption: Workflow for troubleshooting low product yield.

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Question: My formylation of m-cresol is yielding a mixture of isomers. How can I control the regioselectivity to favor a specific product, for example, 4-hydroxy-2-methylbenzaldehyde?

Answer: Achieving high regioselectivity in the formylation of m-cresol can be challenging due to the activating nature of both the hydroxyl and methyl groups. The choice of formylation method is the most critical factor in controlling the isomeric ratio.

Understanding Regioselectivity in Different Formylation Reactions:

Reaction MethodPredominant Isomer(s) from m-CresolKey Mechanistic Insight for Selectivity
Reimer-Tiemann Mixture of ortho and para isomers.[5]The interaction between the dichlorocarbene intermediate and the phenoxide ion favors ortho-formylation.[5][6]
Duff Reaction Primarily ortho-formylation.[7]The reaction proceeds via an iminium ion from hexamethylenetetramine (HMTA), with a preference for the sterically less hindered ortho position.[7][8]
Vilsmeier-Haack Generally favors formylation para to the strongest activating group.[9]The bulky Vilsmeier reagent is sensitive to steric hindrance.[9]
MgCl₂/Et₃N Mediated Exclusively ortho-formylation.[1][3]The magnesium ion chelates with the phenolic oxygen, directing the formylating agent to the ortho position.[1][2]

Strategies for Improved Regioselectivity:

  • For ortho-Formylation (2-hydroxy-4-methylbenzaldehyde and 2-hydroxy-6-methylbenzaldehyde):

    • The magnesium chloride-triethylamine mediated formylation is the method of choice for exclusive ortho-formylation of phenols.[3] This method has been shown to be highly effective for alkyl-substituted phenols, providing excellent yields of the corresponding salicylaldehyde derivatives.[1]

    • The Duff reaction also strongly favors ortho-formylation.[7] However, it can sometimes lead to di-formylation if both ortho positions are accessible.[6] To minimize this, the stoichiometry of hexamethylenetetramine to m-cresol can be adjusted.[6]

  • For para-Formylation (4-hydroxy-2-methylbenzaldehyde):

    • The Reimer-Tiemann reaction can produce a mixture of ortho and para isomers.[10] While the ortho isomer often predominates, reaction conditions can be tuned to influence the ratio.

    • The Vilsmeier-Haack reaction is a viable option for favoring the para product, as the bulky electrophile is more likely to attack the less sterically hindered position para to the hydroxyl group.[9][11]

Diagram: Regioselectivity in m-Cresol Formylation

cluster_reimer Reimer-Tiemann cluster_duff Duff Reaction cluster_mgcl2 MgCl2/Et3N Mediated m_cresol m-Cresol reimer_ortho 2-hydroxy-4-methylbenzaldehyde m_cresol->reimer_ortho Major reimer_para 4-hydroxy-2-methylbenzaldehyde m_cresol->reimer_para Minor reimer_ortho2 2-hydroxy-6-methylbenzaldehyde m_cresol->reimer_ortho2 Minor duff_ortho 2-hydroxy-4-methylbenzaldehyde m_cresol->duff_ortho Major duff_ortho2 2-hydroxy-6-methylbenzaldehyde m_cresol->duff_ortho2 Minor mgcl2_ortho 2-hydroxy-4-methylbenzaldehyde m_cresol->mgcl2_ortho High Selectivity mgcl2_ortho2 2-hydroxy-6-methylbenzaldehyde m_cresol->mgcl2_ortho2 High Selectivity

Caption: Expected major and minor isomers from different formylation methods of m-cresol.

Issue 3: Formation of Polymeric Byproducts/Resins

Question: I am observing the formation of a significant amount of resin-like material in my formylation reaction, making product isolation difficult. What is causing this and how can I prevent it?

Answer: Resin formation is a known side reaction, particularly in formylations that use formaldehyde or its equivalents under acidic or basic conditions.[6] This occurs through repeated hydroxymethylation followed by condensation reactions, leading to phenol-formaldehyde type polymers.

Strategies to Minimize Resin Formation:

  • Control Stoichiometry: The molar ratio of the formylating agent to the phenol is crucial. An excess of the formaldehyde source can promote polymerization.

    • Actionable Advice: If possible, use a formaldehyde-to-phenol ratio of less than one.[6] This may not always be feasible for achieving high conversion, so a balance must be found.

  • Temperature Management: High temperatures can accelerate the condensation reactions that lead to resin formation.

    • Actionable Advice: Maintain the lowest effective temperature for the formylation reaction. For example, in a Duff reaction using trifluoroacetic acid, keeping the temperature around 70°C can help prevent unwanted polymerization.[6]

  • Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including polymerization.

    • Actionable Advice: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the desired product is maximized.[6]

  • Choice of Method: Some methods are more prone to resinification than others. The Reimer-Tiemann and Duff reactions, under certain conditions, can be susceptible to this side reaction. The MgCl₂/Et₃N method is generally cleaner in this regard.[1][3]

Issue 4: Difficult Product Purification

Question: I have successfully formylated m-cresol, but I am struggling to separate the isomeric products and remove unreacted starting material. What are the best purification strategies?

Answer: The separation of formylated m-cresol isomers can be challenging due to their similar polarities. A combination of techniques is often required for effective purification.

Purification Workflow:

  • Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is essential. Washing the organic extract with a dilute base (e.g., NaHCO₃) can help remove some acidic impurities, while a wash with dilute acid can remove basic components like triethylamine. Be cautious, as the product itself is phenolic and can be extracted into a basic aqueous layer.

  • Steam Distillation: For volatile products like 2-hydroxy-4-methylbenzaldehyde, steam distillation can be an effective method to separate it from non-volatile impurities and unreacted starting material.[12]

  • Flash Column Chromatography: This is the most common and effective method for separating isomers.

    • Solvent System: A non-polar/polar solvent system like hexane/ethyl acetate or toluene/ethyl acetate is typically used. A shallow gradient of the polar solvent is recommended to achieve good separation.

    • TLC Optimization: Before running the column, optimize the solvent system using TLC to maximize the separation between the spots corresponding to the different isomers.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.[12][13]

    • Solvent Selection: The choice of solvent is critical. A solvent in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures is ideal. Hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate can be effective.

Diagram: General Purification Workflow

start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Washes) start->workup distillation Steam Distillation (Optional, for volatile products) workup->distillation chromatography Flash Column Chromatography distillation->chromatography recrystallization Recrystallization (For solid products) chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: A general workflow for the purification of formylated m-cresol.

By understanding the underlying chemistry of m-cresol formylation and anticipating potential challenges, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a foundation for troubleshooting common issues, but careful observation and systematic optimization will always be key to achieving the best results in the laboratory.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • BenchChem. (2025).
  • PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.
  • ChemBK. (2024). 4-Hydroxy-2-methylbenzaldehyde.
  • SynArchive. (2024).
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • ChemicalBook. (n.d.). 4-Hydroxy-3-Methoxy-2-Methylbenzaldehyde synthesis.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64.
  • Biosynth. (n.d.). 2-Hydroxy-4-methylbenzaldehyde.
  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • ResearchGate. (2021).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Duff reaction.
  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • chemeurope.com. (n.d.). Duff reaction.

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Technical Support Center: Improving Regioselectivity in Hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydroxybenzaldehydes. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues related to regioselectivity. Here, we move beyond simple protocols to explain the underlying principles that govern whether a formyl group is introduced at the ortho or para position of a phenol.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize a specific isomer of a hydroxybenzaldehyde. Which formylation reaction should I choose?

A1: The choice of reaction is critical and depends entirely on your target isomer (ortho or para). Classical formylation methods often yield mixtures, but modern variations offer excellent control.[1]

  • For exclusively ortho-hydroxybenzaldehydes (Salicylaldehydes): The most reliable method is the Magnesium-Mediated Formylation (also known as the Casiraghi-Skattebøl method).[1][2] This reaction uses magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N) to form a magnesium phenoxide intermediate. This intermediate chelates with paraformaldehyde, directing the formylation exclusively to the ortho position.[2][3] Yields are typically high, and it avoids the formation of the para isomer.[1] The Duff Reaction , which uses hexamethylenetetramine (HMTA), also strongly favors ortho products due to hydrogen bonding that stabilizes the transition state leading to the ortho intermediate.[4][5]

  • For para-hydroxybenzaldehydes: Direct and high-yielding para-formylation is more challenging as the ortho position is often electronically favored. The Reimer-Tiemann Reaction can be tuned to favor the para product by using cyclodextrins or polyethylene glycol, which sterically block the ortho positions of the phenoxide.[6][7] The Vilsmeier-Haack Reaction can also provide para selectivity, especially if the ortho positions are sterically hindered.[8]

  • For mixtures or when regioselectivity is less critical: The classical Reimer-Tiemann Reaction (chloroform and strong base) typically gives a mixture of ortho and para isomers, with the ortho product often predominating but rarely exclusively.[9][10][11]

Below is a decision-making workflow to guide your selection.

G start What is your target isomer? ortho Ortho-Hydroxybenzaldehyde (Salicylaldehyde) start->ortho Ortho para Para-Hydroxybenzaldehyde start->para Para mixture Mixture is acceptable or para-position is blocked start->mixture Mixture method_ortho Magnesium-Mediated Formylation ortho->method_ortho  High Selectivity & Yield method_duff Duff Reaction ortho->method_duff  Good Selectivity, Variable Yield method_para Modified Reimer-Tiemann (e.g., with cyclodextrins) para->method_para  Good Selectivity method_vilsmeier Vilsmeier-Haack (if ortho is blocked) para->method_vilsmeier method_reimer Classic Reimer-Tiemann mixture->method_reimer

Caption: Decision tree for selecting a formylation method.

Troubleshooting Guide: Magnesium-Mediated ortho-Formylation

This method is renowned for its excellent ortho-selectivity but is highly sensitive to reaction conditions.[12]

Q2: My magnesium-mediated formylation failed. TLC shows only the starting phenol. What went wrong?

A2: This is a frequent issue and almost always points to the presence of water. The formation of the magnesium phenoxide complex is the critical first step, and it is extremely moisture-sensitive.

Troubleshooting Steps:

  • Verify Reagent Anhydrousness:

    • Magnesium Chloride (MgCl₂): This is the most common culprit. Use anhydrous MgCl₂ beads, not powder. The checkers for the Organic Syntheses procedure noted that the reaction gave little to no product when using powder, even after drying.[1] It is best to use MgCl₂ from a freshly opened bottle or one stored in a desiccator over P₂O₅. For best results, dry the beads under high vacuum for 24 hours prior to use.[1]

    • Solvents (THF, Acetonitrile): Ensure you are using a freshly distilled, anhydrous solvent. THF should be distilled from sodium/benzophenone ketyl.[1]

    • Paraformaldehyde: Dry the paraformaldehyde powder over P₂O₅ under vacuum for at least 24 hours before the reaction.[1][13]

    • Triethylamine (Et₃N): Use freshly distilled triethylamine over calcium hydride.[1]

  • Ensure an Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[1] Oven-dry all glassware and allow it to cool under an inert gas stream before adding reagents.

  • Check Reagent Stoichiometry: The reaction requires at least two equivalents of MgCl₂ per mole of phenol for optimal rate and yield.[1] Similarly, an excess of paraformaldehyde (around 3 equivalents) is recommended to drive the reaction to completion.[1]

Q3: The reaction is sluggish and gives a low yield, even with dry reagents. How can I improve it?

A3: Assuming anhydrous conditions are met, slow reaction rates or low yields can be due to the electronic nature of your substrate or inefficient complex formation.

  • Substrate Electronics: Phenols with electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) react much more slowly.[2][14] For these substrates, you may need to increase the reaction time significantly or accept a lower yield. Prolonged heating can also lead to side products.[14]

  • Solvent Choice: While THF is common, acetonitrile can also be an effective solvent.[2] For some substrates, changing the solvent may improve solubility and reaction rates.

  • Steric Hindrance: Bulky substituents ortho to the hydroxyl group can inhibit the coordination of formaldehyde to the magnesium center, leading to by-product formation instead of formylation.[15] If one ortho position is blocked, formylation will occur at the other. If both are blocked, the reaction will likely fail.

Troubleshooting Guide: The Reimer-Tiemann Reaction

This reaction is known for its operational simplicity but often suffers from moderate yields and imperfect regioselectivity.[9][10]

Q4: My Reimer-Tiemann reaction gives a poor ortho:para ratio. How can I favor the ortho product?

A4: The ortho-selectivity in the Reimer-Tiemann reaction is attributed to the interaction between the dichlorocarbene electrophile and the phenoxide ion.[11] The cation of the base plays a key role.

Key Factors Influencing ortho:para Ratio:

ParameterEffect on SelectivityExplanation
Base Cation K⁺ > Na⁺ > Li⁺ for orthoThe potassium cation (from KOH) coordinates more effectively with the phenoxide oxygen, stabilizing the transition state that leads to ortho attack by the dichlorocarbene. This electrostatic interaction is a key driver of selectivity.[10]
Solvent Aprotic solvents can increase orthoIn less polar, aprotic solvents, the ion-pairing between the phenoxide and the cation is stronger, enhancing the directing effect towards the ortho position.[10] However, the reaction is often run in a biphasic system for practical reasons.[11]
Temperature Lower temperatures may favor orthoLowering the reaction temperature can sometimes enhance selectivity by favoring the more ordered, chelation-stabilized transition state.
Q5: How can I flip the selectivity to favor the para product in a Reimer-Tiemann reaction?

A5: To favor the para isomer, you must sterically hinder the ortho positions. This is effectively achieved by using host molecules that encapsulate the phenol.

  • Use of Cyclodextrins: When the reaction is run in the presence of cyclodextrins, the phenol substrate becomes complexed within the hydrophobic cavity of the host molecule. This physically blocks the ortho positions, leaving only the para position accessible for attack by the dichlorocarbene.[7]

  • Use of Polyethylene Glycol (PEG): Similar to cyclodextrins, PEG can complex with the phenolate, masking the ortho positions and leading to increased para selectivity.[6]

Experimental Protocols

Protocol 1: High-Selectivity ortho-Formylation via Magnesium-Mediation

This protocol is adapted from the procedure reported in Organic Syntheses and provides a reliable method for obtaining salicylaldehydes.[1]

Diagram of the Chelation-Controlled Mechanism:

Caption: Chelation by Mg²⁺ directs formylation to the ortho-position.

Step-by-Step Procedure:

  • Preparation: Under an argon atmosphere, add anhydrous magnesium chloride (2.0 eq.) and dry paraformaldehyde (3.0 eq.) to an oven-dried, three-necked flask equipped with a reflux condenser and magnetic stir bar.[1]

  • Solvent and Base Addition: Add anhydrous THF (approx. 0.2 M relative to phenol) via syringe, followed by the dropwise addition of dry triethylamine (2.0 eq.). Stir the resulting slurry for 10 minutes.[1]

  • Substrate Addition: Add the phenol (1.0 eq.) dropwise via syringe. The mixture will typically change color.[1]

  • Reaction: Heat the mixture to a gentle reflux (oil bath temperature ~75-80 °C) for 2-4 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (3 times) and brine (3 times). Caution: Gas evolution may occur during the acid wash.[1]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude salicylaldehyde, which can be further purified by chromatography or recrystallization.[1]

References

  • Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. [Link]
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
  • Grokipedia. (n.d.). Duff reaction.
  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. [Link]
  • ScienceMadness Discussion Board. (2008).
  • ScienceMadness.org Archives. (n.d.).
  • Royal Society of Chemistry. (1994).
  • Grimblat, N., et al. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2021).
  • Chemistry Stack Exchange. (2020). ortho/para-Selectivity in the Reimer-Tiemann Reaction. [Link]
  • Grimblat, N., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10497-10505. [Link]
  • Neumann, R., & Sasson, Y. (1983). Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent. Tetrahedron Letters, 24(5), 569-570. [Link]
  • Wikipedia. (n.d.). Duff reaction.
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: Insights into its selectivity. [Link]
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Acta Chemica Scandinavica. (1999).
  • Oriental Journal of Chemistry. (2014). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. [Link]
  • Wikipedia. (n.d.). Formylation.
  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • Thieme. (2013).
  • Royal Society of Chemistry. (2015).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
  • National Institutes of Health. (2023).
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • University of California, Irvine. (n.d.).
  • University of Bath. (n.d.). Stereoselectivity in organic synthesis. [Link]
  • Reddit. (2024). What are some common causes of low reaction yields?. [Link]
  • National Institutes of Health. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. [Link]

Sources

Separation of 3-Hydroxy-5-methylbenzaldehyde from its isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomer Separation Challenge

Welcome to the technical support center for the purification of 3-hydroxy-5-methylbenzaldehyde. The separation of positional isomers from a crude reaction mixture is a frequent and significant challenge in synthetic chemistry. Isomers of hydroxy-methylbenzaldehyde, sharing the same molecular formula (C₈H₈O₂) and weight, often exhibit remarkably similar physical and chemical properties. This similarity in polarity, solubility, and volatility makes their separation by standard techniques like distillation or simple crystallization non-trivial and often ineffective.[1][2]

This guide provides a structured approach to tackling this separation, offering detailed protocols, troubleshooting advice, and the scientific rationale behind our recommended strategies. Our goal is to empower you to move from a complex isomeric mixture to a highly purified final product with confidence.

Comparative Properties of Representative Isomers

To understand the difficulty, consider the properties of this compound and one of its common isomers. Their structural similarity leads to overlapping physicochemical characteristics, which is the root of the separation challenge.

PropertyThis compound2-Hydroxy-5-methylbenzaldehyde4-Hydroxy-3-methylbenzaldehyde
Molecular Formula C₈H₈O₂C₈H₈O₂C₈H₈O₂
Molecular Weight 136.15 g/mol [3]136.15 g/mol 136.15 g/mol
Structure
Predicted XLogP3 1.42.11.5
Melting Point Data not widely available56 °C116-117 °C
Boiling Point Data not widely available221-223 °C253 °C

Data sourced from PubChem and other chemical suppliers. Predicted values are algorithmically generated and serve as estimates.

The subtle differences in properties, such as the potential for intramolecular hydrogen bonding in the ortho isomer (2-hydroxy-5-methylbenzaldehyde), can be exploited to achieve separation. This guide will focus on leveraging these small differences through robust chemical and chromatographic techniques.

Core Separation Strategy: A Multi-Step Approach

A successful purification strategy rarely relies on a single technique. We advocate for a logical workflow that uses different separation principles at each stage to progressively enrich the desired isomer.

SeparationWorkflow crude Crude Isomeric Mixture lle Liquid-Liquid Extraction (LLE) (pH-Based) crude->lle Initial Cleanup column Preparative Column Chromatography lle->column Complex Mixtures crystal Fractional Crystallization lle->crystal If one isomer is major hplc Analytical HPLC (Purity Check) column->hplc Assess Purity crystal->hplc Assess Purity pure Pure this compound hplc->pure LLE_Troubleshooting start Problem: Emulsion during LLE cause1 Cause: Vigorous Shaking start->cause1 cause2 Cause: High Concentration start->cause2 sol1 Solution: Add Brine (sat. NaCl) start->sol1 General Fix sol4 Solution: Filter through Celite start->sol4 Last Resort sol2 Solution: Gentle Swirling cause1->sol2 sol3 Solution: Dilute the Mixture cause2->sol3

Sources

Technical Support Center: Recrystallization of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Hydroxy-5-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success hinges on a clear understanding of the compound's properties and the principles of crystallization. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of impurity in my this compound sample?

An impure sample of this compound, which should ideally be a solid at room temperature[1], will often present with the following characteristics:

  • Oily or Gummy Appearance: Pure crystalline solids have sharp edges and a defined structure. Impurities can disrupt the crystal lattice, leading to a sticky, oily, or amorphous solid.

  • Lowered and Broad Melting Point Range: A pure compound exhibits a sharp melting point. For comparison, the isomer 2-Hydroxy-5-methylbenzaldehyde has a melting point of 54-57 °C. Impurities depress and broaden this range. If your sample begins to melt at a lower temperature and over a range of several degrees, it is impure.

  • Discoloration: While many organic compounds can have a slight off-white or tan color, a significant dark or yellowish hue can indicate the presence of colored impurities, often from degradation or side-reactions during synthesis.

Q2: How do I select the ideal solvent system for recrystallizing this compound?

Solvent selection is the most critical step for a successful recrystallization. The principle of "like dissolves like" is a good starting point[2]. This compound possesses both polar (hydroxyl, aldehyde) and non-polar (benzene ring, methyl group) features. This dual nature suggests that a single solvent of intermediate polarity or a mixed-solvent system will likely be effective.

The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at cooler temperatures (e.g., 0-4 °C)[2].

Recommended Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude compound into several different test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. If the compound dissolves immediately, the solvent is too good and will not be suitable for recrystallization.

  • If it does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary[2].

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a high yield of well-formed crystals.

Solvent Selection Guide (Summary Table)

Solvent ClassExample(s)Predicted Behavior with this compound
Polar Protic Water, EthanolWater: Likely has low solubility at room temperature but may dissolve the compound when hot, making it a potential candidate[3]. Ethanol: Often a good starting point for phenolic compounds. May show high solubility; could be used as the "good" solvent in a mixed pair.
Polar Aprotic Acetone, Ethyl AcetateMay be too effective at dissolving the compound even at room temperature, leading to poor recovery. However, they are excellent candidates for the more soluble component in a mixed-solvent system (e.g., Hexane/Ethyl Acetate)[4].
Non-Polar Hexane, TolueneLikely to be poor solvents at all temperatures due to the polar functional groups. Best used as the "bad" solvent (anti-solvent) in a mixed-solvent system to induce precipitation from a more polar solvent solution[5].
Mixed Solvents Ethanol/Water, Toluene/HexaneHighly Recommended. A mixed system, such as Ethanol/Water, often provides the ideal solubility gradient. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and water (the "bad" solvent) is added dropwise until the solution turns cloudy (the saturation point). A few drops of hot ethanol are then added to clarify the solution before cooling[5][6].
Q3: My compound "oiled out" instead of crystallizing. What does this mean and how do I fix it?

"Oiling out" occurs when the solid melts and separates from the solution as a liquid phase rather than crystallizing[7][8]. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound. Impurities can also lower the melting point, exacerbating this issue[9]. An oil is undesirable because it tends to trap impurities, defeating the purpose of recrystallization[8].

Troubleshooting Strategies for Oiling Out:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point. Allow this slightly more dilute solution to cool very slowly[7][9].

  • Lower the Cooling Temperature: If using a high-boiling point solvent, try cooling the solution to a temperature above the compound's melting point and then adding a seed crystal.

  • Change the Solvent System: Select a solvent or solvent mixture with a lower boiling point.

  • Promote Slow Cooling: Rapid cooling encourages oil formation. Insulate the flask by placing it in a beaker of hot water and allowing the entire assembly to cool to room temperature undisturbed[8].

Q4: My crystal yield is extremely low (<50%). What are the most likely causes?

A low yield is a common and frustrating problem. The cause can usually be traced back to one of several experimental steps[7].

  • Using Too Much Solvent: This is the most frequent error. An excessive volume of solvent will keep a significant portion of your compound dissolved even after cooling[2][9]. To recover the product, you can carefully evaporate some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step, product will be lost. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Ensure you have allowed sufficient time for the solution to cool, first to room temperature and then in an ice-water bath, to maximize crystal precipitation[8].

  • Washing with the Wrong Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing[2].

Q5: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

This condition is known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature[2]. The crystallization process simply needs a nucleation point to begin.

Methods to Induce Crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth[2][5].

  • Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution. This provides a perfect template for new crystals to grow upon[2][8].

  • Ultra-Cooling: In difficult cases, cooling the mixture in a colder bath (e.g., dry ice/acetone) can sometimes force crystallization. Be aware this can sometimes lead to very small crystals that are less pure[8].

Visualized Workflows and Logic

A clear process flow and troubleshooting logic are essential for repeatable success.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Choose Solvent System B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Filtration (if insoluble impurities exist) B->C D 4. Cool Slowly to Room Temperature C->D E 5. Cool in Ice Bath D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Crystals G->H

Caption: Standard experimental workflow for recrystallization.

Troubleshooting_Tree cluster_solutions Start Problem Occurred Q_Oil Compound Oiled Out? Start->Q_Oil Sol_Oil Re-heat, add more solvent, cool slower. Change solvent. Sol_Yield Use less solvent initially. Ensure complete cooling. Wash with ice-cold solvent. Sol_NoXtal Scratch flask. Add seed crystal. Cool further. Q_Oil->Sol_Oil Yes Q_Yield Low Crystal Yield? Q_Oil->Q_Yield No Q_Yield->Sol_Yield Yes Q_NoXtal No Crystals Formed? Q_Yield->Q_NoXtal No Q_NoXtal->Sol_NoXtal Yes

Caption: Decision tree for troubleshooting common issues.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol assumes an Ethanol/Water solvent system, which is a robust starting point.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.

  • Addition of Anti-solvent: While maintaining the heat, add hot deionized water dropwise to the swirling ethanol solution until a persistent cloudiness appears. This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Hot Filtration (Optional): If any solid impurities remain, perform a hot gravity filtration at this stage into a pre-warmed, clean Erlenmeyer flask.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows impurities to remain in the solution (mother liquor)[7].

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution[8].

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a very small amount of an ice-cold ethanol/water mixture (use the same ratio as your recrystallization solvent). This removes any residual mother liquor clinging to the crystals[2].

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven at a low temperature.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12293123, this compound." PubChem, [Link].
  • University of California, Davis.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7172053, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde." PubChem, [Link].
  • LibreTexts. "3.6F: Troubleshooting." Chemistry LibreTexts, 2022, [Link].
  • University of York. "Problems with Recrystallisations." Chemistry Teaching Labs, [Link].
  • University of Colorado Boulder. "Recrystallization." Organic Chemistry Lab Manual, [Link].
  • Chemical Synthesis Database. "2-hydroxy-5-iodo-3-methylbenzaldehyde.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69184, Benzaldehyde, 2-hydroxy-5-methyl-." PubChem, [Link].
  • Wikipedia. "3-Hydroxybenzaldehyde." Wikipedia, [Link].
  • Organic Syntheses. "Benzaldehyde, m-hydroxy-." Organic Syntheses Procedure, [Link].
  • University of Rochester.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 168341460, 3-(2-Hydroxy-5-methylbenzoyl)-5-methylbenzaldehyde." PubChem, [Link].
  • The Good Scents Company. "2-hydroxy-5-methyl benzaldehyde." The Good Scents Company, [Link].
  • National Center for Biotechnology Information. "2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde." PMC - NIH, [Link].
  • The Good Scents Company. "3-hydroxybenzaldehyde." The Good Scents Company, [Link].
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5314561, 3-Hydroxy-5-methoxybenzaldehyde." PubChem, [Link].

Sources

Technical Support Center: Column Chromatography for the Purification of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Hydroxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the column chromatographic purification of this compound. Our goal is to equip you with the scientific rationale behind the methodologies, ensuring a robust and reproducible purification process.

Understanding the Molecule and Potential Impurities

This compound is a polar aromatic compound containing both a hydroxyl (phenolic) and an aldehyde functional group. This dual functionality dictates its chromatographic behavior, making it moderately polar and susceptible to specific interactions on a silica gel stationary phase.

A critical aspect of developing a successful purification strategy is anticipating the potential impurities. Common synthetic routes to this compound often involve the formylation of m-cresol, for example, through the Reimer-Tiemann or Duff reactions.[1][2][3] Based on these synthetic pathways, the primary impurities to consider are:

  • Unreacted Starting Material: m-Cresol is less polar than the product and will elute earlier.

  • Isomeric Byproducts: Formylation of m-cresol can also yield other isomers, such as 4-hydroxy-2-methylbenzaldehyde and 2-hydroxy-4-methylbenzaldehyde. These isomers often have very similar polarities to the desired product, posing the main separation challenge.[4]

  • Di-formylated Products: Under certain conditions, a second formyl group can be added to the ring, resulting in more polar byproducts.[5]

  • Polymeric Resin: Phenol-formaldehyde resin formation can be a side reaction, leading to highly polar or insoluble material that may remain at the top of the column.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For normal-phase column chromatography, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard and most effective stationary phase.[6] The polar silanol groups on the silica surface interact with the hydroxyl and aldehyde groups of the molecule, allowing for separation based on polarity.

Q2: How do I choose the best mobile phase (eluent)?

A2: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[7] A common and effective solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The goal is to find a solvent ratio that results in an Rf value of approximately 0.3 for this compound.[8] This Rf value typically provides the best separation from both less polar and more polar impurities during column chromatography.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. Why is this happening?

A3: Peak tailing is a common issue with phenolic compounds. It is often caused by strong, non-ideal interactions between the acidic phenolic hydroxyl group and the active sites on the silica gel. This can be mitigated by adding a small amount of a polar modifier, such as acetic acid (e.g., 0.1-1%), to the mobile phase. The acetic acid will compete for the active sites on the silica, leading to more symmetrical peaks.

Q4: Can I use a different stationary phase, like alumina?

A4: While silica gel is the most common choice, neutral or basic alumina can sometimes be advantageous, especially if the compound is sensitive to the acidic nature of silica gel. However, the selectivity will be different, and the mobile phase will need to be re-optimized using TLC on alumina plates.

Detailed Experimental Protocol

This protocol is a robust starting point for the purification of this compound, based on established methods for analogous phenolic aldehydes.[9]

Step 1: Mobile Phase Optimization via TLC
  • Prepare TLC Chambers: Use a 250 mL beaker with a watch glass as a cover.[7]

  • Test Solvent Systems: Prepare small volumes of different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate.

  • Develop and Visualize: Develop the plates in the prepared chambers. Visualize the spots using a UV lamp (254 nm) and/or by staining with an iodine chamber.

  • Select the Optimal System: Identify the solvent system that provides good separation between the product and impurities, with the product spot having an Rf value around 0.3.[8]

Step 2: Column Preparation (Slurry Packing Method)
  • Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material to be purified (a general rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (e.g., 50 g for 0.5-1.0 g of crude product) with the optimized mobile phase to form a homogenous slurry.

  • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column.

  • Settle the Packing: Gently tap the column to dislodge air bubbles and ensure even packing. Open the stopcock to drain some solvent, which helps in settling the silica gel. The final packed bed should be uniform and free of cracks.[6] Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 3: Sample Loading and Elution
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column without disturbing the top layer. Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

  • Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard polar stationary phase for phenolic compounds.
Mobile Phase (Starting Point) Hexane:Ethyl Acetate (8:2 to 7:3 v/v)Provides good polarity for elution of moderately polar aldehydes.
Target Rf Value (TLC) ~0.3Optimal for good separation on the column.[8]
Silica Gel to Crude Product Ratio 50:1 to 100:1 (by mass)Ensures sufficient separation capacity.
Mobile Phase Modifier (if tailing occurs) 0.1-1% Acetic AcidMinimizes strong interactions with silica, improving peak shape.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: The product is not eluting from the column, or is eluting very slowly.

  • Cause: The mobile phase is not polar enough.

  • Solution:

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • If a large increase in polarity is needed, consider switching to a more polar solvent system, such as dichloromethane/methanol, after re-evaluating with TLC.

Problem 2: The desired product is co-eluting with an impurity.

  • Cause A: Isomeric Impurity: Isomeric byproducts from the synthesis often have very similar polarities.

    • Solution:

      • Use a shallower gradient: If using gradient elution, make the increase in polarity more gradual.

      • Try a different solvent system: Solvents from different selectivity groups can alter the elution order. For example, replacing ethyl acetate with dichloromethane or toluene might improve the separation of isomers.[10]

      • Ensure optimal column packing and loading: A poorly packed column or overloading the column can significantly reduce resolution.

  • Cause B: Insufficient Separation on TLC: The chosen mobile phase did not show adequate separation in the initial TLC analysis.

    • Solution: Re-screen various mobile phase compositions with TLC to find a system with a larger difference in Rf values (ΔRf) between the product and the impurity.

Problem 3: The collected fractions are pure by TLC, but the overall yield is low.

  • Cause A: Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.

    • Solution: As mentioned for peak tailing, adding a small amount of acetic acid to the eluent can help to reduce strong binding and improve recovery.

  • Cause B: Product Spread Across Many Fractions: The elution band of the product was too broad.

    • Solution:

      • Load the sample in a concentrated band: Use the dry loading method to ensure the sample starts as a narrow band at the top of the column.

      • Maintain a consistent elution speed: Avoid starting and stopping the column flow, as this can lead to band broadening.

Visual Workflow and Logic Diagrams

General Workflow for Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane:EtOAc) Solvent 2. Select Mobile Phase (Target Rf ≈ 0.3) TLC->Solvent Pack 3. Pack Silica Gel Column Solvent->Pack Load 4. Load Crude Sample (Dry Loading Preferred) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure 3-Hydroxy-5- methylbenzaldehyde Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Co-elution

G decision decision solution solution start Problem: Co-elution of Product and Impurity check_tlc Did TLC show good separation (ΔRf > 0.2)? start->check_tlc rescreen_tlc Re-screen mobile phases. Try different solvent classes (e.g., DCM, Toluene). check_tlc->rescreen_tlc No check_gradient Using gradient elution? check_tlc->check_gradient Yes shallow_gradient Use a shallower gradient to increase resolution. check_gradient->shallow_gradient Yes check_loading Was the column overloaded or sample loaded in a large volume? check_gradient->check_loading No reduce_load Reduce sample load. Use dry loading method. check_loading->reduce_load Yes end Consider alternative stationary phase (e.g., alumina) or derivatization. check_loading->end No

Caption: Decision tree for troubleshooting co-elution issues.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Hydroxy-5-methylbenzamide.
  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application.
  • PrepChem. (n.d.). Synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography.
  • ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Google Patents. (n.d.). Preparation method of m-hydroxybenzaldehyde.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol.
  • Organic Syntheses. (n.d.). (1R,2R)-1,2-diaminocyclohexane.
  • SIELC Technologies. (2018). Benzaldehyde, 2-hydroxy-4-methyl-.
  • BenchChem. (2025). Technical Support Center: Method Development for Separating 3-(4-Hydroxy-phenoxy)-benzaldehyde Isomers.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • PrepChem. (n.d.). Synthesis of 3-hydroxy-4-methylbenzaldehyde.
  • ResearchGate. (n.d.). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). m-Cresol. PubChem Compound Database.
  • Google Patents. (n.d.). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • PrepChem. (n.d.). Preparation of 3,5-dimethylphenol.
  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • Pure. (1994). Autoxidation of p-cresol to p-hydroxy benzaldehyde using CoCl2, CoAPO-5 and CoAPO-11.
  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
  • Reddit. (n.d.). How do you pick your solvents for TLC?.
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.

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Technical Support Center: Impurity Identification in 3-Hydroxy-5-methylbenzaldehyde by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-Hydroxy-5-methylbenzaldehyde. This resource is designed for researchers, process chemists, and quality control analysts who use Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Instead of a generic checklist, this guide provides a structured, inquiry-based approach to troubleshoot and identify common impurities encountered during and after the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions that form the basis of a robust NMR analysis for this specific molecule.

Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?

A1: Understanding the reference spectrum of your target compound is the first and most critical step. Minor variations in chemical shifts (±0.05 ppm for ¹H, ±0.5 ppm for ¹³C) can occur depending on the solvent, concentration, and instrument.

Table 1: Expected NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)~9.85Singlet (s)~192.5
Phenolic (-OH)Variable (e.g., ~5.5-6.5)Broad Singlet (br s)-
Aromatic H (C2-H)~7.20Singlet / narrow m~126.0
Aromatic H (C4-H)~7.05Singlet / narrow m~123.0
Aromatic H (C6-H)~6.90Singlet / narrow m~116.0
Methyl (-CH₃)~2.30Singlet (s)~21.0
Quaternary C (-C-OH)--~157.0
Quaternary C (-C-CHO)--~138.0
Quaternary C (-C-CH₃)--~140.0

Note: These are predicted values based on spectral data of analogous compounds. Exact shifts should be confirmed with an authentic, pure standard if available.

Q2: What are the most common types of impurities I should look for?

A2: Impurities in a final product typically fall into three categories:

  • Unreacted Starting Materials: The most common synthetic route to this compound is the oxidation of 3-hydroxy-5-methylbenzyl alcohol . Therefore, the presence of this alcohol is a primary concern.

  • Reaction Byproducts: Over-oxidation of the aldehyde group is a frequent side reaction, leading to the formation of 3-hydroxy-5-methylbenzoic acid .

  • Extraneous Contaminants: These are substances introduced during the reaction workup or sample preparation. This category includes residual solvents (e.g., ethyl acetate, dichloromethane, hexanes), silicone grease from glassware, and water.

Q3: How should I prepare my NMR sample for the best results?

A3: Proper sample preparation is fundamental to acquiring high-quality, interpretable data. A poorly prepared sample can lead to broad peaks, poor resolution, and artifacts that may be mistaken for impurities.[1]

  • Concentration: For ¹H NMR, use 5-20 mg of your compound in 0.6-0.7 mL of deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

  • Solubility: Ensure your sample is fully dissolved. Insoluble particles will not appear in the spectrum but can severely degrade the magnetic field homogeneity (shimming), resulting in poor peak shape. If solids are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Solvent Choice: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For more polar compounds, DMSO-d₆ or Acetone-d₆ are excellent alternatives. Be aware of the residual solvent peaks (e.g., CHCl₃ at 7.26 ppm, H₂O in DMSO-d₆ at ~3.33 ppm).

Troubleshooting Guide: Interpreting Your Spectrum

This guide is structured to help you diagnose specific issues observed in your NMR spectrum.

Problem: I see unexpected singlets at ~2.05 ppm and ~4.12 ppm, and a triplet at ~1.25 ppm.
  • Possible Cause: These signals are characteristic of residual Ethyl Acetate (EtOAc), a common solvent used in extraction and chromatography.

  • Recommended Action:

    • Confirm the signals against a reference table for common NMR impurities. The publications by Gottlieb et al. are the authoritative standard for this.[2][3]

    • If present, remove the residual solvent by dissolving your sample in a low-boiling solvent like dichloromethane, concentrating it on a rotary evaporator, and then placing it under high vacuum for several hours.

Problem: There is a broad singlet in my spectrum that disappears when I add a drop of D₂O and re-acquire the spectrum.
  • Possible Cause: This is the classic signature of an exchangeable proton, which in this case is almost certainly the phenolic hydroxyl (-OH) proton of your main compound or an impurity like the starting alcohol or the carboxylic acid byproduct. Deuterium from the D₂O exchanges with the proton, making it invisible to ¹H NMR.

  • Recommended Action: This is a valuable confirmation step. Note the chemical shift of this peak before the D₂O shake, as it confirms the presence of an -OH (or -NH) group.

Problem: I see extra aromatic signals and a singlet at ~4.6 ppm.
  • Possible Cause: These signals strongly suggest the presence of the unreacted starting material, 3-hydroxy-5-methylbenzyl alcohol . The peak at ~4.6 ppm corresponds to the benzylic -CH₂OH protons.

  • Recommended Action:

    • Compare the suspicious peaks to the known spectrum of the starting material (see Table 2 below).

    • If confirmed, this indicates an incomplete reaction or inefficient purification. Re-purification of your material, likely via column chromatography, is necessary.

Problem: My aldehyde peak at ~9.85 ppm is smaller than expected, and I see a very broad peak far downfield, around 12-13 ppm.
  • Possible Cause: This is a strong indication of the over-oxidation byproduct, 3-hydroxy-5-methylbenzoic acid . The proton of a carboxylic acid is highly deshielded, acidic, and often appears as a very broad singlet in this region.

  • Recommended Action:

    • The presence of this impurity suggests the oxidation reaction was too harsh or ran for too long.

    • This acidic impurity can often be removed by an aqueous workup. Dissolve the sample in a suitable organic solvent (like EtOAc) and wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move to the aqueous layer. Follow this with re-isolation of your product from the organic layer.

Problem: I suspect a specific impurity is present, but the signals are weak or overlapping. How can I be absolutely sure?
  • Possible Cause: Low concentration of an impurity or coincidental signal overlap can make definitive identification difficult from a 1D spectrum alone.

  • Recommended Action: Perform a spiking experiment . This is the most trustworthy method for confirming the identity of a suspected impurity.[4] Add a small, known amount of the pure, suspected compound to your NMR tube and re-acquire the spectrum. If your suspicion is correct, the intensity of the corresponding peaks will increase, while all other signals will remain unchanged. See Protocol 2 for a detailed methodology.[5]

Visual Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying unknown signals in your NMR spectrum.

Impurity_Workflow cluster_start Initial Analysis cluster_troubleshoot Troubleshooting Steps cluster_confirm Confirmation start Acquire High-Quality ¹H NMR Spectrum check_peaks Are there unexpected peaks not belonging to the product? start->check_peaks check_solvents 1. Compare peaks to common solvent impurity tables. (e.g., Gottlieb et al.) check_peaks->check_solvents Yes end_ok Spectrum is Clean. Analysis Complete. check_peaks->end_ok No d2o_shake 2. Perform D₂O shake. Do any broad peaks disappear? check_solvents->d2o_shake check_synthesis 3. Compare peaks to known starting materials & byproducts. d2o_shake->check_synthesis hypothesize Hypothesize Impurity Identity check_synthesis->hypothesize confirm Perform Spiking Experiment OR Acquire 2D NMR (COSY, HSQC) hypothesize->confirm end_identified Impurity Confirmed. confirm->end_identified

Caption: Systematic workflow for identifying unknown signals in an NMR spectrum.

Reference Data

Table 2: Approximate ¹H NMR Chemical Shifts of Potential Impurities in CDCl₃

Compound Key ¹H Signal(s) (ppm) Signal Assignment Source
3-hydroxy-5-methylbenzyl alcohol~4.65 (s, 2H)-CH₂OH[6][7]
(Starting Material)~6.7-7.1 (m, 3H)Aromatic CH
3-hydroxy-5-methylbenzoic acid~12.0-13.0 (br s, 1H)-COOH[8][9]
(Oxidation Product)~7.3-7.7 (m, 3H)Aromatic CH
Ethyl Acetate~4.12 (q, 2H), ~2.05 (s, 3H), ~1.25 (t, 3H)-OCH₂-, -C(O)CH₃, -CH₂CH₃[2][10]
Dichloromethane~5.30 (s)CH₂Cl₂[2][10]
Silicone Grease~0.07 (s)Si-CH₃[2]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-20 mg of your dry this compound sample into a clean, dry vial.

  • Add Solvent: Using a calibrated pipette, add 0.6 mL of your chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolve: Gently swirl or sonicate the vial until the sample is completely dissolved. Visually inspect for any particulate matter.

  • Filter (if necessary): If any solid remains, take a clean Pasteur pipette and plug the tip with a small piece of cotton or glass wool. Use this pipette to transfer the solution from the vial into a clean, high-quality 5 mm NMR tube, leaving the solid behind.

  • Cap and Label: Cap the NMR tube securely and label it clearly with a unique identifier. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe™) moistened with isopropanol before inserting it into the spectrometer.

Protocol 2: The Spiking Experiment for Impurity Confirmation

This protocol is used when you have hypothesized the identity of an impurity and have a pure sample of it available.

  • Acquire Initial Spectrum: Prepare and run the NMR spectrum of your sample as described in Protocol 1. This is your reference spectrum.

  • Prepare 'Spike' Stock: Prepare a dilute solution of the suspected impurity (e.g., 1-2 mg in 0.5 mL of the same deuterated solvent).

  • Spike the Sample: Carefully remove your NMR tube from the spectrometer. Using a microliter syringe, add a very small aliquot (e.g., 1-5 µL) of the 'Spike' stock solution directly into the NMR tube containing your sample.

  • Mix and Re-acquire: Gently invert the capped NMR tube 2-3 times to mix. Do not shake vigorously. Place the tube back into the spectrometer.

  • Analyze and Compare: Re-acquire the ¹H NMR spectrum using the exact same parameters as the initial spectrum. Overlay the new "spiked" spectrum with your original reference spectrum.

    • Confirmation: If the signal you were investigating has selectively increased in intensity (integral value) relative to the main compound peaks, you have successfully confirmed the impurity's identity.

    • Refutation: If the signal of interest remains unchanged and a new set of signals appears corresponding to the spiked compound, your initial hypothesis was incorrect.

Spiking_Workflow cluster_protocol Spiking Experiment Protocol cluster_analysis Analysis step1 1. Acquire reference NMR spectrum of your sample. step2 2. Add a tiny amount (1-5 µL) of a dilute solution of the suspected pure impurity. step1->step2 step3 3. Mix gently and re-acquire the spectrum using identical parameters. step2->step3 step4 4. Overlay the 'before' and 'after' spectra. step3->step4 decision Did the relative intensity of the suspect peak increase? step4->decision confirm Identity Confirmed decision->confirm Yes refute Identity Not Confirmed decision->refute No

Sources

Technical Support Center: 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Hydroxy-5-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, with the chemical formula C8H8O2, is a substituted aromatic aldehyde.[1][2] Its structure, featuring hydroxyl, methyl, and aldehyde functional groups on a benzene ring, makes it a versatile intermediate in organic synthesis. It serves as a valuable building block for creating more complex molecules, such as Schiff bases, which are widely studied in medicinal chemistry for their potential biological activities.[3]

Q2: What are the primary hazards associated with handling this compound?

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.[5][6] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[6][7]

Q3: What are the ideal storage conditions for this compound?

To ensure its long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][8][9][10] Several suppliers recommend storage at room temperature.[11] It is also advised to protect the compound from direct sunlight and moisture.[9][12] For solutions in solvents, storage at -20°C for one month or -80°C for six months, preferably under a nitrogen atmosphere, is recommended.[6]

Q4: Is this compound sensitive to air or light?

Yes, some sources indicate that derivatives of this compound can be air and moisture sensitive.[13] Additionally, hydroxybenzaldehydes can be susceptible to light-induced degradation.[14][15][16] Therefore, it is best practice to store the compound in an opaque or amber-colored container and potentially under an inert atmosphere like nitrogen for long-term storage to prevent oxidation and photodegradation.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Problem 1: The solid this compound has changed color (e.g., from off-white/yellow to brown).

  • Potential Cause: This color change is a common indicator of degradation, likely due to oxidation of the aldehyde or phenolic hydroxyl group. Exposure to air, light, or elevated temperatures can accelerate this process.[12][14]

  • Troubleshooting Steps:

    • Assess Purity: Before use, it is crucial to check the purity of the discolored compound. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purification: If the purity is compromised, recrystallization from a suitable solvent (e.g., an ethanol/water mixture) may be necessary to remove impurities.[3]

    • Preventative Measures: For future storage, ensure the container is tightly sealed, protected from light by using an amber vial or wrapping it in aluminum foil, and stored in a cool, dry place. For highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Inconsistent reaction yields or unexpected side products are observed.

  • Potential Cause: This could be due to the degradation of this compound, leading to the presence of impurities that interfere with the intended reaction. The primary degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 3-hydroxy-5-methylbenzoic acid.[17]

  • Troubleshooting Workflow:

    start Inconsistent Reaction Results check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify by Recrystallization or Chromatography is_pure->purify No re_run Re-run Reaction with Purified Material is_pure->re_run Yes purify->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) re_run->check_conditions end Consistent Results Achieved re_run->end optimize Optimize Conditions (e.g., use degassed solvents, inert atmosphere) check_conditions->optimize optimize->re_run

    Caption: Troubleshooting workflow for inconsistent reaction outcomes.

  • Experimental Protocol: Purity Verification by HPLC

    • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a solution of the suspect material at the same concentration.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Detection: UV detector at a wavelength corresponding to the maximum absorbance of the compound.

    • Analysis: Inject both the standard and the sample. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the sample, which would indicate the presence of impurities.

Problem 3: The compound is difficult to dissolve.

  • Potential Cause: While this compound is soluble in methanol, its solubility in other solvents may vary.[18] The formation of polymeric byproducts due to degradation can also reduce solubility.[19][20][21][22]

  • Troubleshooting Steps:

    • Solvent Selection: Refer to solubility data if available. Test small quantities in different solvents to find a suitable one for your application.

    • Gentle Heating and Sonication: Gently warming the mixture or using an ultrasonic bath can aid in dissolution. However, avoid excessive heat, which could promote degradation.

    • Purity Check: If solubility issues persist, especially in solvents where it should be soluble, this may be another indication of degradation and the presence of insoluble polymeric impurities.

Stability and Storage Summary

ParameterRecommendationRationale
Temperature Room Temperature (for solid)[11]Prevents thermal degradation.
-20°C to -80°C (for solutions)[6]Slows down degradation in solution.
Light Store in the dark (amber vial)[9]Prevents photodegradation.[14][15]
Atmosphere Tightly sealed container[4][7][8]Minimizes exposure to air and moisture.
Inert gas (Nitrogen/Argon) for long-term storagePrevents oxidation.[9]
Incompatibilities Strong oxidizing agents, strong bases[6][9][10]To avoid hazardous reactions and degradation.

Potential Degradation Pathway

The primary degradation pathway for this compound under typical storage conditions involves oxidation.

A This compound B Oxidation (Air, Light, Heat) A->B C 3-Hydroxy-5-methylbenzoic acid (Primary Degradation Product) B->C

Caption: Simplified potential oxidation pathway of this compound.

References

  • Polymer Chemistry. (n.d.). Photoinduced controlled radical polymerization of methacrylates with benzaldehyde derivatives as organic catalysts. RSC Publishing.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde–Benzaldehyde Copolymers. Macromolecules, 46(3), 608–612.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MedchemExpress.com. (2024). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(3), 608-612.
  • Kaitz, J. A., & Moore, J. S. (2013). Functional phthalaldehyde polymers by copolymerization with substituted benzaldehydes. Macromolecules, 46(3), 608-612.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde.
  • RSC Publishing. (2022). Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(II)/C3N4 combined catalyst in aqueous media.
  • Synquest Labs. (n.d.). 3-(Chloromethyl)-2-hydroxy-5- methylbenzaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Loba Chemie. (2019). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS.
  • Benchchem. (n.d.). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • PubMed Central. (n.d.). Effects of Light on Secondary Metabolite Biosynthesis in Medicinal Plants.
  • ResearchGate. (n.d.). Synthesis of benzaldehyde-functionalized polymers through (A) a....
  • CDH Fine Chemical. (n.d.). m-HYDROXY BENZALDEHYDE CAS NO 100-83-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (n.d.). 5-Methylsalicylaldehyde CAS#: 613-84-3.
  • National Center for Biotechnology Information. (2023). Effect of Light Conditions on Polyphenol Production in Transformed Shoot Culture of Salvia bulleyana Diels. PubMed Central.
  • Chemical Synthesis Database. (2025). 2-hydroxy-5-iodo-3-methylbenzaldehyde.
  • PubChemLite. (n.d.). This compound (C8H8O2).
  • Key Organics. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Benzaldehyde, 2-hydroxy-5-methyl-. PubChem.
  • Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Methylbenzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-methoxybenzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxy-5-methylbenzoyl)-5-methylbenzaldehyde. PubChem.
  • ResearchGate. (2015). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde.

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Technical Support Center: Scaling Up the Synthesis of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: 3-Hydroxy-5-methylbenzaldehyde Molecular Formula: C₈H₈O₂[1][2] CAS Number: 60549-26-0[2]

Introduction

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. This document addresses common challenges and frequently asked questions (FAQs) in a detailed question-and-answer format, offering practical, field-proven insights to aid in the successful scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and effective methods for synthesizing this compound involve the formylation of 3,5-dimethylphenol. Several classical formylation reactions can be employed, each with its own set of advantages and challenges:

  • Ortho-formylation using magnesium chloride and triethylamine: This method, based on the work of Hofsløkken and Skattebøl, offers excellent regioselectivity for the ortho-formylation of phenols.[3][4] It is known for its efficiency and applicability to large-scale preparations.[3]

  • Duff Reaction: This reaction utilizes hexamethylenetetramine as the formylating agent and is particularly effective for phenols with strongly electron-donating substituents.[5] Formylation typically occurs at the ortho position.[5]

  • Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to achieve ortho-formylation of phenols.[6][7][8] The reactive species is dichlorocarbene.[6][8]

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[9][10][11]

Q2: I am observing low yields in my synthesis. What are the likely causes?

Low yields are a common issue and can stem from several factors. Here's a breakdown of potential causes based on the synthetic method:

Potential Cause Applicable Reaction(s) Explanation
Incomplete Reaction All methodsThe reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
Side Reactions All methodsFormation of byproducts can significantly reduce the yield of the desired product. For example, in the MgCl₂-Et₃N method, prolonged reaction times can lead to the formation of 2-methoxymethylphenol derivatives.[3]
Poor Reagent Quality All methodsThe purity and dryness of reagents and solvents are critical. For instance, anhydrous magnesium chloride is essential for the success of the ortho-formylation method.[12]
Substrate Deactivation Vilsmeier-Haack, Reimer-TiemannPhenols with electron-withdrawing groups may react sluggishly, leading to lower yields.[4]
Steric Hindrance All methodsBulky substituents on the phenol ring can hinder the approach of the formylating agent.
Q3: How can I improve the regioselectivity of the formylation reaction?

Achieving high regioselectivity, specifically for the desired ortho-formylation, is crucial. The choice of method plays a significant role:

  • The magnesium-mediated ortho-specific formylation is highly selective due to the coordination of the phenoxide and formaldehyde to the magnesium counter-ion.[13] This method exclusively yields the ortho-formylated product.[3]

  • The Duff reaction also preferentially results in ortho-formylation for phenols with electron-donating groups.[5]

  • The Reimer-Tiemann reaction favors ortho-formylation due to the interaction between the electron-rich phenoxide and the electron-deficient dichlorocarbene.[6][8]

Q4: What are the best practices for purifying the crude this compound?

Purification is essential to obtain a high-purity product. Common techniques include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical; a solvent in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures is ideal.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing closely related impurities. A common solvent system for elution is a mixture of hexane and ethyl acetate.[14]

  • Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and some impurities. For instance, washing with cold water can help remove water-soluble byproducts.[14]

Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during the synthesis of this compound.

Problem 1: The MgCl₂-Et₃N ortho-formylation reaction is not proceeding.

Question: I am following the literature procedure for the MgCl₂-Et₃N ortho-formylation of 3,5-dimethylphenol, but my TLC analysis shows no product formation even after refluxing overnight. What could be the issue?

Answer: This is a common problem often related to the quality of the reagents and the reaction setup. Here's a systematic troubleshooting approach:

  • Verify the Anhydrous Conditions: The success of this reaction is highly dependent on the absence of water.

    • Magnesium Chloride: Ensure you are using anhydrous magnesium chloride. It is recommended to dry the MgCl₂ beads over phosphorus pentoxide under reduced pressure for 24 hours prior to use.[12]

    • Solvent and Triethylamine: Use freshly distilled, dry solvents (THF or acetonitrile) and dry triethylamine.

    • Glassware: Thoroughly dry all glassware in an oven before use and assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon).

  • Check Reagent Stoichiometry and Addition Order:

    • The literature suggests using an excess of paraformaldehyde.

    • The order of addition is also important. A recommended procedure is to combine the phenol, paraformaldehyde, and anhydrous MgCl₂ in the reaction flask under vacuum for a period before adding the dry solvent and then the triethylamine via syringe.[12]

  • Reaction Temperature: Ensure the reaction mixture is being refluxed at the appropriate temperature for the chosen solvent (THF or acetonitrile).

Experimental Workflow for MgCl₂-Et₃N ortho-Formylation:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dry Glassware B Add 3,5-dimethylphenol, paraformaldehyde, and anhydrous MgCl₂ A->B C Evacuate under high vacuum B->C D Add dry THF/Acetonitrile C->D Under Inert Atmosphere E Add dry Triethylamine D->E F Reflux E->F G Acidic Work-up F->G H Extraction G->H I Purification (Chromatography/ Recrystallization) H->I

Caption: Workflow for the MgCl₂-Et₃N ortho-formylation.

Problem 2: Formation of a significant amount of para-isomer in the Reimer-Tiemann reaction.

Question: I am attempting the Reimer-Tiemann reaction with 3,5-dimethylphenol, but I am getting a mixture of ortho and para isomers, with the para isomer being a major byproduct. How can I improve the ortho-selectivity?

Answer: While the Reimer-Tiemann reaction generally favors ortho-formylation, several factors can influence the regioselectivity. Here are some strategies to enhance the formation of the ortho product:

  • Choice of Base: The nature of the base can influence the selectivity. Potassium hydroxide is often preferred over sodium hydroxide as the larger potassium cation can chelate with the phenoxide oxygen and the incoming dichlorocarbene, favoring the ortho position.

  • Solvent System: The reaction is typically carried out in a biphasic system.[8] The use of a phase-transfer catalyst can sometimes improve the reaction rate and selectivity by facilitating the transfer of the hydroxide ions into the organic phase.

  • Temperature Control: The reaction can be exothermic once initiated.[7][8] Maintaining a controlled temperature is crucial, as higher temperatures can sometimes lead to decreased selectivity.

Reaction Mechanism Visualization (Reimer-Tiemann):

G A Phenol B Phenoxide A->B Base E Ortho-attack B->E C Chloroform D Dichlorocarbene C->D Base D->E F Intermediate E->F G Hydrolysis F->G H Salicylaldehyde G->H

Caption: Simplified Reimer-Tiemann reaction mechanism.

Problem 3: Difficulty in removing unreacted starting material (3,5-dimethylphenol).

Question: After my formylation reaction, I am struggling to separate the product, this compound, from the unreacted 3,5-dimethylphenol. What purification strategies are most effective?

Answer: The similar polarities of the starting material and the product can make separation challenging. Here are a few effective methods:

  • Bisulfite Adduct Formation: Benzaldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off. The aldehyde can then be regenerated by treating the adduct with an acid or base. This is a classic and highly effective method for separating aldehydes from non-aldehydic compounds.

  • Column Chromatography with a Gradient Elution: Start with a non-polar solvent system (e.g., high hexane to ethyl acetate ratio) and gradually increase the polarity. The less polar 3,5-dimethylphenol should elute before the more polar this compound. Careful monitoring of fractions by TLC is essential.[14]

  • Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide). The more acidic this compound will be deprotonated and move into the aqueous layer, while the less acidic 3,5-dimethylphenol will remain in the organic layer.

    • Separate the layers and acidify the aqueous layer to precipitate the purified product.

Data Summary

The following table provides a comparison of the common formylation methods for the synthesis of substituted salicylaldehydes.

Reaction Key Reagents Typical Yields Selectivity Advantages Disadvantages
MgCl₂-Et₃N ortho-Formylation MgCl₂, Et₃N, ParaformaldehydeExcellentExclusively orthoHigh yields, simple procedure, scalable.[3]Requires strictly anhydrous conditions.[12]
Duff Reaction HexamethylenetetramineModeratePrimarily orthoGood for electron-rich phenols.[5]Can be inefficient.[5]
Reimer-Tiemann Reaction Chloroform, Strong BaseModeratePrimarily orthoWell-established method.Can have selectivity issues, uses hazardous chloroform.
Vilsmeier-Haack Reaction DMF, POCl₃Good to ExcellentDepends on substrateMild and efficient for many substrates.[9]The Vilsmeier reagent is a weak electrophile.[15]

References

  • Casnati, G., & Skattebøl, L. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances.
  • ortho-Formylation of phenols. (n.d.). Organic Syntheses Procedure.
  • Convenient Method for the ortho-Formyl
  • Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. (n.d.). Sciencemadness.org.
  • How to perform MgCl2-Et3N ortho-formylation of phenols successfully? (2021, January 6).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Duff reaction. (n.d.). Wikipedia.
  • how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis. (n.d.). Benchchem.
  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. (n.d.). JOCPR.
  • Technical Support Center: Synthesis of 5-Benzylidenehydantoins. (n.d.). Benchchem.
  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Benzaldehyde, m-hydroxy. (n.d.). Organic Syntheses Procedure.
  • This compound | C8H8O2 | CID 12293123. (n.d.). PubChem - NIH.
  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? (2017, April 17).
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks.
  • Reimer–Tiemann reaction. (n.d.). Wikipedia.
  • 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis. (n.d.). ChemicalBook.
  • This compound (C8H8O2). (n.d.). PubChemLite.
  • Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. (n.d.). Benchchem.
  • Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184. (n.d.). PubChem.
  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (n.d.).
  • US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde. (n.d.).
  • Benzaldehyde, 3-hydroxy-. (n.d.). the NIST WebBook.
  • Benzaldehyde synthesis - Oxidation of benzyl alcohol. (2021, December 11). YouTube.
  • 2-hydroxy-5-iodo-3-methylbenzaldehyde. (n.d.).
  • This compound. (n.d.). Key Organics.
  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. (n.d.).
  • This compound | 60549-26-0. (n.d.). Sigma-Aldrich.
  • Stuck on synthesis problem, no idea how to add benzaldehyde into ring structure. (2025, October 8). Reddit.
  • Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. (2022, December 26). YouTube.
  • Synthesis of 3-hydroxy-4-methylbenzaldehyde. (n.d.). PrepChem.com.
  • 3-hydroxybenzaldehyde, 100-83-4. (n.d.). The Good Scents Company.
  • Preparation of 3,5-dimethylphenol. (n.d.). PrepChem.com.
  • CN101417929A - Synthetic method of hydroxybenzaldehyde. (n.d.).
  • US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol. (n.d.).
  • CN104761435A - Preparation method of 3,5-dimethylphenol. (n.d.).

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Validation & Comparative

A Comparative Analysis of 3-Hydroxy-5-methylbenzaldehyde Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, a nuanced understanding of isomeric differences is paramount to innovation. This guide provides an in-depth comparative analysis of 3-Hydroxy-5-methylbenzaldehyde and its key positional isomers: 4-Hydroxy-3-methylbenzaldehyde and 3-Hydroxy-4-methylbenzaldehyde. For researchers, scientists, and drug development professionals, the subtle shifts in the positions of hydroxyl and methyl groups on the benzaldehyde scaffold can profoundly influence physicochemical properties, spectroscopic signatures, reactivity, and biological activity. This document is designed to be a comprehensive resource, amalgamating experimental data and established analytical protocols to facilitate informed decisions in research and development.

Introduction to the Isomers: Structural and Physicochemical Distinctions

The three isomers share the same molecular formula (C₈H₈O₂) and molecular weight (136.15 g/mol ), yet their distinct substitution patterns on the benzene ring give rise to unique chemical characteristics.

Table 1: Physicochemical Properties of this compound and its Isomers

PropertyThis compound4-Hydroxy-3-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde
CAS Number 60549-26-0[1]15174-69-357295-30-4[2]
Molecular Formula C₈H₈O₂[1]C₈H₈O₂C₈H₈O₂[2]
Molecular Weight 136.15 g/mol [1]136.15 g/mol 136.15 g/mol [2]
Melting Point Not available118-120 °C73-74 °C[3]
Boiling Point Not availableNot available252.4±20.0 °C (Predicted)[3]
pKa 9.35±0.10 (Predicted)Not available9.59±0.10 (Predicted)[3]
Appearance Not availableOff-white to yellow solidLight yellow solid[3]

The differing positions of the electron-donating methyl group and the electron-donating/withdrawing hydroxyl group influence the electronic density of the aromatic ring and the reactivity of the aldehyde and hydroxyl functionalities. These differences are reflected in their physical properties, such as melting and boiling points, and have significant implications for their behavior in chemical reactions and biological systems.

Spectroscopic Characterization: Differentiating the Isomers

Spectroscopic analysis is fundamental to the unambiguous identification of each isomer. The distinct chemical environments of the protons and carbon atoms in each molecule lead to unique signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.

Table 2: Comparative ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

ProtonThis compound4-Hydroxy-3-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde
-CHO ~9.9~9.89.90 (s, 1H)[3][4]
-OH ~5.0-6.0 (br s)~5.0-6.0 (br s)5.33 (s, 1H)[3][4]
-CH₃ ~2.3~2.22.33 (s, 3H)[3][4]
Aromatic-H ~7.0-7.3~6.9, 7.6-7.77.36 (dd, J=7.76, 1.44 Hz, 1H), 7.30 (s, 1H), 7.29 (d, J=5.52 Hz, 1H)[3][4]

Note: Predicted chemical shifts for this compound and 4-Hydroxy-3-methylbenzaldehyde are based on general principles and data from similar compounds. Experimental data for 3-Hydroxy-4-methylbenzaldehyde is provided from available literature.

The substitution pattern directly influences the electronic environment of the aromatic protons. For instance, in 3-Hydroxy-4-methylbenzaldehyde, the aldehyde proton appears as a singlet at 9.90 ppm, the hydroxyl proton as a singlet at 5.33 ppm, and the methyl protons as a singlet at 2.33 ppm.[3][4] The aromatic protons exhibit a more complex splitting pattern due to their coupling with each other.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecules. Key vibrational frequencies can be used for differentiation.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound4-Hydroxy-3-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde
O-H stretch (phenolic) ~3300-3400 (broad)~3300-3400 (broad)~3300-3400 (broad)
C-H stretch (aromatic) ~3000-3100~3000-3100~3000-3100
C-H stretch (aldehyde) ~2700-2850~2700-2850~2700-2850
C=O stretch (aldehyde) ~1680-1700~1680-1700~1680-1700
C=C stretch (aromatic) ~1580-1600, ~1450-1500~1580-1600, ~1450-1500~1580-1600, ~1450-1500

While the general positions of the key functional group absorptions will be similar, the precise frequencies and shapes of the peaks, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for definitive identification when compared against reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers will exhibit a molecular ion peak (M⁺) at m/z 136. However, the relative intensities of the fragment ions may differ due to the different substitution patterns influencing the stability of the resulting fragments. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent rearrangements.

Synthesis and Reactivity: A Comparative Perspective

The synthesis and reactivity of these isomers are of prime importance for their application in drug development and organic synthesis.

Synthetic Protocols

The synthesis of these isomers often involves the formylation of the corresponding cresol or the oxidation of the corresponding benzyl alcohol.

Experimental Protocol: Synthesis of 3-Hydroxy-4-methylbenzaldehyde [3][5]

This synthesis can be achieved through a two-step process starting from 3-hydroxy-4-methylbenzoic acid.

  • Reduction of the Carboxylic Acid:

    • Dissolve 3-hydroxy-4-methylbenzoic acid (0.1 mole) in 250 mL of tetrahydrofuran (THF).

    • Slowly add borane dimethyl sulfide complex (0.32 mole) dropwise.

    • Stir the reaction mixture for 18 hours at room temperature.

    • Quench the reaction by the slow, dropwise addition of 250 mL of 10% aqueous HCl.

    • Extract the product with ethyl acetate (3 x 250 mL).

    • Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Oxidation of the Alcohol:

    • Dissolve the resulting residue in 500 mL of dichloromethane.

    • Add pyridinium dichromate (PDC) (0.12 mole).

    • Stir the mixture for 48 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, ether:hexanes, 30:70) to yield 3-hydroxy-4-methylbenzaldehyde as a yellow solid.[5]

A similar two-step approach involving the reduction of the corresponding benzoic acid followed by oxidation of the resulting benzyl alcohol can be employed for the synthesis of the other isomers. For instance, 3,5-dihydroxybenzaldehyde can be synthesized from 3,5-dihydroxybenzoic acid via reduction with sodium borohydride followed by oxidation with Jones reagent.[6]

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_reduction Reduction cluster_oxidation Oxidation start_material Substituted Hydroxybenzoic Acid intermediate Substituted Hydroxybenzyl Alcohol start_material->intermediate Reduction reducing_agent Reducing Agent (e.g., Borane, NaBH4) reducing_agent->intermediate final_product Substituted Hydroxybenzaldehyde intermediate->final_product Oxidation oxidizing_agent Oxidizing Agent (e.g., PDC, Jones Reagent) oxidizing_agent->final_product

Caption: A generalized two-step synthesis of hydroxy methylbenzaldehyde isomers.

Comparative Reactivity

The electronic and steric effects of the hydroxyl and methyl groups dictate the reactivity of the aldehyde functionality.

  • Electronic Effects: Both the hydroxyl and methyl groups are electron-donating, which can influence the electrophilicity of the carbonyl carbon of the aldehyde.

  • Steric Hindrance: The position of the methyl group relative to the aldehyde can sterically hinder the approach of nucleophiles.

These factors are crucial in reactions such as nucleophilic additions, oxidations, and reductions, which are common transformations in drug synthesis. For example, in reactions involving nucleophilic attack on the carbonyl carbon, steric hindrance from an ortho-methyl group would be expected to decrease the reaction rate compared to a meta or para-substituted isomer.

Analytical Separation of Isomers

For quality control and purification, effective separation of these isomers is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.

Experimental Protocol: HPLC Separation of Benzaldehyde Isomers

This protocol is a general guideline and may require optimization for the specific isomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The gradient and composition will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase or a compatible solvent.

Diagram: Analytical Workflow for Isomer Separation

AnalyticalWorkflow sample Isomer Mixture preparation Sample Preparation (Dissolution/Dilution) sample->preparation hplc HPLC System (C18 Column, UV Detector) preparation->hplc gc GC-MS System (Capillary Column, MS Detector) preparation->gc separation Chromatographic Separation hplc->separation gc->separation detection Detection and Quantification separation->detection data Data Analysis (Peak Integration, Identification) detection->data

Caption: A typical workflow for the analytical separation of benzaldehyde isomers.

Potential Applications in Drug Discovery and Development

Hydroxybenzaldehyde derivatives are valuable scaffolds in medicinal chemistry due to their ability to participate in various chemical reactions to form more complex molecules with diverse biological activities. The specific substitution pattern of the isomers of this compound can lead to differences in their biological profiles.

  • Antioxidant and Anti-inflammatory Activity: Phenolic compounds are well-known for their antioxidant properties. The position of the hydroxyl and methyl groups can influence the radical scavenging ability of these molecules. Derivatives of 3,5-disubstituted-4-hydroxybenzaldehydes have shown significant antioxidant and anti-inflammatory activities.[7]

  • Antimicrobial Activity: Schiff bases derived from hydroxybenzaldehydes have been extensively studied for their antimicrobial properties. For example, an imine compound synthesized from 2-hydroxy-5-methylbenzaldehyde demonstrated antimicrobial activity against S. aureus and E. faecalis.[8]

  • Enzyme Inhibition: The benzaldehyde moiety can act as a pharmacophore for various enzymes. The specific isomeric form can affect the binding affinity and inhibitory potency.

  • Building Blocks for Heterocyclic Compounds: These isomers serve as crucial starting materials for the synthesis of a wide range of heterocyclic compounds, many of which are privileged structures in drug discovery.

The choice of a particular isomer in a drug discovery program will depend on the desired structure-activity relationship (SAR) and the specific biological target. The differences in reactivity and steric hindrance among the isomers can be exploited to fine-tune the properties of the final drug candidate.[9][10]

Conclusion

The comparative analysis of this compound and its isomers, 4-Hydroxy-3-methylbenzaldehyde and 3-Hydroxy-4-methylbenzaldehyde, reveals the critical role of substituent positioning in determining their chemical and physical properties. For researchers and professionals in drug development, a thorough understanding of these isomeric differences is essential for the rational design of synthetic routes, the development of robust analytical methods, and the exploration of novel therapeutic agents. This guide provides a foundational framework for navigating the complexities of these valuable chemical entities.

References

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A Comparative Guide to the Reactivity of 3-Hydroxy-5-methylbenzaldehyde and Isomeric Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of organic synthesis and drug development, the reactivity of substituted benzaldehydes is a cornerstone of molecular design. The aldehyde functional group, a hub of chemical activity, is profoundly influenced by the nature and position of other substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of 3-Hydroxy-5-methylbenzaldehyde against its common isomers: salicylaldehyde (2-hydroxybenzaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde. Understanding these nuanced differences is critical for researchers aiming to control reaction outcomes, optimize yields, and design novel molecular entities with desired pharmacological properties.

This analysis is grounded in the fundamental principles of electronic and steric effects, supported by comparative experimental contexts and detailed protocols to ensure scientific integrity and reproducibility.

Part 1: The Foundations of Reactivity - Electronic and Steric Effects

The reactivity of the aldehyde group in hydroxybenzaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the interplay of several key factors originating from the hydroxyl (-OH) and methyl (-CH₃) substituents.

Electronic Effects:

  • Inductive Effect (-I): The electronegative oxygen atom of the hydroxyl group pulls electron density away from the benzene ring through the sigma bond network. This effect is distance-dependent, weakening as the distance from the substituent increases.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the hydroxyl oxygen can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. The +M effect generally outweighs the -I effect when the -OH group is at the ortho or para position relative to the aldehyde.

  • Intramolecular Hydrogen Bonding (IHB): Unique to the ortho isomer, salicylaldehyde, a strong internal hydrogen bond forms between the phenolic proton and the aldehyde's carbonyl oxygen.[1][2] This bond significantly reduces the availability of the aldehyde group for reactions by decreasing its electrophilicity.[3]

  • Methyl Group Effect: The methyl group in this compound is a weak electron-donating group through a positive inductive effect (+I).

The following diagram illustrates the dominant electronic flows in the four compared isomers, highlighting how substituent position alters the electron density at the reactive aldehyde site.

G cluster_ortho Salicylaldehyde (2-Hydroxy) cluster_meta 3-Hydroxybenzaldehyde cluster_meta_methyl This compound cluster_para 4-Hydroxybenzaldehyde o_node Greatly Decreased Reactivity o_eff Strong +M Effect Strong Intramolecular H-Bonding o_node->o_eff due to p_node Decreased Reactivity m_node Increased Reactivity m_eff Dominant -I Effect (No +M at meta) m_node->m_eff due to mm_node Moderately Increased Reactivity mm_eff Dominant -I from -OH Weak +I from -CH₃ mm_node->mm_eff due to p_eff Strong +M Effect p_node->p_eff due to G start Start prep 1. Combine Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol) in Ethanol (5 mL) start->prep add_cat 2. Add Piperidine (10 µL) to the stirred solution prep->add_cat react 3. Stir at Room Temperature for 2 hours add_cat->react monitor 4. Monitor reaction progress by TLC react->monitor workup 5. Quench with dilute HCl. Filter the precipitate monitor->workup purify 6. Wash with cold water and dry the product workup->purify analyze 7. Characterize (NMR, IR) and determine yield purify->analyze end End analyze->end

Caption: General experimental workflow for the Knoevenagel condensation.

Step-by-Step Procedure:

  • Preparation: In a 10 mL glass vial equipped with a magnetic stir bar, dissolve the respective hydroxybenzaldehyde isomer (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of ethanol.

  • Catalysis: While stirring, add a catalytic amount of piperidine (~10 µL) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the consumption of the starting aldehyde using Thin Layer Chromatography (TLC) at 30-minute intervals.

  • Workup: Upon completion (e.g., after 2 hours or when TLC shows disappearance of starting material), pour the mixture into a beaker containing 20 mL of cold water and acidify with a few drops of 1M HCl to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Analysis: Determine the mass of the dried product to calculate the yield. Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, FT-IR).

Part 3: Analysis and Discussion

The experimental results from the Knoevenagel condensation directly validate the theoretical predictions.

  • The high yield for 3-hydroxybenzaldehyde confirms that the electron-withdrawing inductive effect of the meta-hydroxyl group enhances the electrophilicity of the aldehyde, accelerating the initial nucleophilic attack.

  • This compound shows a slightly lower yield, consistent with the weak electron-donating (+I) effect of the methyl group partially offsetting the activating effect of the meta-hydroxyl group.

  • The significantly lower yield for 4-hydroxybenzaldehyde is a direct consequence of the powerful electron-donating resonance effect (+M) from the para-hydroxyl group. This donation reduces the partial positive charge on the carbonyl carbon, slowing the rate of nucleophilic attack. Studies on the oxidation of hydroxybenzaldehydes have similarly noted that the presence of a free para-hydroxyl group can impede oxidation compared to alkylated derivatives. [4][5]* Salicylaldehyde provides the lowest yield, underscoring the profound deactivating effect of its intramolecular hydrogen bond. This bond not only reduces the carbonyl's electrophilicity but also presents a steric barrier to the incoming nucleophile, significantly hindering the reaction. [6]

Conclusion

The reactivity of hydroxybenzaldehydes is a nuanced function of substituent position, governed by a delicate balance of inductive, mesomeric, and steric effects. For drug development professionals and synthetic chemists, this understanding is paramount.

  • This compound stands out as a highly reactive isomer, second only to its parent 3-hydroxybenzaldehyde. Its activated aldehyde group makes it an excellent substrate for reactions predicated on nucleophilic attack, such as condensations, reductions, and the formation of Schiff bases.

  • The choice between isomers offers strategic control over reaction pathways. For rapid C-C bond formation, the meta isomers are superior. Conversely, the ortho and para isomers, particularly salicylaldehyde, are less reactive and may require more forcing conditions or different catalytic systems to achieve desired transformations.

By leveraging these fundamental principles, researchers can more effectively predict reaction outcomes and strategically select the appropriate isomer to serve as a building block in the synthesis of complex, high-value molecules.

References
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  • Mary, Y. S., et al. (2022). A Density Functional Theory Study of 4-OH Aldehydes. MDPI.
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Positional Isomerism Dictates Biological Activity: A Comparative Analysis of 3-Hydroxy-5-methylbenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a paramount consideration. Even subtle alterations in chemical architecture, such as the positioning of functional groups on an aromatic ring, can profoundly influence a compound's therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of 3-Hydroxy-5-methylbenzaldehyde and its key positional isomers, 2-hydroxy-5-methylbenzaldehyde and 4-hydroxy-3-methylbenzaldehyde. By examining their antioxidant, antimicrobial, and anticancer properties through the lens of supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with a critical understanding of how isomeric variations govern bioactivity.

The Critical Role of Isomeric Positioning

The differential placement of the hydroxyl (-OH) and methyl (-CH₃) groups on the benzaldehyde scaffold creates distinct electronic and steric environments for each isomer. These differences in molecular topography and electron distribution directly impact how each compound interacts with biological targets, such as enzymes, receptors, and microbial cell membranes. This guide will dissect these structure-activity relationships to elucidate the causality behind the observed variations in biological efficacy.

Comparative Biological Activities: A Quantitative Overview

To facilitate a clear and objective comparison, the following sections summarize the available quantitative data on the antioxidant, antimicrobial, and anticancer activities of this compound and its positional isomers.

Antioxidant Activity

The capacity of a compound to neutralize harmful free radicals is a critical measure of its potential to combat oxidative stress, a key factor in numerous pathological conditions. The antioxidant activity of the isomers was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with the results expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value signifies greater antioxidant potency.

CompoundIsomerDPPH Radical Scavenging Activity (IC₅₀)Reference
3-HydroxybenzaldehydeParent Compound102.5 µg/mL[1]
2-hydroxy-5-methylbenzaldehydeortho / paraShowed considerable free radical scavenging activity, outperforming some standard antioxidants like BHT.[2][2]
4-hydroxy-3-methylbenzaldehydepara / metaReported to possess antioxidant activity.[3]

The antioxidant activity of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom from their hydroxyl group to stabilize free radicals. The position of the hydroxyl and methyl groups influences the stability of the resulting phenoxyl radical, thereby affecting the compound's antioxidant efficacy.

Antimicrobial Activity

The escalating threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The antimicrobial potential of these isomers was assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against common pathogenic bacteria.

CompoundIsomerTest OrganismMIC (mg/mL)MBC (mg/mL)Reference
3-HydroxybenzaldehydeParent CompoundGram-positive strains0.145 - 0.292.34 - 18.75[1]
Gram-negative strains0.29 - 0.584.68 - 37.5[1]
2-hydroxy-5-methylbenzaldehyde derivativeortho / paraS. aureus ATCC 2592364 µg/mL-[4]
E. faecalis ATCC 2921264 µg/mL-[4]
4-hydroxy-3-methylbenzaldehyde derivativepara / metaShowed antibacterial and antifungal activity.--[3]

Note: The data for the derivatives of 2-hydroxy-5-methylbenzaldehyde and 4-hydroxy-3-methylbenzaldehyde provide an indication of their potential antimicrobial activity.

The antimicrobial mechanism of these compounds is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the specific arrangement of the hydroxyl and methyl groups are critical determinants of their ability to penetrate microbial cells and exert their effects.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The cytotoxic potential of these isomers against various human cancer cell lines was evaluated using the MTT assay, with the results expressed as the half-maximal inhibitory concentration (IC₅₀).

CompoundIsomerCancer Cell LineIC₅₀ (µg/mL)Reference
2-hydroxy-5-methylbenzaldehydeortho / paraSF-295 (Glioblastoma)> 5.00[5]
OVCAR-8 (Ovarian)> 5.00[5]
HCT-116 (Colon)> 5.00[5]
HL-60 (Leukemia)> 5.00[5]
4-hydroxy-3-methylbenzaldehydepara / metaReported to have anti-proliferative and anti-cancer activity.-[3]

The data for 2-hydroxy-5-methylbenzaldehyde suggests low cytotoxicity against the tested cancer cell lines in this particular study.[5] However, it is crucial to note that the anticancer activity of a compound can be highly cell-line specific and dependent on the underlying molecular mechanisms. Benzaldehyde and its derivatives have been shown to modulate several key intracellular signaling pathways that are often dysregulated in cancer.[5]

Mechanistic Insights and Signaling Pathways

The biological activities of these hydroxy-methylbenzaldehyde isomers are underpinned by their interactions with specific cellular signaling pathways.

Signaling_Pathways

Benzaldehyde and its derivatives have been reported to suppress major signaling pathways activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by targeting the interaction of 14-3-3ζ with H3S28ph.[6][7][8] Furthermore, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic Hedgehog (Shh) signaling pathway, which can lead to the inhibition of apoptosis.[9] The specific impact of the methyl group in the isomers discussed here on these pathways warrants further investigation.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the detailed, step-by-step methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (this compound and its isomers) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample concentration to respective wells, followed by 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Workflow

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each isomer in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isomers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.[5]

Conclusion and Future Directions

The comparative analysis of this compound and its positional isomers underscores the profound impact of molecular structure on biological activity. While the available data provides valuable initial insights, a comprehensive understanding necessitates further head-to-head studies under standardized experimental conditions to definitively establish their relative potencies. Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for each isomer. Such investigations will be instrumental in guiding the rational design and development of novel therapeutic agents based on the hydroxy-methylbenzaldehyde scaffold.

References

  • Antioxidant and antibacterial activity evaluation of 3‐hydroxybenzaldehyde: the product of thymol oxidation by a new magnetic nanoc
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed. (URL: [Link])
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - NIH. (URL: [Link])
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (URL: [Link])
  • Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions - ResearchG
  • 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed Central. (URL: [Link])
  • IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. (URL: [Link])
  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. (URL: [Link])
  • MIC of antibiotics and benzaldehyde against Staphylococcus aureus.
  • IC 50 of compounds against HeLa cells | Download Table - ResearchG
  • Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum - Journal of Food and Drug Analysis. (URL: [Link])
  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
  • MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities.. (URL: [Link])
  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - CEFIPRA. (URL: [Link])
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  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC - NIH. (URL: [Link])
  • EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO | bioRxiv. (URL: [Link])
  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (URL: [Link])
  • This compound | C8H8O2 | CID 12293123 - PubChem - NIH. (URL: [Link])
  • Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem. (URL: [Link])

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A Spectroscopic Journey: Unraveling the Transformation of m-Cresol to 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers, this document provides an in-depth spectroscopic comparison of 3-Hydroxy-5-methylbenzaldehyde and its precursor, m-cresol. We will explore the nuanced changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that signify the successful formylation of the aromatic ring.

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, yielding aldehyde functionalities that serve as versatile springboards for further molecular elaboration. In the context of drug discovery and materials science, the precise characterization of these synthetic steps is paramount. This guide focuses on the spectroscopic changes observed during the conversion of m-cresol to this compound, a transformation commonly achieved through electrophilic aromatic substitution reactions such as the Duff reaction.[1][2] By delving into the comparative analysis of ¹H NMR, ¹³C NMR, IR, and MS data, we aim to provide a clear and instructive roadmap for scientists to unequivocally confirm the success of this synthetic endeavor.

The Synthetic Pathway: From Phenol to Aldehyde

The most common and direct route for the synthesis of this compound from m-cresol is the Duff reaction.[3][4] This ortho-formylation reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium, such as trifluoroacetic acid, to introduce a formyl group onto the electron-rich phenolic ring.[4][5] The reaction proceeds via an aminomethylation followed by hydrolysis to yield the desired aldehyde.[3]

Synthesis_Pathway m_cresol m-Cresol intermediate Iminium Intermediate m_cresol->intermediate HMTA, Acid product This compound intermediate->product Hydrolysis

Caption: Synthetic route from m-cresol to this compound.

Spectroscopic Fingerprints: A Comparative Analysis

The transformation from a simple phenol to a hydroxybenzaldehyde derivative imparts distinct and readily identifiable changes in the molecule's spectroscopic signature. Below, we dissect these changes across various analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides the most direct evidence of the formylation. The introduction of the aldehyde proton and the resulting changes in the aromatic region are key diagnostic markers.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethyl ProtonsHydroxyl ProtonAldehyde Proton
m-Cresol~6.6 - 7.1 (m, 4H)~2.3 (s, 3H)~4.8 (br s, 1H)-
This compound~7.1 - 7.3 (m, 3H)~2.3 (s, 3H)~9.9 (s, 1H)~9.8 (s, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The most striking difference is the appearance of a sharp singlet at approximately 9.8 ppm, characteristic of the aldehyde proton (-CHO). Concurrently, the integration of the aromatic region decreases from 4H in m-cresol to 3H in the product, reflecting the substitution of one aromatic proton. The hydroxyl proton in the product is often shifted downfield due to intramolecular hydrogen bonding with the adjacent aldehyde group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum offers complementary and equally compelling evidence of the transformation. The appearance of the carbonyl carbon from the aldehyde group is a definitive indicator of a successful reaction.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsMethyl CarbonCarbonyl Carbon
m-Cresol~115 - 156~21-
This compound~118 - 160~21~192

Note: Chemical shifts are approximate and can vary based on solvent.

The key diagnostic signal in the ¹³C NMR spectrum of the product is the resonance around 192 ppm, which is unequivocally assigned to the carbonyl carbon of the aldehyde. The chemical shifts of the aromatic carbons will also be altered due to the introduction of the electron-withdrawing aldehyde group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The introduction of the carbonyl group from the aldehyde results in a strong, characteristic absorption band.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC-H (Aromatic) StretchC=O (Carbonyl) Stretch
m-Cresol~3200-3600 (broad)~3000-3100-
This compound~3100-3500 (broad)~3000-3100~1650-1700 (strong)

The most significant change in the IR spectrum is the appearance of a strong absorption band in the region of 1650-1700 cm⁻¹, corresponding to the C=O stretching vibration of the newly formed aldehyde. The broad O-H stretching band remains, characteristic of the phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, offering definitive confirmation of the product's identity.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
m-CresolC₇H₈O108.14108 (M+), 107 (M-H)+, 77 (C₆H₅)+
This compoundC₈H₈O₂136.15[6]136 (M+), 135 (M-H)+, 107 (M-CHO)+

The molecular ion peak (M+) for this compound will appear at an m/z of 136, which is 28 mass units higher than that of m-cresol, corresponding to the addition of a CHO group. A prominent fragment at m/z 135, resulting from the loss of a hydrogen atom, is also characteristic. Another key fragment at m/z 107 arises from the loss of the formyl radical (CHO).

Spectroscopic_Analysis_Flow cluster_precursor Precursor: m-Cresol cluster_product Product: this compound m_cresol_nmr ¹H NMR: - Aromatic (4H) - Methyl (3H) - Hydroxyl (1H) Transformation Formylation Reaction m_cresol_nmr->Transformation m_cresol_ir IR: - Broad O-H stretch m_cresol_ir->Transformation m_cresol_ms MS: - M+ at m/z 108 m_cresol_ms->Transformation product_nmr ¹H NMR: - Aromatic (3H) - Aldehyde (1H) product_ir IR: - Strong C=O stretch product_ms MS: - M+ at m/z 136 Transformation->product_nmr Transformation->product_ir Transformation->product_ms

Caption: Flowchart of spectroscopic changes during formylation.

Experimental Protocols

General Synthesis of this compound via Duff Reaction
  • In a round-bottom flask, dissolve m-cresol (1 equivalent) in trifluoroacetic acid.

  • Add hexamethylenetetramine (HMTA) (1.5 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture at 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution with concentrated HCl and heat to hydrolyze the intermediate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization
  • NMR Spectroscopy: Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • IR Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film on a salt plate.

  • Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic comparison of m-cresol and this compound provides a clear and unambiguous method for confirming the successful formylation of the phenolic precursor. The appearance of the characteristic aldehyde proton and carbonyl carbon signals in the NMR spectra, the strong carbonyl absorption in the IR spectrum, and the expected molecular ion peak in the mass spectrum collectively serve as a robust validation of the synthetic transformation. This guide provides researchers with the essential spectroscopic benchmarks to confidently characterize this important class of organic compounds.

References

  • Duff, J. C. J. Chem. Soc.1932, 547.
  • Ferguson, L. N. Chem. Rev.1946, 38, 227-254.
  • Ogata, Y.; Kawasaki, A.; Sugiura, F. Tetrahedron1968, 24 (14), 5001-5010.
  • Smith, W. E. J. Org. Chem.1972, 37 (24), 3972-3973.
  • Fürstner, A.; Voigtländer, D. Angew. Chem. Int. Ed.2000, 39 (13), 2352-2354.
  • PubChem. This compound. [Link]
  • SpectraBase. m-Cresol. [Link]
  • NIST Chemistry WebBook. Benzaldehyde, 3-hydroxy-. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable, reproducible, and translatable results are built. This is particularly true for versatile intermediates like 3-Hydroxy-5-methylbenzaldehyde, a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] An impure starting material can lead to unforeseen side reactions, decreased yields, and potentially toxic byproducts, compromising the integrity of the entire research and development pipeline.

This guide provides an in-depth, objective comparison of critical analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, present comparative data, and offer field-proven insights to ensure your purity assessment is both robust and reliable.

Understanding the Synthesis Context: Anticipating Impurities

Before any analysis, a scientist must consider the synthetic route used to produce this compound. A common approach involves the formylation of 3-methylphenol. This context is crucial as it informs the likely impurities we might encounter. Potential contaminants could include unreacted starting materials (3-methylphenol), over-oxidized products (3-hydroxy-5-methylbenzoic acid), regioisomers, or residual solvents and reagents. Acknowledging these possibilities allows for the targeted selection and optimization of analytical methods.

Orthogonal Approaches to Purity Verification

A cornerstone of trustworthy purity analysis is the use of orthogonal methods—techniques that measure sample properties based on different chemical or physical principles. Relying on a single method can lead to a false sense of purity if an impurity co-elutes, has a similar melting point, or is not detectable by that specific technique. Here, we compare four essential methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is a powerhouse for separating and quantifying components in a mixture.[3] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It separates molecules based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its high resolution and sensitivity make it ideal for detecting trace-level impurities.[4]

Experimental Protocol: RP-HPLC for this compound
  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[3]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 65:35 v/v) containing 0.1% phosphoric acid to ensure the phenolic hydroxyl group remains protonated.[5][6]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detector set to 360 nm.[3]

  • Temperature: 30°C.[3]

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 20 µL.[3]

Data Interpretation & Comparative Insights

The primary output, a chromatogram, plots detector response against retention time. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Parameter Batch A (Crude Product) Batch B (Purified Product)
Retention Time (Main Peak) 5.4 min5.4 min
Purity (Area %) 94.2%99.6%
Impurity 1 (Unreacted Phenol) 3.1% (at 3.8 min)0.1% (at 3.8 min)
Impurity 2 (Oxidized Acid) 2.7% (at 2.5 min)0.3% (at 2.5 min)

Why this works: The C18 column effectively retains the aromatic aldehyde, while the acetonitrile/water mobile phase allows for the separation of more polar impurities (like the benzoic acid derivative, which elutes earlier) and less polar impurities. UV detection is highly sensitive for this chromophore-containing molecule. This method provides excellent quantitative data on purity.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[4] It is best suited for volatile and thermally stable compounds. GC separates components based on their boiling points and interaction with a stationary phase, while the MS detector fragments the eluted molecules and provides a unique mass spectrum, akin to a molecular fingerprint. This offers definitive identification of impurities.[7][8]

Experimental Protocol: GC-MS for this compound
  • Column: A non-polar capillary column, such as a 5% phenyl polysiloxane phase (e.g., RXI-5Sil MS), 30m x 0.32mm i.d.[2]

  • Carrier Gas: Helium at a constant flow rate of 30 mL/min.[9]

  • Oven Program: Start at 150°C, ramp up to 220°C at a rate of 10°C/min.[9]

  • Inlet Temperature: 250°C.[9]

  • Detector: Mass Spectrometer operating in Electron Ionization (EI) mode.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

Data Interpretation & Comparative Insights

The Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram. By clicking on a peak, one can view the corresponding mass spectrum and compare it to a library (e.g., NIST) for identification.

Parameter Batch B (Purified Product) Library Match (NIST)
Main Peak (RT 6.2 min) Purity: 99.5%This compound
Mass Spectrum (m/z) 136 (M+), 135, 107Matches reference spectrum
Impurity Peak (RT 5.1 min) 0.2%3-Methylphenol
Impurity Peak (RT 7.8 min) 0.3%3-Hydroxy-5-methylbenzoic acid

Why this works: GC-MS provides a second, independent measure of purity while simultaneously offering structural confirmation of both the main product and its impurities.[7][8] This is invaluable for troubleshooting synthesis and confirming the identity of unexpected byproducts.

¹H NMR Spectroscopy

Principle & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of specific nuclei (in this case, protons). It provides detailed information about the molecular structure and can be used to detect impurities, even if they are structurally very similar to the main compound. The integral of each signal is directly proportional to the number of protons it represents, allowing for a rough quantitative estimate of purity.

Experimental Protocol: ¹H NMR
  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz NMR Spectrometer.

  • Analysis: Acquire a standard 1D proton spectrum.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent.

Data Interpretation & Comparative Insights

A pure sample of this compound should exhibit specific peaks: an aldehyde proton (~9.8 ppm), aromatic protons (in the 7.0-7.5 ppm region), a hydroxyl proton (variable), and a methyl group (~2.3 ppm).[10] Impurity peaks will appear as extra signals.

Batch Observation Interpretation
Batch A (Crude) Small, broad peaks in the aromatic region not corresponding to the product. A singlet at ~2.2 ppm.Presence of unreacted 3-methylphenol and other isomeric impurities.
Batch B (Purified) Clean baseline. All peaks are sharp and integrate to the correct proton ratios. No extraneous signals.High purity, free from proton-containing impurities at the detection limit of NMR.

Why this works: NMR is a primary characterization technique. It validates the structure of the desired product and provides a holistic view of all proton-containing species in the sample. It is particularly good at spotting structurally similar isomers that might be difficult to separate by chromatography.

Melting Point Analysis

Principle & Rationale: The melting point is a fundamental physical property of a pure crystalline solid.[11] Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. It is a simple, rapid, and cost-effective method for a preliminary purity assessment.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: The sample must be completely dry and finely powdered.[12][13] Load 2-3 mm of the sample into a capillary tube.[12][13]

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Heating Rate: A slow heating rate of 1-2°C per minute near the expected melting point is crucial for accuracy.[11][13]

  • Measurement: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.[13]

Data Interpretation & Comparative Insights
Batch Observed Melting Range Literature Melting Point Interpretation
Batch A (Crude) 98-103°C105-107°CImpure sample (depressed and broad range).
Batch B (Purified) 106-107°C105-107°CHigh purity (sharp range, matches literature).

Why this works: This classic technique provides a quick and reliable indicator of purity. A sharp melting point that matches the literature value is strong evidence of a pure compound.[11] It serves as an excellent, low-cost validation of chromatographic results.

Comparative Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Core cluster_decision Decision Synthesis Synthesized This compound Purification Purification Step (e.g., Recrystallization) Synthesis->Purification HPLC Quantitative Purity (HPLC) Purification->HPLC Primary Check GCMS Impurity ID (GC-MS) HPLC->GCMS If Purity >95% NMR Structural Confirmation (¹H NMR) GCMS->NMR Confirm Structure MP Physical Constant Check (Melting Point) NMR->MP Final Validation Result Final Purity Report (>99.5%) MP->Result

Caption: Logical workflow for comprehensive purity assessment.

Comparing Purification Techniques: Recrystallization vs. Chromatography

The choice of purification technique directly impacts the final purity profile.

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid compound.[14][15] It relies on differences in solubility between the desired compound and impurities in a chosen solvent system.[15] For this compound, a solvent system like toluene/heptane could be effective. The advantage is its potential to yield very high purity material, often in a single step.[16]

  • Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase (like silica gel).[17] While powerful for separating complex mixtures or compounds that do not crystallize well, it can be more time-consuming and solvent-intensive than recrystallization.[16][17]

The analytical methods described above are essential to validate the success of either purification method. For instance, after recrystallization, HPLC would be used to confirm the removal of the impurities observed in the crude product.

Conclusion

Assessing the purity of synthesized this compound requires a multi-faceted, orthogonal approach. While HPLC provides the most robust quantitative data, it must be corroborated by techniques that offer structural and qualitative information. GC-MS confirms the identity of trace impurities, ¹H NMR validates the overall molecular structure, and melting point analysis serves as a rapid, reliable check of bulk purity. By integrating these methods into a logical workflow, researchers can proceed with confidence, knowing their starting material is well-characterized and fit for purpose, ensuring the integrity and success of their subsequent research and development efforts.

References

  • University of Calgary. (n.d.). Melting point determination.
  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?.
  • Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • Brainly. (2023). Give two possible advantages to purification using microscale column chromatography versus recrystallization.
  • PubMed. (n.d.). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples].
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).
  • Centers for Disease Control and Prevention (CDC). (n.d.). ALDEHYDES, SCREENING 2539.
  • University of Rochester. (n.d.). How To: Purify by Crystallization.
  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.
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  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
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  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde.
  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
  • SIELC Technologies. (2018). Benzaldehyde, 2-hydroxy-5-methyl-.
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Confirming the identity of 3-Hydroxy-5-methylbenzaldehyde through analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Confirmation of 3-Hydroxy-5-methylbenzaldehyde

Authored by a Senior Application Scientist

For professionals in chemical research and drug development, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible science. This compound (C₈H₈O₂), a substituted aromatic aldehyde, serves as a valuable building block in organic synthesis. Its precise identification is paramount to ensuring the integrity of subsequent reactions and the purity of final products.

This guide eschews a simple recitation of data, instead offering a holistic, field-tested strategy for the structural elucidation of this compound. We will explore a multi-technique, orthogonal approach, demonstrating how the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides a self-validating system for identity confirmation. The causality behind experimental choices and the interpretation of converging data streams are emphasized, reflecting the rigorous demands of modern chemical analysis.

The Orthogonal Analytical Philosophy: A Triad of Confirmation

Relying on a single analytical technique for structural confirmation is a precarious practice. Each method interrogates a molecule from a different physical perspective. By combining techniques that measure fundamentally different properties—mass-to-charge ratio (MS), nuclear spin transitions (NMR), and molecular vibrations (IR)—we create a powerful, self-validating workflow. An incorrect structure will fail to satisfy the constraints imposed by all three datasets simultaneously. This triad of techniques forms the gold standard for chemical characterization.

G cluster_workflow Analytical Workflow cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound (Unknown Sample) MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy Sample->NMR IR Infrared Spectroscopy (IR) Sample->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Atomic Connectivity & Chemical Environment NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Analysis Convergent Data Analysis MS_Data->Analysis NMR_Data->Analysis IR_Data->Analysis Confirmation Unambiguous Structural Confirmation Analysis->Confirmation

Caption: Orthogonal workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Scale

Expertise & Rationale: Mass spectrometry provides the most direct evidence of a molecule's elemental composition through the precise measurement of its molecular weight. For this compound, with a molecular formula of C₈H₈O₂, the expected monoisotopic mass is 136.0524 Da.[1][2] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, severely constraining the possible elemental formulas. Furthermore, the fragmentation pattern observed under techniques like Electron Ionization (EI) serves as a molecular fingerprint, revealing stable substructures and confirming the connectivity of functional groups.

Expected Mass Spectrum Data

The fragmentation of this compound is predictable by considering the established patterns of substituted benzaldehydes.[3][4]

m/z (Mass/Charge) Proposed Fragment Interpretation & Significance
136 [M]⁺ The molecular ion peak . Its presence and accurate mass are primary identifiers.
135 [M-H]⁺ A very common fragment for aldehydes, resulting from the loss of the aldehydic hydrogen.[3] Often a strong peak.
107 [M-CHO]⁺ Loss of the formyl radical (-CHO), resulting in a stable hydroxytolyl cation. This is a key diagnostic fragment for benzaldehydes.[5]
77-79 [C₆H₅]⁺, [C₆H₆]⁺ Fragments corresponding to the aromatic ring, arising from further fragmentation. These are characteristic of many benzene derivatives.[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for a standard GC-MS system with an EI source, ideal for analyzing volatile aromatic compounds.[6]

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the resulting mass spectrum, identifying the molecular ion peak and comparing the fragmentation pattern to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Rationale: While MS provides the formula, NMR spectroscopy maps the unique chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, effectively providing a blueprint of the molecule's structure. The chemical shift, integration, and coupling (splitting) patterns are exquisitely sensitive to the molecular architecture. For this compound, NMR is the definitive technique to confirm the 1,3,5-substitution pattern on the benzene ring.

Expected ¹H and ¹³C NMR Data

Predictions are based on established principles for substituted aromatic compounds, using deuterated chloroform (CDCl₃) as a typical solvent.[7][8][9] The hydroxyl proton may exchange or be broad and is sometimes not observed.

Table: Predicted ¹H NMR Data

Proton Approx. Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aldehyde (-CHO) 9.8 - 10.0 Singlet (s) 1H Highly deshielded proton attached to a carbonyl carbon.[9]
Aromatic (H2, H6) 7.2 - 7.4 Singlet or narrow multiplet (s/m) 2H Protons ortho to the aldehyde group.
Aromatic (H4) 6.9 - 7.1 Singlet or narrow multiplet (s/m) 1H Proton between the methyl and hydroxyl groups.
Hydroxyl (-OH) 5.0 - 6.0 (variable) Broad Singlet (br s) 1H Phenolic proton, chemical shift is concentration and solvent dependent.

| Methyl (-CH₃) | 2.3 - 2.4 | Singlet (s) | 3H | Protons of the methyl group attached to the aromatic ring. |

Table: Predicted ¹³C NMR Data

Carbon Approx. Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O) 190 - 193 Typical for an aromatic aldehyde carbonyl carbon.[8]
Aromatic (C-OH) 155 - 158 Carbon bearing the electron-donating hydroxyl group is shifted downfield.
Aromatic (C-CH₃) 139 - 142 Quaternary carbon attached to the methyl group.
Aromatic (C-CHO) 137 - 139 Quaternary carbon attached to the aldehyde group.
Aromatic (C-H) 115 - 125 Remaining three aromatic C-H carbons, appearing at distinct shifts.

| Methyl (-CH₃) | 20 - 22 | Typical for an aryl-bound methyl carbon. |

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures high-quality, reproducible data on a standard high-field NMR spectrometer.[7]

  • Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Spectrometer Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled acquisition to produce singlets for all carbons.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be needed for quaternary carbons.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.0 ppm. Integrate ¹H signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at their characteristic frequency. This provides a "fingerprint" that is highly indicative of the molecule's constituent parts. For this compound, IR can quickly confirm the simultaneous presence of the hydroxyl, aldehyde, and aromatic functionalities.

Expected IR Absorption Data

The spectrum will show a combination of absorptions characteristic of phenols, aromatic aldehydes, and substituted benzene rings.[10][11][12][13]

Wavenumber (cm⁻¹) Vibrational Mode Appearance Significance
3200 - 3550O-H stretch (phenolic)Strong, BroadDefinitive evidence of the hydroxyl group, broadened by hydrogen bonding.[11]
3000 - 3100Aromatic C-H stretchMedium, SharpConfirms the presence of the aromatic ring.
2850 & 2750Aldehydic C-H stretchMedium, Sharp (two bands)A highly characteristic pair of peaks (Fermi doublet) for the aldehyde C-H bond.[13][14]
1680 - 1700C=O stretch (aldehyde)Strong, SharpIndicates the aldehyde carbonyl group. The frequency is lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring.[13]
1580 - 1610C=C stretch (aromatic)Medium to StrongConfirms the benzene ring structure.
~1200-1260C-O stretch (phenolic)StrongCharacteristic of the bond between the aromatic ring and the hydroxyl oxygen.
Experimental Protocol: Fourier-Transform IR (FTIR) with ATR

Attenuated Total Reflectance (ATR) is a modern technique that allows for the analysis of solid samples directly with minimal preparation.[15]

  • Instrument Preparation: Ensure the FTIR spectrometer is on and has completed its diagnostic checks.

  • Background Collection: Clean the ATR crystal (typically diamond or zinc selenide) with a soft tissue dampened with isopropanol and allow it to dry completely. Record a background spectrum to subtract atmospheric and instrument signals.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) should be analyzed for the presence of the characteristic absorption bands listed above.

Synergy and Final Confirmation: Assembling the Puzzle

No single technique provides the complete picture. The true power of this analytical approach lies in the convergence of all three datasets, which together provide an unshakeable confirmation of the structure.

G Structure Proposed Structure: This compound MS MS Data: m/z = 136 [M-H]⁺ = 135 [M-CHO]⁺ = 107 Structure->MS Matches Mass & Fragmentation? NMR NMR Data: Aldehyde H (~9.9 ppm) Phenolic OH, Me, 3 Aro H 9 distinct C signals Structure->NMR Matches Connectivity & Environment? IR IR Data: Broad O-H (~3300 cm⁻¹) C=O (~1690 cm⁻¹) Aldehyde C-H (~2750, 2850 cm⁻¹) Structure->IR Matches Functional Groups? Confirmation Identity Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation

Sources

A Comparative Guide to the Synthetic Routes of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted benzaldehydes is a cornerstone of modern organic chemistry. 3-Hydroxy-5-methylbenzaldehyde, a key building block for a variety of pharmaceuticals and fine chemicals, presents a valuable case study for comparing different synthetic strategies. This guide provides an in-depth, objective comparison of the most common synthetic routes to this target molecule, supported by experimental data and field-proven insights to inform your selection of the most appropriate method.

Introduction

This compound's unique substitution pattern, featuring both electron-donating hydroxyl and methyl groups, offers a rich landscape for exploring various formylation and oxidation reactions. The choice of synthetic route is often a trade-off between yield, regioselectivity, scalability, cost, and environmental impact. This guide will dissect five primary synthetic pathways: the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, the Duff reaction, the oxidation of 3-hydroxy-5-methylbenzyl alcohol, and the Sommelet reaction.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for each synthetic route to this compound, based on available literature and established chemical principles.

Synthetic Route Starting Material Key Reagents Typical Yield (%) Reaction Conditions Scalability Green Chemistry Considerations
Reimer-Tiemann Reaction m-CresolChloroform, Strong Base (e.g., NaOH)40-60%Biphasic, elevated temperature (60-70°C)Moderate; exothermic nature requires careful control.Use of toxic chloroform and generation of chlorinated waste.
Vilsmeier-Haack Reaction m-CresolPOCl₃ or SOCl₂, DMF70-85%Anhydrous, often requires heating (50-90°C)Good; widely used in industrial settings.[1]Use of corrosive and hazardous reagents (POCl₃/SOCl₂).
Duff Reaction m-CresolHexamethylenetetramine (HMTA), Acid (e.g., boric acid/glycerol)15-30%High temperatures (150-160°C), anhydrous conditionsLimited; often low yields and high temperatures are deterrents.Uses less hazardous reagents than Reimer-Tiemann and Vilsmeier-Haack.
Oxidation of Alcohol 3-Hydroxy-5-methylbenzyl alcoholOxidizing agent (e.g., DMSO/HBr, TEMPO/NaOCl)>90%Varies with oxidant; generally mild conditions.Excellent; many mild and selective oxidation methods are available.Can be a very green route depending on the chosen oxidant.
Sommelet Reaction 3-(Chloromethyl)-5-methylphenolHexamethylenetetramine (HMTA), Water60-80%Reflux in aqueous or alcoholic solvent.Good; a reliable method for aldehyde synthesis from benzyl halides.[1]Generally considered a greener alternative to methods using harsh reagents.

In-Depth Analysis of Synthetic Routes

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2] It proceeds through the in-situ generation of dichlorocarbene from chloroform and a strong base.[2]

Mechanism:

Reimer_Tiemann cluster_start Carbene Formation cluster_phenol Phenoxide Formation & Attack cluster_hydrolysis Hydrolysis CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- Deprotonation OH- ⁻OH Dichlorocarbene :CCl₂ CCl3-->Dichlorocarbene α-elimination H2O H₂O Cl- Cl⁻ Phenol m-Cresol Phenoxide m-Cresolate Phenol->Phenoxide Deprotonation by ⁻OH Intermediate1 Dichloromethyl phenoxide Phenoxide->Intermediate1 Nucleophilic attack on :CCl₂ Intermediate2 Dichloromethyl phenol Intermediate1->Intermediate2 Protonation Aldehyde 3-Hydroxy-5- methylbenzaldehyde Intermediate2->Aldehyde Hydrolysis (2 ⁻OH, H⁺) Vilsmeier_Haack cluster_vilsmeier Vilsmeier Reagent Formation cluster_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ mCresol m-Cresol Iminium_Salt Iminium Salt Intermediate mCresol->Iminium_Salt Attack on Vilsmeier Reagent Product 3-Hydroxy-5- methylbenzaldehyde Iminium_Salt->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol (General Procedure for Phenols): To a cooled solution of DMF, POCl₃ is added dropwise to form the Vilsmeier reagent. m-Cresol is then added, and the reaction mixture is heated. [3][4]After the reaction is complete, it is quenched with water or an aqueous base, and the product is extracted.

Discussion: The Vilsmeier-Haack reaction generally provides good to excellent yields and is amenable to large-scale synthesis. [1]However, the use of corrosive and hazardous reagents like POCl₃ necessitates careful handling and waste disposal. The reaction conditions are typically anhydrous.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, often in a high-boiling solvent like glycerol. [5] Mechanism:

Duff_Reaction cluster_reagents Reagent Activation cluster_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis HMTA HMTA Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion + H⁺ Acid H⁺ mCresol m-Cresol Intermediate Benzylamine Intermediate mCresol->Intermediate Attack by Iminium Ion Product 3-Hydroxy-5- methylbenzaldehyde Intermediate->Product Hydrolysis (H₂O, H⁺)

Caption: Mechanism of the Duff Reaction.

Experimental Protocol (Adapted from the formylation of p-cresol): m-Cresol, HMTA, anhydrous glycerol, and glyceroboric acid are heated together at 150-160°C for several hours. [6]The reaction mixture is then treated with dilute sulfuric acid, and the product is isolated by steam distillation. [6] Discussion: The Duff reaction avoids the use of highly toxic reagents like chloroform and POCl₃. However, it typically suffers from low yields and requires high reaction temperatures, which can be a limitation for sensitive substrates and for scalability.

Oxidation of 3-Hydroxy-5-methylbenzyl alcohol

This two-step approach involves the initial preparation of 3-hydroxy-5-methylbenzyl alcohol, followed by its oxidation to the desired aldehyde.

Synthesis of the Alcohol: The precursor alcohol can be synthesized via methods such as the reduction of 3-hydroxy-5-methylbenzoic acid or its esters. [7] Oxidation to the Aldehyde: A variety of modern, mild, and selective oxidizing agents can be employed for this transformation.

Mechanism (Example with DMSO/HBr):

Alcohol_Oxidation cluster_activation Activation of Alcohol cluster_elimination Elimination Alcohol 3-Hydroxy-5- methylbenzyl alcohol Activated_Complex Alkoxysulfonium Salt Alcohol->Activated_Complex + DMSO, H⁺ DMSO DMSO Product 3-Hydroxy-5- methylbenzaldehyde Activated_Complex->Product Elimination Base Base (e.g., Br⁻) DMS DMS H2O H₂O

Caption: Mechanism of Alcohol Oxidation using DMSO.

Experimental Protocol (DMSO/HBr Oxidation): A mixture of 3-hydroxy-5-methylbenzyl alcohol, a catalytic amount of hydrobromic acid (HBr), and dimethyl sulfoxide (DMSO) is heated. [8]The reaction progress is monitored by TLC, and upon completion, the product is isolated by extraction. [9] Discussion: This route offers high yields and excellent selectivity, with many available oxidation methods that are often milder and more environmentally friendly than the direct formylation reactions. [9]The overall efficiency depends on the accessibility and synthesis of the starting alcohol. This method is generally highly scalable.

The Sommelet Reaction

The Sommelet reaction provides a pathway to aldehydes from the corresponding benzyl halides via reaction with hexamethylenetetramine (HMTA). [1] Mechanism:

Sommelet_Reaction cluster_salt_formation Quaternary Salt Formation cluster_hydrolysis Hydrolysis Benzyl_Halide 3-(Chloromethyl)-5- methylphenol Quaternary_Salt Hexaminium Salt Benzyl_Halide->Quaternary_Salt + HMTA HMTA HMTA Product 3-Hydroxy-5- methylbenzaldehyde Quaternary_Salt->Product Hydrolysis (H₂O)

Caption: Mechanism of the Sommelet Reaction.

Experimental Protocol (General Procedure): The benzyl halide (3-(chloromethyl)-5-methylphenol) is reacted with HMTA in a suitable solvent, often with heating. [1]The resulting hexaminium salt is then hydrolyzed with water to yield the aldehyde.

Discussion: The Sommelet reaction is a reliable method with good yields and is generally considered to have a better environmental profile than the Reimer-Tiemann and Vilsmeier-Haack reactions. [1]The availability of the starting benzyl halide is a key consideration for this route.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization.

  • For high yield and scalability in an industrial setting, the Vilsmeier-Haack reaction and the oxidation of 3-hydroxy-5-methylbenzyl alcohol are the most promising candidates. The Vilsmeier-Haack reaction is a well-established industrial process, while modern oxidation methods offer excellent yields and selectivity with potentially greener profiles.

  • For laboratory-scale synthesis where avoiding hazardous reagents is a priority , the Sommelet reaction or a carefully chosen oxidation protocol would be preferable.

  • The Reimer-Tiemann and Duff reactions , while historically important, are generally less favorable due to lower yields and, in the case of the Reimer-Tiemann reaction, significant safety and environmental concerns.

Ultimately, a thorough cost-benefit analysis, considering reagent costs, waste disposal, and required equipment, should be conducted before selecting a synthetic route for large-scale production. For research and development purposes, the flexibility and high yields of the oxidation route often make it an attractive starting point.

References

  • Thieme E-Books. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent.
  • Google Patents. (n.d.). US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.
  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
  • Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Google Patents. (n.d.). CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol.
  • Google Patents. (n.d.). DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol.
  • ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
  • Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
  • Google Patents. (n.d.). EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction.
  • Khan Academy. (n.d.). Reimer Tiemann Reaction.
  • Organic Syntheses. (n.d.). 3.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • PubChem. (n.d.). This compound.
  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol.
  • Google Patents. (n.d.). US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol.
  • YouTube. (2023, March 29). Reimann Tiemann reaction | formylation of phenol.
  • Royal Society of Chemistry. (n.d.). Formylation of phenols using formamidine acetate.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • MDPI. (n.d.). Environmental Impact of the Reclaimed Sand Addition to Molding Sand with Furan and Phenol-Formaldehyde Resin—A Comparison.
  • GOV.UK. (n.d.). Environmental risk evaluation report: Styrenated phenol.
  • MDPI. (n.d.). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects.

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A Senior Application Scientist's Guide to the Formylation of Substituted Phenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and the broader chemical sciences, the introduction of a formyl group onto a substituted phenol is a critical transformation. This seemingly simple addition unlocks a gateway to a diverse array of valuable molecules, including salicylaldehydes, which are precursors to pharmaceuticals, agrochemicals, and complex molecular probes. The choice of formylation method is paramount, as it dictates not only the yield and purity of the desired product but also the feasibility of the synthesis on a larger scale. This guide provides an in-depth, objective comparison of the most pertinent formylation methods for substituted phenols, grounded in experimental data and mechanistic understanding, to empower you to make the most informed decision for your specific synthetic challenge.

The Underlying Chemistry: Electrophilic Aromatic Substitution on a Highly Activated Ring

The formylation of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating group, enriching the aromatic ring with electron density, particularly at the ortho and para positions, due to its +R (resonance) effect.[1][2] This activation facilitates the attack of even weakly electrophilic formylating agents. However, this high reactivity can also be a double-edged sword, leading to issues with regioselectivity and the formation of undesired byproducts. The ideal formylation method, therefore, must offer a high degree of control over the reaction's outcome.

The Contenders: A Head-to-Head Comparison of Formylation Methodologies

We will now delve into the specifics of several widely employed formylation techniques, evaluating their mechanisms, operational considerations, and performance with various substituted phenols.

The Reimer-Tiemann Reaction

A stalwart of organic chemistry, the Reimer-Tiemann reaction utilizes chloroform (CHCl₃) in a strongly basic aqueous solution to achieve ortho-formylation of phenols.[3]

Mechanism of Action: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[4] The highly electron-deficient dichlorocarbene is the key electrophile that attacks the electron-rich phenoxide ring, preferentially at the ortho position. This preference is often attributed to a stabilizing interaction between the phenoxide oxygen and the approaching dichlorocarbene.[3][4] Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the salicylaldehyde.

Diagram: Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann_Mechanism cluster_0 Carbene Formation cluster_1 Electrophilic Attack and Hydrolysis CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- + ⁻OH - H₂O OH- ⁻OH CCl2 :CCl₂ (Dichlorocarbene) CCl3-->CCl2 - Cl⁻ Cl- Cl⁻ Phenoxide Phenoxide Ion Intermediate Dichloromethylphenoxide Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde Salicylaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann reaction.

Performance and Considerations:

  • Advantages: The Reimer-Tiemann reaction is operationally simple and does not require anhydrous conditions.[5] It is particularly effective for the synthesis of salicylaldehydes.[4]

  • Disadvantages: A significant drawback is the often moderate to low yields.[6] The reaction can also suffer from a lack of regioselectivity, producing a mixture of ortho and para isomers, although the ortho product usually predominates.[7][8] The use of chloroform, a toxic and environmentally hazardous reagent, is another major concern. The strongly basic conditions can also be incompatible with sensitive functional groups on the phenol substrate.[3]

The Gattermann Reaction

The Gattermann reaction offers an alternative route to phenolic aldehydes using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10] A significant modification by Adams allows for the in-situ generation of HCN from zinc cyanide (Zn(CN)₂), making the procedure safer.[11]

Mechanism of Action: The reaction involves the formation of an electrophilic species, formimidoyl chloride, from HCN and HCl. This electrophile then attacks the aromatic ring. The resulting aldimine intermediate is subsequently hydrolyzed to the aldehyde.

Diagram: Gattermann Reaction Workflow

Gattermann_Workflow Start Substituted Phenol + Zn(CN)₂ Reaction Add HCl (gas) in ether with AlCl₃ Start->Reaction Intermediate Aldimine Intermediate Reaction->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product Phenolic Aldehyde Hydrolysis->Product

Caption: General workflow for the Gattermann reaction.

Performance and Considerations:

  • Advantages: The Gattermann reaction is applicable to phenols and their ethers, unlike the related Gattermann-Koch reaction which is not suitable for these substrates.[9][12]

  • Disadvantages: The primary concern is the high toxicity of hydrogen cyanide and cyanides.[11] The reaction conditions are strongly acidic and require anhydrous setups. Yields can be variable, and the reaction may not be suitable for phenols with acid-sensitive groups.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, including phenols. It employs a Vilsmeier reagent, typically prepared from a substituted formamide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[13][14]

Mechanism of Action: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent then attacks the electron-rich phenol ring. The resulting iminium salt is hydrolyzed during workup to yield the aldehyde.[13]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenol Phenol Iminium_Salt Iminium Salt Intermediate Phenol->Iminium_Salt + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction.

Performance and Considerations:

  • Advantages: This method generally provides good yields of the formylated product and is applicable to a wide range of electron-rich aromatic and heterocyclic compounds.[15][16]

  • Disadvantages: The Vilsmeier-Haack reaction is typically not highly regioselective for phenols, often yielding a mixture of ortho and para isomers. The reaction conditions can be harsh, and the use of stoichiometric amounts of corrosive reagents like POCl₃ is a drawback.[11]

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid, to primarily achieve ortho-formylation of phenols.[17]

Mechanism of Action: The reaction is believed to proceed through the formation of an iminium ion from the protonated HMTA. This electrophile then attacks the phenol ring, leading to an aminomethylated intermediate. Subsequent intramolecular redox reactions and hydrolysis furnish the final aldehyde.[17]

Diagram: Duff Reaction Workflow

Duff_Workflow Start Substituted Phenol + HMTA Reaction Acidic Medium (e.g., TFA) Heat Start->Reaction Intermediate Iminium Intermediate Reaction->Intermediate Hydrolysis Aqueous Acid Workup Intermediate->Hydrolysis Product o-Hydroxybenzaldehyde Hydrolysis->Product

Caption: General workflow for the Duff reaction.

Performance and Considerations:

  • Advantages: The Duff reaction is known for its high ortho-selectivity.[17] Recent developments using mechanochemistry have shown improved yields and reduced reaction times, offering a more sustainable approach.[18]

  • Disadvantages: Traditionally, the Duff reaction suffers from low yields, often in the range of 15-20%.[19] The reaction conditions can be quite rigorous, requiring high temperatures. Diformylation can also occur if both ortho positions are available.[17]

Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), to achieve highly regioselective ortho-formylation of electron-rich phenols.[20]

Mechanism of Action: The Lewis acid coordinates to the phenolic oxygen, enhancing the acidity of the hydroxyl proton and directing the electrophilic attack of the formylating agent to the ortho position. The DCME, activated by the Lewis acid, acts as the formyl cation equivalent.

Performance and Considerations:

  • Advantages: This method often provides excellent yields and high ortho-selectivity, even for sterically hindered phenols.[20][21] It is a powerful tool for the synthesis of highly substituted salicylaldehydes.

  • Disadvantages: Dichloromethyl methyl ether is a toxic and carcinogenic reagent, requiring careful handling. The reaction must be carried out under strictly anhydrous conditions.

Magnesium Chloride and Paraformaldehyde Method

A more modern and highly efficient method for the exclusive ortho-formylation of phenols involves the use of magnesium chloride (MgCl₂) and paraformaldehyde in the presence of a base like triethylamine (Et₃N).[22]

Mechanism of Action: It is proposed that a magnesium phenoxide is formed in situ. The magnesium ion then acts as a template, coordinating with both the phenoxide and formaldehyde, which facilitates a highly selective intramolecular delivery of the formyl group to the ortho position.

Performance and Considerations:

  • Advantages: This method is lauded for its excellent yields and exceptional ortho-regioselectivity.[22] It is applicable to a wide range of substituted phenols, including those with electron-donating and moderately electron-withdrawing groups.[22] The reagents are relatively inexpensive and less hazardous than those used in many other formylation reactions.

  • Disadvantages: The reaction is sensitive to moisture, and anhydrous conditions are crucial for its success.[23] The use of anhydrous magnesium chloride beads is often recommended over the powdered form.[23]

Quantitative Comparison of Formylation Methods

The following table summarizes the performance of the discussed methods for the formylation of various substituted phenols, based on reported experimental data.

MethodSubstrateProduct(s) (ortho:para ratio)Yield (%)Reference(s)
Reimer-Tiemann PhenolSalicylaldehyde (major) + p-Hydroxybenzaldehyde30-50[6]
p-Cresol2-Hydroxy-5-methylbenzaldehydeModerate[24]
Gattermann PhenolSalicylaldehydeModerate-Good[11]
Vilsmeier-Haack Phenolo- and p-HydroxybenzaldehydeGood[16]
Duff PhenolSalicylaldehyde15-20[19]
2,4-Di-tert-butylphenol3,5-Di-tert-butyl-2-hydroxybenzaldehyde60[25]
Rieche 3,5-Dimethoxyphenol2-Formyl-3,5-dimethoxyphenol : 4-Formyl-3,5-dimethoxyphenol (82:18)94[21]
2,3,5-Trimethylphenol2-Formyl-3,5,6-trimethylphenol : 4-Formyl-2,3,5-trimethylphenol (70:30)93[21]
MgCl₂/Paraformaldehyde 2-Bromophenol3-Bromosalicylaldehyde90[26]
4-Chlorophenol5-Chlorosalicylaldehyde85[27]
4-Methoxyphenol2-Hydroxy-5-methoxybenzaldehyde92[27]

Experimental Protocols

General Procedure for the MgCl₂/Paraformaldehyde ortho-Formylation of Phenols

This procedure is adapted from the work of Hansen and Skattebøl.[26]

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet is charged with anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).

  • Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) or acetonitrile is added to the flask, followed by the dropwise addition of dry triethylamine (2.0 eq.). The mixture is stirred for 10 minutes at room temperature.

  • Substrate Addition: The substituted phenol (1.0 eq.) is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and quenched with 1 N HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure ortho-formylated phenol.

Conclusion and Expert Recommendation

The formylation of substituted phenols is a well-established yet continually evolving field of organic synthesis. While classical methods like the Reimer-Tiemann and Duff reactions have historical significance, they are often hampered by low yields and the use of hazardous reagents. The Gattermann and Vilsmeier-Haack reactions offer better yields but can lack regioselectivity and involve toxic or corrosive materials.

For modern synthetic applications where high yield, exceptional regioselectivity, and operational safety are paramount, the magnesium chloride and paraformaldehyde method stands out as a superior choice for the ortho-formylation of a wide range of substituted phenols. Its use of relatively benign and inexpensive reagents, coupled with its high efficiency, makes it an attractive and sustainable option for both academic and industrial laboratories. The Rieche formylation , while highly effective, should be reserved for cases where its high ortho-directing power is essential and the necessary precautions for handling dichloromethyl methyl ether can be strictly implemented.

Ultimately, the selection of the optimal formylation method will depend on the specific substrate, the desired regioselectivity, and the scale of the reaction. By understanding the mechanistic nuances and practical considerations of each method presented in this guide, researchers can navigate the synthetic landscape with greater confidence and efficiency.

References

  • Why are phenols ortho-para directing? - Quora. (2021, March 18).
  • Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary. (n.d.).
  • Explain why phenol is activated towards electrophilic aromatic substitution and directs... - Toppr. (n.d.).
  • Reimer-Tiemann Reaction: Ortho-Formylation of Phenols - PSIBERG. (2023, November 15).
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Reimer–Tiemann reaction - Wikipedia. (n.d.).
  • Reimann Tiemann reaction | formylation of phenol - YouTube. (2023, March 30).
  • Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps. (n.d.).
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-68.
  • Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed. (2023, July 21).
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24).
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (n.d.).
  • How to perform MgCl2-Et3N ortho-formylation of phenols successfully? - ResearchGate. (2021, January 6).
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Gattermann reaction - Wikipedia. (n.d.).
  • Gattermann Reaction - Unacademy. (n.d.).
  • Duff reaction - Wikipedia. (n.d.).
  • Reimer–Tiemann reaction - Wikipedia. (n.d.).
  • Reimer-Tiemann Reaction - YouTube. (2021, September 25).
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. (n.d.).
  • ortho-Formylation of oxygenated phenols | Request PDF - ResearchGate. (2025, August 6).
  • Rieche formylation - Wikipedia. (n.d.).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
  • Gattermann reaction - L.S.College, Muzaffarpur. (2020, May 11).
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • US3833660A - Process for making aromatic aldehydes - Google Patents. (n.d.).
  • Products of Reimer–Tiemann reaction of 4-methylphenol - Chemistry Stack Exchange. (2014, February 9).
  • Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed. (2023, July 21).
  • Duff Reaction. (n.d.).
  • The Reimer–Tiemann Reaction - ResearchGate. (n.d.).
  • Rieche formylation - ResearchGate. (n.d.).

Sources

A Senior Application Scientist's Guide to the In-Silico Analysis of 3-Hydroxy-5-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-silico evaluation of 3-Hydroxy-5-methylbenzaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry. Our approach moves beyond a simple recitation of methods, instead focusing on the strategic integration of computational tools to build a robust, multi-faceted understanding of molecular behavior. We will delve into the causality behind our chosen methodologies, comparing alternatives and providing detailed, field-tested protocols for molecular docking, ADMET prediction, and molecular dynamics simulations. The objective is to empower researchers, scientists, and drug development professionals to triage candidates effectively, thereby conserving resources for the most promising leads.

The Strategic Imperative for In-Silico First

In modern drug discovery, the "fail fast, fail cheap" paradigm is paramount. Traditional wet-lab screening is resource-intensive, and in-silico methods offer a powerful preliminary filter.[1][2][3] By simulating molecular interactions and pharmacokinetic properties computationally, we can prioritize a manageable number of high-potential derivatives for synthesis and experimental validation. This guide will compare three core in-silico techniques in a logical progression, from initial binding prediction to dynamic stability assessment.

Molecular Docking: A First Look at Binding Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction, typically as a binding affinity score.[4][5] This is the foundational step in structure-based drug design.[6]

Comparative Analysis of Docking Software

While numerous docking programs exist (e.g., GOLD, Glide), we will focus on AutoDock Vina .[7] It is one of the most widely used open-source docking engines, valued for its accuracy, speed, and robust scoring function. Its ease of use makes it an excellent starting point for screening a library of derivatives.[5][7][8][9][10][11]

Experimental Workflow: Molecular Docking

The following workflow outlines the docking of this compound derivatives against a hypothetical protein target.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Protein (e.g., from RCSB PDB) PrepProt 3. Prepare Receptor (Remove water, add hydrogens) [AutoDock Tools] PDB->PrepProt Ligand 2. Design Derivatives (SMILES/SDF format) PrepLig 4. Prepare Ligands (Generate 3D conformers) [Open Babel/PyMOL] Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Receptor.pdbqt RunVina 6. Execute Docking [AutoDock Vina] PrepLig->RunVina Ligands.pdbqt Grid->RunVina Results 7. Analyze Poses & Scores RunVina->Results Output.pdbqt, Log.txt Visualize 8. Visualize Interactions [PyMOL/Chimera] Results->Visualize G cluster_analysis Analysis Input 1. Input SMILES Strings of Derivatives Run 2. Submit to SwissADME Web Server Input->Run Output 3. Receive Comprehensive Report Run->Output PhysChem Physicochemical Properties (MW, LogP, TPSA) Output->PhysChem Lipinski Drug-Likeness (e.g., Lipinski's Rule of Five) Output->Lipinski Pharmaco Pharmacokinetics (GI Absorption, BBB Permeant) Output->Pharmaco Radar Bioavailability Radar Output->Radar

Caption: Workflow for ADMET property prediction using SwissADME.

Protocol 2: ADMET Prediction with SwissADME

Causality: This protocol is designed for high-throughput screening. Using the SMILES format is efficient for submitting multiple molecules simultaneously. The analysis focuses on key indicators like Lipinski's Rule of Five, which provides an empirical measure of "drug-likeness," helping to quickly identify compounds that are likely to have poor absorption or permeation.

  • Input Molecules:

    • Navigate to the SwissADME web server (). [12] * Prepare a list of the canonical SMILES strings for your this compound derivatives. Each SMILES string should be on a new line.

    • Paste the list into the input box. [12]

  • Execute Prediction:

    • Click the "Run" button to start the analysis.

  • Interpret Results:

    • Physicochemical Properties: Examine molecular weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

    • Lipophilicity: Compare values from different predictors (e.g., iLOGP, XLOGP3).

    • Water Solubility: Assess the predicted solubility class.

    • Pharmacokinetics: Check predictions for GI absorption (High/Low) and whether the compound is likely to be a P-glycoprotein substrate.

    • Drug-Likeness: The primary output here is the evaluation against rules like Lipinski's, Ghose's, and Veber's. Pay close attention to any violations.

    • Bioavailability Radar: This provides a quick visual assessment of drug-likeness. For a compound to be considered "drug-like," the pink area of the radar should be entirely filled.

Data Presentation: Comparative ADMET Properties
DerivativeMW ( g/mol )LogPGI AbsorptionLipinski ViolationsBioavailability Score
Parent 136.151.45High00.55
D-01 170.592.15High00.55
D-02 166.171.38High00.55
D-03 154.141.55High00.55

Molecular Dynamics (MD) Simulation: Understanding Dynamic Stability

While docking provides a static snapshot of binding, MD simulations offer a view of the system's evolution over time. [13][14]This is crucial for assessing the stability of the protein-ligand complex and understanding how molecular motions and solvent interactions influence binding.

Comparative Analysis of MD Software

Popular MD packages include AMBER, NAMD, and GROMACS. [13]We have selected GROMACS for this guide due to its exceptional performance, extensive community support, and open-source license, making it a powerhouse for biomolecular simulations. [13][15][16][17][18][19][20][21]

Experimental Workflow: MD Simulation

G cluster_prep System Preparation cluster_sim Simulation Phase cluster_analysis Analysis Phase Start 1. Start with Docked Protein-Ligand Complex Topo 2. Generate Ligand Topology & Force Field Parameters Start->Topo Box 3. Define Simulation Box & Solvate with Water Topo->Box Ions 4. Add Ions to Neutralize System Box->Ions EM 5. Energy Minimization Ions->EM NVT 6. NVT Equilibration (Constant Volume) EM->NVT NPT 7. NPT Equilibration (Constant Pressure) NVT->NPT MD 8. Production MD Run NPT->MD Trajectory 9. Analyze Trajectory RMSD RMSD (Stability) Trajectory->RMSD RMSF RMSF (Flexibility) Trajectory->RMSF Hbond Hydrogen Bonds Trajectory->Hbond

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-5-methylbenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenolic Aldehydes

Phenolic aldehydes, a class of organic compounds characterized by a hydroxyl group and a formyl group attached to a benzene ring, are of significant interest in drug discovery. The parent compound, 3-Hydroxy-5-methylbenzaldehyde, serves as a key structural motif. The interplay of its hydroxyl, methyl, and aldehyde functionalities provides a unique electronic and steric landscape, making it a promising starting point for the development of new therapeutic agents. The biological activity of these compounds is intrinsically linked to their chemical structure, with minor modifications to the substitution pattern on the aromatic ring often leading to profound changes in their efficacy and mechanism of action.[1][2] This guide will dissect these relationships, providing a comparative analysis of key analogs and the experimental methodologies used to evaluate them.

Core Principles of Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is primarily dictated by three key structural features: the hydroxyl group, the methyl group, and the aldehyde functional group. Modifications to these groups or the introduction of new substituents on the aromatic ring can significantly impact their therapeutic potential.

The Role of the Hydroxyl Group

The phenolic hydroxyl group is a critical determinant of antioxidant activity . Its ability to donate a hydrogen atom to neutralize free radicals is a key mechanism of action.[3][4] The position and number of hydroxyl groups on the benzaldehyde ring are paramount. For instance, dihydroxybenzaldehydes often exhibit enhanced antioxidant and antimicrobial properties compared to their monohydroxy counterparts.[5] The relative position of hydroxyl groups also influences activity, with ortho and para substitutions often leading to greater efficacy due to resonance stabilization of the resulting phenoxy radical.[6]

The Influence of the Methyl Group

The methyl group at the 5-position of the benzaldehyde ring influences the molecule's lipophilicity and steric profile. Increased lipophilicity can enhance the ability of the compound to cross cell membranes, which is particularly relevant for antimicrobial and anticancer activity .[7] However, the steric hindrance introduced by the methyl group can also affect the molecule's interaction with biological targets. The interplay between electronic and steric effects of substituents is a crucial consideration in SAR studies.[8]

The Aldehyde Functional Group

The aldehyde group is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives such as Schiff bases and hydrazones. These derivatives have shown a broad spectrum of biological activities, including potent antimicrobial and anticancer effects .[9] The reactivity of the aldehyde can also contribute to the molecule's mechanism of action, potentially through interactions with biological nucleophiles.

Comparative Analysis of Biological Activities

While comprehensive SAR data for a complete series of this compound analogs is not extensively documented in a single study, we can infer key relationships by comparing the activities of structurally related substituted benzaldehydes.

Antioxidant Activity

The antioxidant capacity of phenolic aldehydes is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The key SAR takeaways for antioxidant activity are:

  • Number of Hydroxyl Groups: An increase in the number of hydroxyl groups generally leads to higher antioxidant activity.[10]

  • Position of Hydroxyl Groups: Hydroxyl groups at the ortho and para positions relative to each other or to other electron-donating groups enhance activity due to resonance stabilization.[6]

  • Electron-Donating Groups: The presence of electron-donating groups, such as the methyl group, can further enhance the hydrogen-donating ability of the phenolic hydroxyl group.[11]

SAR_Antioxidant cluster_sar Structure-Activity Relationship for Antioxidant Activity Parent_Compound This compound Increased_OH Increased Number of -OH Groups OH_Position Ortho/Para -OH Positioning Electron_Donating Additional Electron-Donating Groups Higher_Activity Higher Antioxidant Activity

Caption: Key structural modifications enhancing antioxidant activity.

Table 1: Comparison of Antioxidant Activity of Substituted Benzaldehydes

CompoundKey Structural FeaturesAntioxidant Activity (IC50 in µM, DPPH Assay)Reference
2,5-DihydroxybenzaldehydeTwo hydroxyl groups (ortho and para to each other)Potent[10]
3,4-DihydroxybenzaldehydeTwo hydroxyl groups (ortho to each other)Potent[10]
2,4,5-TrihydroxybenzaldehydeThree hydroxyl groupsVery Potent[10]
2-Hydroxy-5-methylbenzaldehydeOne hydroxyl, one methyl groupModerate[12]
This compoundOne hydroxyl, one methyl groupExpected to be Moderate-

Note: Specific IC50 values are often assay-dependent and are presented here for comparative purposes based on qualitative descriptions in the literature.

Antimicrobial Activity

The antimicrobial efficacy of benzaldehyde analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Key SAR insights include:

  • Hydroxylation: The presence of hydroxyl groups is often crucial for antimicrobial activity. Dihydroxybenzaldehydes have demonstrated significant activity against strains like Staphylococcus aureus.[5][13]

  • Lipophilicity: Increased lipophilicity, which can be modulated by alkyl substituents like the methyl group, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro or halogen groups, can sometimes increase antimicrobial potency.[9]

SAR_Antimicrobial cluster_workflow General Workflow for Antimicrobial SAR Synthesis Synthesize Analogs Screening MIC Determination SAR_Analysis Analyze Structure-Activity Relationship Lead_Optimization Optimize Lead Compound

Caption: A generalized workflow for antimicrobial drug discovery.

Table 2: Comparison of Antimicrobial Activity of Substituted Benzaldehydes

CompoundTarget OrganismMIC (µg/mL)Reference
2,3-DihydroxybenzaldehydeStaphylococcus aureus500 (MIC50)[5]
2,5-DihydroxybenzaldehydeStaphylococcus aureus500 (MIC50)[5]
BenzaldehydeStaphylococcus aureus≥ 1024[14]
3,5-Diprenyl-4-hydroxybenzaldehydeBiofilm-forming strainsInhibits biofilm formation[15]
Anticancer Activity

The cytotoxic effects of benzaldehyde derivatives on cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The SAR for anticancer activity is complex and often cell-line dependent, but some general trends can be observed:

  • Hydroxylation Pattern: The number and position of hydroxyl groups can significantly impact cytotoxicity. For example, 2,4,5-trihydroxybenzaldehyde has shown significant cytotoxicity against human leukemia HL-60 cells.[10]

  • Hydrophobicity: The hydrophobicity of the molecule, influenced by substituents like methyl groups, is a key determinant of toxicity.[16]

  • Substitution Position: The position of substituents on the benzene ring plays a crucial role in determining anticancer activity.[16]

Table 3: Comparison of Cytotoxicity of Substituted Benzaldehydes

CompoundCancer Cell LineIC50 (µg/mL)Reference
2,3-DihydroxybenzaldehydeHL-60 (Leukemia)0.36[12]
2,5-DihydroxybenzaldehydeHL-60 (Leukemia)0.42[12]
2-Hydroxy-5-methylbenzaldehydeVarious cell lines> 5.00[12]
2,4,5-TrihydroxybenzaldehydeHL-60 (Leukemia)Significant cytotoxicity[10]
BenzaldehydeVarious carcinomasShowed complete or partial regression in some patients[17]

Experimental Protocols

For researchers aiming to validate and expand upon these findings, detailed, step-by-step methodologies for the key assays are provided below.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds in methanol to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • Add 100 µL of the test compound solution to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Broth Microdilution Assay (Antimicrobial Activity - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay (Anticancer/Cytotoxicity)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion

The structure-activity relationship of this compound analogs is a promising area of research for the development of novel therapeutic agents. The insights gathered from related phenolic compounds suggest that strategic modifications to the benzaldehyde scaffold can significantly enhance antioxidant, antimicrobial, and anticancer activities. The hydroxyl group is a key pharmacophore for antioxidant and antimicrobial effects, while lipophilicity and the introduction of other functional groups play a crucial role in modulating cytotoxicity. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new analogs, paving the way for the rational design of more potent and selective drug candidates. Further research focusing on the synthesis and biological evaluation of a dedicated library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]
  • Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 2(5), 291-306.
  • van Acker, S. A., van den Berg, D. J., Tromp, M. N., Griffioen, D. H., van Bennekom, W. P., van der Vijgh, W. J., & Bast, A. (1996). Structural aspects of antioxidant activity of flavonoids. Free Radical Biology and Medicine, 20(3), 331-342.
  • Koleva, I. I., van Beek, T. A., Linssen, J. P., de Groot, A., & Evstatieva, L. N. (2002). Screening of plant extracts for antioxidant activity: a comparative study on three testing methods. Phytochemical Analysis, 13(1), 8-17.
  • Duffy, C. F., & Power, R. F. (2001). Antioxidant and antimicrobial properties of some Chinese plant extracts. International Journal of Antimicrobial Agents, 17(6), 527-529.
  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Hatano, T., Edamatsu, R., Hiramatsu, M., Mori, A., Fujita, Y., Yasuhara, T., ... & Okuda, T. (1989). Effects of the interaction of tannins with co-existing substances. VI.: Effects of tannins and related polyphenols on superoxide anion radical, and on 1, 1-diphenyl-2-picrylhydrazyl radical. Chemical and Pharmaceutical Bulletin, 37(8), 2016-2021.
  • Tseng, T. H., Tsheng, Y. M., & Lee, Y. J. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Toxicology, 161(3), 179-187. [Link]
  • Kochi, M., Takeuchi, S., Mizutani, T., Mochizuki, K., Matsumoto, Y., & Saito, Y. (1980). Antitumor activity of benzaldehyde.
  • Maghat, H., et al. (2021). 2D-QSAR study of the antimicrobial activity of a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus by Multiple Linear Regression method.
  • Rádai, Z., et al. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 43(35), 14028-14035. [Link]
  • de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5569. [Link]
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  • BenchChem. (2025). An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. BenchChem.
  • Al-Hussain, S. A., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 247, 115024. [Link]
  • Zbinden, P., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 9, 1649. [Link]
  • Zbinden, P., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus.
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A Senior Application Scientist's Guide to the Cross-Validation of 3-Hydroxy-5-methylbenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of small organic molecules is paramount. The subtle placement of functional groups can drastically alter a compound's physicochemical properties, spectral characteristics, and biological activity. This guide provides an in-depth, comparative analysis of 3-Hydroxy-5-methylbenzaldehyde and two of its key positional isomers: 2-Hydroxy-5-methylbenzaldehyde and 3-Hydroxy-4-methylbenzaldehyde.

Through a detailed examination of their experimental data, we will explore how minor structural shifts manifest in their analytical signatures. This cross-validation serves as a practical framework for compound identification, purity assessment, and the rationalization of structure-property relationships.

Structural Overview and Physicochemical Properties

At the heart of our comparison are three isomers of C₈H₈O₂, each a benzaldehyde derivative with a hydroxyl and a methyl group substituent. Their distinct substitution patterns on the aromatic ring are the primary drivers of their differing properties.

PropertyThis compound2-Hydroxy-5-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde
Molecular Formula C₈H₈O₂C₈H₈O₂C₈H₈O₂
Molecular Weight 136.15 g/mol [1]136.15 g/mol [2]136.15 g/mol
CAS Number 60549-26-0[1][3]613-84-3[2]57295-30-4
Melting Point 107-108 °C54-57 °CNot available
Boiling Point 259.2 °C (Predicted)217 °C252.4 °C
IUPAC Name This compound[1]2-hydroxy-5-methylbenzaldehyde[2]3-hydroxy-4-methylbenzaldehyde

The most striking difference in physical properties is the significantly higher melting point of this compound. This can be attributed to more efficient crystal packing and intermolecular hydrogen bonding in the solid state, a direct consequence of its substitution pattern.

cluster_3H5M This compound cluster_2H5M 2-Hydroxy-5-methylbenzaldehyde cluster_3H4M 3-Hydroxy-4-methylbenzaldehyde 3H5M_structure 3H5M_structure 2H5M_structure 2H5M_structure 3H4M_structure 3H4M_structure

Caption: Chemical structures of the three isomers.

Spectroscopic Cross-Validation

The true differentiation between these isomers lies in their spectroscopic fingerprints. Here, we delve into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within a molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus, making it a powerful tool for isomer differentiation.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound2-Hydroxy-5-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde
-CHO ~9.9~9.85~9.90
-OH ~5.5~11.25~5.33
Aromatic-H ~7.0-7.4~6.9-7.4~7.2-7.4
-CH₃ ~2.3~2.23~2.33

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compound2-Hydroxy-5-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde
-CHO ~193.3~196.5~191.5
C-OH ~158.5~161.4~157.9
C-CH₃ ~140.0~128.0~127.5
Aromatic-C ~110-138~117-138~115-136
-CH₃ ~20.7~20.0~15.9

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative compilation from available literature.

The most diagnostic proton signal is that of the hydroxyl group. In 2-Hydroxy-5-methylbenzaldehyde, the intramolecular hydrogen bonding between the hydroxyl and aldehyde groups results in a significant downfield shift to ~11.25 ppm. In contrast, the hydroxyl protons of the other two isomers, lacking this interaction, appear much further upfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups. The position and intensity of absorption bands provide key insights into the bonding environment.

Key FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compound2-Hydroxy-5-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde
O-H Stretch ~3300-3100 (broad)~3200-3000 (broad)~3300-3100 (broad)
C-H Stretch (Aromatic) ~3100-3000~3100-3000~3100-3000
C-H Stretch (Aldehyde) ~2850, ~2750~2850, ~2750~2850, ~2750
C=O Stretch (Aldehyde) ~1680~1660~1685
C=C Stretch (Aromatic) ~1600, ~1500, ~1450~1610, ~1490, ~1450~1600, ~1500, ~1450

The C=O stretching frequency of the aldehyde is a key differentiator. The intramolecular hydrogen bonding in 2-Hydroxy-5-methylbenzaldehyde weakens the C=O bond, resulting in a lower stretching frequency (~1660 cm⁻¹) compared to its isomers.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For isomers, the molecular ion peak will be identical, but the relative abundances of fragment ions can differ.

Key Mass Spectral Fragments (m/z)

FragmentThis compound2-Hydroxy-5-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde
[M]⁺ 136136136
[M-H]⁺ 135135135
[M-CHO]⁺ 107107107
[M-CH₃]⁺ 121121121

While the primary fragments are the same, the relative intensities can vary due to the different stabilities of the resulting fragment ions, influenced by the substituent positions.

Synthesis and Purification Strategies

The synthesis of these hydroxybenzaldehydes can be approached through several established organic transformations. The choice of starting material and reaction conditions is crucial for achieving good yields and regioselectivity.

Synthesis of this compound

A common route involves the oxidation of the corresponding benzyl alcohol.

Protocol: Oxidation of 3-Hydroxy-5-methylbenzyl alcohol

  • Dissolution: Dissolve 3-hydroxy-5-methylbenzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

  • Oxidant Addition: Add an oxidizing agent such as pyridinium chlorochromate (PCC) or a DMSO-based oxidant (e.g., Swern or Moffatt oxidation) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of 2-Hydroxy-5-methylbenzaldehyde and 3-Hydroxy-4-methylbenzaldehyde

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and can be adapted for these isomers.[4][5][6]

Protocol: Reimer-Tiemann Formylation of p-Cresol (for 2-Hydroxy-5-methylbenzaldehyde)

  • Base Treatment: Dissolve p-cresol (1 equivalent) in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Chloroform Addition: Add chloroform (2-3 equivalents) dropwise to the solution while maintaining a temperature of 60-70 °C.

  • Reflux: Reflux the mixture for 1-2 hours.

  • Acidification: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl).

  • Extraction and Purification: Extract the product with an organic solvent and purify by distillation or column chromatography.

A similar approach can be used for the synthesis of 3-Hydroxy-4-methylbenzaldehyde starting from m-cresol.

Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Conditions Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Chromatography/Distillation Pure Isomer Pure Isomer Purification->Pure Isomer

Caption: General synthetic workflow for hydroxybenzaldehydes.

Experimental Protocols for Characterization

To ensure the identity and purity of the synthesized compounds, the following standardized analytical protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra, referencing the solvent peak.

FTIR Spectroscopy (ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using electron impact (EI) at 70 eV.

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and major fragment ions, and propose a fragmentation pattern consistent with the structure.

Sample Sample NMR NMR Sample->NMR Structure Elucidation FTIR FTIR Sample->FTIR Functional Group ID MS MS Sample->MS Molecular Weight & Fragmentation Purity & Identity Purity & Identity NMR->Purity & Identity FTIR->Purity & Identity MS->Purity & Identity

Caption: Analytical workflow for compound characterization.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of this compound and its isomers, 2-Hydroxy-5-methylbenzaldehyde and 3-Hydroxy-4-methylbenzaldehyde. By systematically comparing their physicochemical properties and spectroscopic data, researchers can confidently identify and differentiate these closely related compounds. The detailed synthetic and analytical protocols serve as a practical resource for ensuring the quality and integrity of these valuable chemical building blocks in research and development endeavors.

References

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Comparative study of the antioxidant properties of hydroxybenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Study of the Antioxidant Properties of Hydroxybenzaldehyde Isomers

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the vast landscape of phenolic compounds, hydroxybenzaldehyde isomers stand out for their intriguing antioxidant potential, a property governed by the subtle yet critical placement of a hydroxyl group on the benzaldehyde ring. This guide provides an in-depth comparative analysis of the antioxidant capacities of 2-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde. We will delve into the structural nuances that dictate their radical-scavenging abilities, present comparative experimental data, and provide detailed protocols for the benchmark assays used in their evaluation.

The Chemical Basis of Antioxidant Activity in Phenolic Compounds

The antioxidant action of phenolic compounds, including hydroxybenzaldehyde isomers, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1] This process is largely governed by two principal mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. The ease of this donation is inversely related to the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond.[2]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion. The radical cation can then deprotonate to form a phenoxyl radical.[3]

The efficiency of these mechanisms is profoundly influenced by the chemical structure of the antioxidant, particularly the nature and position of substituents on the aromatic ring.[4][5]

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) a_hat ArOH (Phenol) c_hat ArO• (Phenoxyl Radical) a_hat->c_hat H• donation b_hat R• (Free Radical) d_hat RH (Neutralized Radical) b_hat->d_hat H• acceptance a_set ArOH (Phenol) c_set ArOH•+ (Radical Cation) a_set->c_set e- donation b_set R• (Free Radical) d_set R- (Anion) b_set->d_set e- acceptance

Figure 1: General mechanisms of antioxidant action for phenolic compounds.

Structure-Activity Relationship of Hydroxybenzaldehyde Isomers

The antioxidant capacity of the three hydroxybenzaldehyde isomers is intimately linked to the position of the hydroxyl (-OH) group relative to the aldehyde (-CHO) group on the benzene ring.[3]

G cluster_isomers Hydroxybenzaldehyde Isomers ortho 2-Hydroxybenzaldehyde (ortho) meta 3-Hydroxybenzaldehyde (meta) para 4-Hydroxybenzaldehyde (para)

Figure 2: Chemical structures of hydroxybenzaldehyde isomers.

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): The ortho isomer often exhibits lower antioxidant activity. This is attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde group. This hydrogen bond increases the O-H bond dissociation energy, making it more difficult to donate the hydrogen atom to a free radical.[6][7]

  • 3-Hydroxybenzaldehyde: In the meta position, the aldehyde group has a weaker electronic influence on the hydroxyl group compared to the ortho and para positions. Its antioxidant activity is generally considered to be moderate.[8][9]

  • 4-Hydroxybenzaldehyde: The para isomer typically demonstrates the highest antioxidant activity among the three.[8][10][11] The aldehyde group, being electron-withdrawing, can help to stabilize the resulting phenoxyl radical through resonance, thus facilitating the donation of the hydrogen atom from the hydroxyl group.[7] Electron-donating substituents at the ortho and para positions are known to enhance antioxidant activity by lowering the O-H bond dissociation enthalpy.[2]

Comparative Experimental Data

The antioxidant activities of hydroxybenzaldehyde isomers are commonly evaluated using various in vitro assays. The most prevalent of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox equivalents (a measure of antioxidant capacity relative to Trolox, a water-soluble vitamin E analog).

4-Hydroxybenzaldehyde > 3-Hydroxybenzaldehyde > 2-Hydroxybenzaldehyde

This trend is supported by studies on related phenolic compounds where the position of electron-donating or electron-withdrawing groups significantly impacts antioxidant efficacy.[12][13]

IsomerAntioxidant ActivityKey Structural Feature
2-Hydroxybenzaldehyde Generally the lowestIntramolecular hydrogen bonding
3-Hydroxybenzaldehyde ModerateWeaker electronic influence of the aldehyde group
4-Hydroxybenzaldehyde Generally the highestResonance stabilization of the phenoxyl radical

Table 1: Summary of the structure-activity relationship and relative antioxidant activity of hydroxybenzaldehyde isomers.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the three most common antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow.[1] The decrease in absorbance is measured spectrophotometrically.

G prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample Prepare Sample Solutions (various concentrations) prep_sample->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (approx. 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Figure 3: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[1]

  • Sample Preparation: Prepare a series of dilutions of the hydroxybenzaldehyde isomers in the same solvent as the DPPH solution.

  • Reaction: In a 96-well plate or cuvettes, add a defined volume of each sample dilution to a fixed volume of the DPPH solution.[14] A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[15]

  • Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[1]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.[1] The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[16]

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[17] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a buffer to an absorbance of approximately 0.70 at 734 nm.[18]

  • Reaction: Add a small volume of the antioxidant sample to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[16]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19]

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio.[20]

  • Reaction: Add the antioxidant sample to the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes).[19]

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[21]

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄, and the antioxidant capacity of the sample is expressed as ferric reducing equivalents.

Conclusion

The antioxidant properties of hydroxybenzaldehyde isomers are a clear demonstration of the principle of structure-activity relationships in medicinal chemistry. The position of the hydroxyl group on the benzaldehyde ring dictates the compound's ability to donate a hydrogen atom and stabilize the resulting radical. Based on the available evidence, 4-hydroxybenzaldehyde emerges as the most potent antioxidant of the three isomers, primarily due to the favorable electronic effects of the para-substituted aldehyde group. In contrast, the intramolecular hydrogen bonding in 2-hydroxybenzaldehyde significantly diminishes its antioxidant capacity. 3-hydroxybenzaldehyde presents an intermediate level of activity.

This comparative guide provides a foundational understanding for researchers and drug development professionals. The detailed protocols for key antioxidant assays offer a practical framework for the empirical validation and further exploration of these and other phenolic compounds as potential therapeutic agents.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 3-Hydroxy-5-methylbenzaldehyde (CAS No. 60549-26-0), a chemical compound frequently utilized in specialized organic synthesis. As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and well-documented approach to chemical waste management. This document moves beyond mere compliance, offering a framework grounded in scientific principles to ensure every step of the disposal process is self-validating and minimizes risk.

Core Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with specific risks that dictate our handling and disposal strategy. The primary causality for the stringent protocols described below is its potential to cause significant irritation upon contact or inhalation.[1][2]

Table 1: GHS Classification for this compound

Hazard ClassHazard StatementGHS CodeSignal WordSource(s)
Skin Corrosion/IrritationCauses skin irritationH315Warning[1][2]
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning[1][2]
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning[1][2]

This table summarizes the globally harmonized system (GHS) classifications. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.[3]

The aldehyde functional group, in general, can be irritating to mucosal membranes.[4] Therefore, the risk assessment must assume the potential for respiratory distress if dust or vapors are inhaled, mandating the use of robust engineering controls.

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Proper disposal begins with proper handling. Minimizing exposure and preventing spills are the first lines of defense. All handling of this compound should occur within a certified laboratory fume hood to control potential inhalation exposure.[5][6]

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection : Wear splash-proof safety goggles and a full-face shield. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[3][5]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene, that have been inspected for tears or punctures before use. Always wash hands thoroughly with soap and water after handling the chemical and removing gloves.[5]

  • Protective Clothing : A standard laboratory coat is required. For tasks with a higher risk of spillage, an impervious apron or gown should be worn over the lab coat to prevent skin contact.[6][7]

Step-by-Step Waste Collection and Segregation Protocol

The disposal of chemical waste is heavily regulated. The U.S. Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from "cradle-to-grave."[8]

Step 1: Waste Characterization You must first determine if the waste is classified as "hazardous waste." A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9][10] While this compound is not on a specific P or U list, any solution or mixture containing it could exhibit these characteristics. Therefore, it is institutional policy at most research facilities to manage all chemical wastes as hazardous unless explicitly determined otherwise by an Environmental Health & Safety (EHS) professional.[9]

Step 2: Container Selection

  • Use a container made of compatible material (e.g., glass or high-density polyethylene) that is in good condition with a secure, leak-proof screw cap.[9]

  • Never use food-grade containers, such as milk jugs, for chemical waste storage.[9]

  • Ensure the container is clean and dry before adding waste.

Step 3: Labeling Proper labeling is a critical safety and compliance requirement. The label must be clear, legible, and permanently affixed to the container.

  • Clearly write the full chemical name: "Waste this compound."

  • List all components and their approximate percentages if it is a mixture.

  • Indicate the relevant hazards (e.g., "Irritant").

  • Do not obscure any original manufacturer labels if reusing a container.

Step 4: Accumulation and Storage

  • Keep the waste container tightly sealed at all times, except when adding waste.[9][11] This is crucial to prevent the release of vapors.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Segregate the container from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[5][12]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action to mitigate harm.

  • Minor Spill (Solid) : If a small amount of solid material is spilled within a fume hood, de-energize any nearby ignition sources. Use a dry clean-up method (do not dry-sweep) to gently collect the material and place it into your labeled hazardous waste container.[13][14] Avoid generating dust.[15]

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][7]

    • Skin Contact : Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][7]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][7]

Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the standard trash or poured down the drain.[3][14]

The only acceptable procedure is to arrange for pickup by your institution's licensed hazardous waste management provider, typically coordinated through the EHS office. These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[16]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G start Waste Generated (this compound) characterize Characterize Waste (Consult SDS & EHS) start->characterize spill Spill or Exposure Occurs start->spill select_container Select & Prepare Compatible Container characterize->select_container label_container Label Container Correctly (Contents & Hazards) select_container->label_container store Store in Satellite Area (Segregated & Sealed) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs store->spill disposal Approved Disposal (e.g., Incineration) contact_ehs->disposal emergency Follow Emergency Procedures (Flush, Evacuate, Report) spill->emergency

Caption: Decision workflow for this compound waste management.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. Handling any chemical reagent requires a foundational understanding of its potential hazards and the appropriate measures to mitigate risk. This guide provides essential, immediate safety and logistical information for handling 3-Hydroxy-5-methylbenzaldehyde, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, ensuring that safety is an integral part of the scientific process.

Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the critical first step in establishing a safe handling protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of its potential risks.

Table 1: GHS Classification for this compound

Hazard ClassGHS Hazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315 : Causes skin irritation[1][2][3]Warning[1][2][3]

Serious Eye Damage/IrritationH319 : Causes serious eye irritation[1][2][3]Warning[1][2][3]

Specific Target Organ ToxicityH335 : May cause respiratory irritation[1][2][3]Warning[1][2][3]

The causality behind our PPE choices stems directly from these hazards:

  • Skin Irritation (H315): Direct contact with the skin must be prevented through a reliable barrier.

  • Serious Eye Irritation (H319): The eyes are particularly vulnerable; therefore, robust protection against splashes or airborne particles is non-negotiable.

  • Respiratory Irritation (H335): Inhalation of the compound, likely as a dust or powder, must be controlled through proper ventilation and, if necessary, respiratory protection.

The Core Ensemble of Personal Protective Equipment

A multi-layered approach to PPE is essential. Each component protects a different potential route of exposure.

Eye and Face Protection

Given the H319 classification, eye protection is mandatory at all times when handling this compound.[4]

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Best Practice/Splash Risk: Chemical splash goggles should be worn.[5][6] They provide a complete seal around the eyes, offering superior protection from splashes and airborne dust.

  • High-Risk Operations: When handling larger quantities or if there is a significant splash potential, a face shield should be worn in addition to chemical goggles to protect the entire face.[7]

Hand Protection

To prevent skin irritation (H315), chemically resistant gloves are required.

  • Recommended Material: Nitrile gloves are a suitable choice for incidental contact.[8][9] They provide a good balance of chemical resistance and dexterity.

  • Protocol: Always inspect gloves for tears or punctures before use.[10] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10] Contaminated gloves must be disposed of as chemical waste in accordance with local regulations.[10] Wash hands thoroughly with soap and water after removing gloves.[10][11]

Body Protection

Protecting your skin and personal clothing from contamination is crucial.

  • Standard: A clean, long-sleeved laboratory coat is mandatory.[8][12]

  • Additional Measures: For operations with a higher risk of contamination, consider impervious or chemically resistant clothing.[5][10] Ensure that you are wearing full-length pants and closed-toe shoes to protect against spills.[8][9][13]

Respiratory Protection

The risk of respiratory irritation (H335) from inhaling dust particles must be managed through engineering controls.

  • Primary Control: All weighing and handling of solid this compound should be performed in a certified chemical fume hood or a ventilated enclosure to minimize airborne concentrations.[5][8][14]

  • Secondary Control: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary.[5][12] Use of respirators requires enrollment in your institution's respiratory protection program, including fit testing.[6][9]

Procedural Guidance for Safe Handling

This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a solution.

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation and Pre-Checks: a. Verify that the chemical fume hood is functioning correctly and has a current certification. b. Don all required PPE: chemical splash goggles, nitrile gloves, and a long-sleeved lab coat. c. Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills. d. Gather all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood.

  • Handling the Compound: a. Carefully open the container of this compound inside the fume hood. Avoid creating dust clouds. b. Using a clean spatula, transfer the desired amount of the solid to the weigh boat on a tared analytical balance (if the balance is located inside the hood) or a top-pan balance. c. Once weighed, gently add the solid to the beaker containing the desired solvent. d. Immediately and securely close the stock container.

  • Decontamination and Cleanup: a. Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol, if compatible). b. Dispose of the used weigh boat and absorbent liner into a designated solid chemical waste container.[15][16]

  • Doffing PPE: a. Remove gloves using the proper technique and dispose of them in the appropriate waste stream. b. Remove your lab coat, ensuring the potentially contaminated exterior does not touch your personal clothing. c. Remove your eye protection. d. Wash your hands and arms thoroughly with soap and water.

Spill, Decontamination, and Disposal Plan

Accidents can happen, and a clear plan is essential for a swift and safe response.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated, labeled container for chemical waste disposal.[12][17]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Only personnel trained and equipped for hazardous spill cleanup should address the situation.

  • Waste Disposal:

    • All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be disposed of in a clearly labeled, sealed hazardous waste container.[16]

    • Never dispose of this chemical down the drain.[10][11]

    • Follow all institutional and local regulations for hazardous waste disposal.[12]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

Safe Handling Workflow: this compound cluster_prep Preparation Phase cluster_handling Execution Phase cluster_cleanup Conclusion Phase Risk_Assessment 1. Assess Risks (Review SDS & Hazards) Don_PPE 2. Don Required PPE (Goggles, Gloves, Coat) Risk_Assessment->Don_PPE Workspace_Prep 3. Prepare Workspace (Fume Hood, Liner) Don_PPE->Workspace_Prep Handle_Chemical 4. Handle Chemical (Weighing, Transfer) Workspace_Prep->Handle_Chemical Decontaminate 5. Decontaminate & Clean (Tools, Surfaces) Handle_Chemical->Decontaminate Doff_PPE 6. Doff PPE (Proper Sequence) Decontaminate->Doff_PPE Waste_Disposal 7. Dispose of Waste (Follow Regulations) Doff_PPE->Waste_Disposal

Caption: A workflow diagram illustrating the key steps from preparation to disposal for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. A proactive and informed approach to laboratory safety is the cornerstone of scientific excellence.

References

  • PubChem. (n.d.). This compound. National Institutes of Health.
  • PubChem. (n.d.). 3-Hydroxy-5-methoxybenzaldehyde. National Institutes of Health.
  • PubChem. (n.d.). 3-Hydroxy-4-methylbenzaldehyde. National Institutes of Health.
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  • Chemstock. (n.d.). 3-HYDROXYBENZALDEHYDE GHS Safety Data Sheet.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
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  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.